molecular formula C20H32BrClN2O2 B2740452 VU0134992 hydrochloride

VU0134992 hydrochloride

Numéro de catalogue: B2740452
Poids moléculaire: 447.8 g/mol
Clé InChI: QXKQUPCNSXWIDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0134992 hydrochloride is a useful research compound. Its molecular formula is C20H32BrClN2O2 and its molecular weight is 447.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKQUPCNSXWIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0134992 hydrochloride, a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1][2][3] The document details the compound's mechanism of action, selectivity profile, and its effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

VU0134992 functions as a pore blocker of the inwardly rectifying potassium (Kir) channel Kir4.1, which is encoded by the KCNJ10 gene.[1][4] This inhibitory action is voltage-dependent.[4] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][5] By interacting with these key residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions and thereby disrupting the physiological functions mediated by Kir4.1.[4][5]

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU0134992 has been quantified using patch-clamp electrophysiology and thallium flux assays.[1][2] The compound shows a distinct preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.[1]

Table 1: Inhibitory Potency (IC₅₀) of VU0134992 on Kir Channels (Electrophysiology)

Target IC₅₀ (µM) Test Condition Selectivity Fold (vs. Homomeric Kir4.1)
Homomeric Kir4.1 0.97[3][6][7] -120 mV 1x
Kir4.1/5.1 Concatemeric 9.0[3][6][8] -120 mV ~9x[3][6][8]
Homomeric Kir4.1 1.2[8] +120 mV -

| Kir4.1/5.1 Concatemeric | 26.8[8] | +120 mV | ~22x[8] |

Table 2: Selectivity Profile of VU0134992 from Thallium (Tl+) Flux Assays

Target IC₅₀ (µM) % Inhibition at 30 µM Selectivity Fold (vs. Kir4.1)
Kir4.1 5.2[3][6] 100%[3][6] 1x
Kir1.1 >30 No apparent activity[8] >30x[3][6][8]
Kir2.1 >30 No apparent activity[8] >30x[3][6][8]
Kir2.2 >30 No apparent activity[8] >30x[3][6][8]
Kir2.3 - 73% (Partial)[8] Weakly active[3][6][8]
Kir3.1/3.2 2.5[3][6] 92%[3][6] ~0.5x
Kir3.1/3.4 3.1[3][6] 92%[3][6] ~0.6x
Kir4.2 8.1[3][6] 100%[3][6] ~1.5x
Kir6.2/SUR1 - 12% (Partial)[8] Weakly active[3][6][8]

| Kir7.1 | - | 15% (Partial)[8] | Weakly active[3][6][8] |

Signaling Pathways

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1] It is essential for maintaining the basolateral membrane potential required for the proper function of the Na-Cl cotransporter (NCC).[5] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases, which ultimately inhibits NCC activity and results in diuresis (increased urine volume) and natriuresis (increased sodium excretion).[1][5][8] Oral administration of VU0134992 in rats leads to a dose-dependent increase in urine volume and the excretion of sodium and potassium.[1][3][4]

G cluster_DCT Distal Convoluted Tubule (DCT) Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU0134992->Kir41 Inhibits Membrane_Depolarization Membrane Depolarization Kir41->Membrane_Depolarization Leads to Cl_In Increased Intracellular [Cl-] Membrane_Depolarization->Cl_In Causes WNK WNK Kinase Cl_In->WNK Inhibits SPAK_OSR1 SPAK/OSR1 Kinase WNK->SPAK_OSR1 Activates NCC NCC Transporter (Apical Membrane) SPAK_OSR1->NCC Phosphorylates & Activates Diuresis Diuresis & Natriuresis NCC->Diuresis Results in

Renal Kir4.1 signaling pathway in the distal convoluted tubule.

In the central nervous system (CNS), Kir4.1 channels are highly expressed in astrocytes and play a critical role in spatial buffering, which is the uptake of excess extracellular potassium released during neuronal activity.[9] By blocking these astrocytic channels, VU0134992 is predicted to impair the efficient clearance of extracellular potassium.[4] This can cause a localized increase in extracellular potassium concentration, leading to the depolarization of nearby neurons and an increase in their excitability.[4] This mechanism is consistent with the epilepsy observed in EAST/SeSAME syndrome, a condition caused by loss-of-function mutations in the gene encoding Kir4.1.[1][4]

G cluster_CNS CNS Synaptic Environment Neuron Active Neuron K_Out K+ Efflux Neuron->K_Out Releases Extracellular_K Increased Extracellular [K+] K_Out->Extracellular_K Astrocyte Astrocyte Extracellular_K->Astrocyte Buffered by Neuron_Depolarization Neuronal Depolarization Extracellular_K->Neuron_Depolarization Causes Kir41_Astro Kir4.1 Channel Astrocyte->Kir41_Astro via VU0134992 VU0134992 VU0134992->Kir41_Astro Blocks Excitability Increased Neuronal Excitability Neuron_Depolarization->Excitability

Signaling pathway of Kir4.1 blockade in the CNS.

Experimental Protocols

This technique is used to measure the ion currents flowing through channels in the membrane of a single cell, allowing for the direct assessment of VU0134992's inhibitory effect.[4]

  • Objective: To quantify the inhibitory potency (IC₅₀) of VU0134992 on Kir4.1 channels.[1]

  • Principle: Measures the whole-cell ionic currents in response to controlled voltage steps across the cell membrane.

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.[4]

  • Methodology:

    • A glass micropipette forms a high-resistance (>1 GΩ) seal with the cell membrane.[4]

    • The membrane patch is ruptured by suction to achieve the whole-cell configuration, allowing control of the membrane potential.[4]

    • Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.[1][5]

    • Baseline currents are recorded before compound application.[5]

    • VU0134992 is perfused into the bath at various concentrations to determine its effect on the channel currents.[1][4][5]

    • Recorded currents are analyzed to quantify the inhibitory effect and calculate the IC₅₀ value.[1][4]

G Start Prepare Cell Culture (e.g., HEK-293) Seal Form Giga-Ohm Seal with Patch Pipette Start->Seal Rupture Rupture Membrane (Whole-Cell Config) Seal->Rupture Record_Base Record Baseline Currents (Voltage Steps) Rupture->Record_Base Perfuse Perfuse VU0134992 (Varying Concentrations) Record_Base->Perfuse Record_Test Record Test Currents Perfuse->Record_Test Analyze Analyze Data (Calculate IC50) Record_Test->Analyze

Workflow for whole-cell patch-clamp electrophysiology.

This is a high-throughput screening (HTS) method used to identify and characterize modulators of potassium channels based on ion flux.[1][4]

  • Objective: To determine the potency and selectivity profile of VU0134992 across various Kir channels in a high-throughput format.[2]

  • Principle: This fluorescence-based assay utilizes the permeability of potassium channels to thallium (Tl⁺) ions. Tl⁺ influx into the cell is detected by a Tl⁺-sensitive fluorescent dye, and channel inhibition is measured as a reduction in the fluorescence signal.[2][4]

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest, plated in 384-well microplates.[2][4]

  • Reagents: Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[1][4]

  • Methodology:

    • Cells expressing the target Kir channel are plated in 384-well plates.[4]

    • Cells are loaded with a Tl⁺-sensitive fluorescent dye.[2][4]

    • A baseline fluorescence measurement is taken.[2]

    • VU0134992 or other test compounds are added to the wells.[4]

    • A solution containing Tl⁺ is added to stimulate ion influx through open channels.[4]

    • The resulting increase in fluorescence is measured using a fluorescence plate reader.[4]

    • The degree of channel inhibition is determined by the reduction in the fluorescence signal compared to controls.[4]

G Plate Plate Kir-expressing Cells in 384-well Plate Load Load Cells with Tl+-sensitive Dye Plate->Load Add_Cmpd Add VU0134992 (Test Compound) Load->Add_Cmpd Add_Tl Stimulate with Tl+ Solution Add_Cmpd->Add_Tl Measure Measure Fluorescence (Plate Reader) Add_Tl->Measure Analyze Determine Inhibition (Signal Reduction) Measure->Analyze

Workflow for the thallium flux assay.

References

VU0134992 Hydrochloride: A Technical Guide to a Novel Kir4.1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and cellular excitability across various tissues.[1][2] It is prominently expressed in glial cells of the central nervous system (CNS), the stria vascularis of the inner ear, and the basolateral membrane of epithelial cells in the distal nephron of the kidney.[1][3][4] The physiological importance of Kir4.1 is underscored by the severe pathologies arising from its dysfunction. Loss-of-function mutations in KCNJ10 lead to EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][2][3][4]

The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its therapeutic potential.[1] VU0134992 hydrochloride has emerged as a first-in-class, potent, subtype-preferring, and orally active small-molecule inhibitor of the Kir4.1 channel.[1][2][5][6] This technical guide provides a comprehensive overview of VU0134992, detailing its mechanism of action, selectivity, and in vivo efficacy, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Mechanism of Action

VU0134992, chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, functions as a direct pore blocker of the Kir4.1 potassium channel.[1][2][7][8] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][3][8] By interacting with these key residues, VU0134992 physically obstructs the ion conduction pathway, thereby preventing the flow of potassium ions through the channel.[2][8]

Table 1: Chemical Properties of VU0134992

Property Value
IUPAC Name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Molecular Formula C₂₀H₃₁BrN₂O₂
Molecular Weight 411.38 g/mol
CAS Number 755002-90-5

Source:[8]

E158 E158 I159 I159 Pore Ion Pathway K_out K+ Ion (Out) Pore->K_out VU VU0134992 Block Blockade VU->Block K_in K+ Ion (In) K_in->Pore Block->Pore Obstructs VU VU0134992 Kir41 Kir4.1 Channel VU->Kir41 Inhibits Depol Membrane Depolarization Kir41->Depol Leads to Cl ↑ Intracellular [Cl⁻] Depol->Cl Causes WNK WNK Kinase Cl->WNK Inhibits SPAK SPAK/OSR1 Kinase WNK->SPAK Activates NCC NCC Activity SPAK->NCC Phosphorylates & Activates Diuresis ↓ Na⁺ Reabsorption (Diuresis & Natriuresis) NCC->Diuresis Results in VU VU0134992 / Dysfunction Kir41 Astrocytic Kir4.1 VU->Kir41 Inhibits Homeostasis ↓ K⁺ & Glutamate Uptake Kir41->Homeostasis Leads to Astrocyte Astrocyte Depolarization Kir41->Astrocyte Causes Extracellular ↑ Extracellular [K⁺] & [Glutamate] Homeostasis->Extracellular Neuron Neuronal Hyperexcitability Extracellular->Neuron Ras Ras/ERK Pathway Astrocyte->Ras Activates BDNF ↑ BDNF Expression Ras->BDNF Start Plate Kir4.1-HEK293 Cells Seal Form Giga-ohm Seal Start->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell RecordBase Record Baseline Kir4.1 Currents WholeCell->RecordBase ApplyVU Perfuse with VU0134992 RecordBase->ApplyVU RecordDrug Record Inhibited Kir4.1 Currents ApplyVU->RecordDrug Washout Washout with Control Solution RecordDrug->Washout Analyze Analyze Data & Calculate IC50 Washout->Analyze

References

Discovery and synthesis of VU0134992 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of VU0134992

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[1][2] Identified through high-throughput screening, this compound has emerged as a critical tool for investigating the physiological and pathological roles of Kir4.1 channels, particularly in renal function.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to VU0134992. Detailed experimental protocols and data are presented to support further research and development in targeting Kir4.1-related pathologies.

Discovery

VU0134992 was identified from a high-throughput screen of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library for small-molecule modulators of the Kir4.1 potassium channel.[3] The most potent inhibitor identified was 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which was given the designation VU0134992.[3] This discovery provided a much-needed pharmacological tool for acutely manipulating the activity of Kir4.1 in genetically normal animals, an area where previous research had been lacking.[3]

Synthesis

The synthesis of VU0134992 hydrochloride involves a straightforward multi-step process. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of VU0134992

Step 1: Synthesis of 2-Bromo-4-isopropylphenol To a solution of 4-isopropylphenol (B134273) (1 equivalent) in acetonitrile (B52724) (CH3CN), N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature to yield 2-bromo-4-isopropylphenol.[4]

Step 2: Synthesis of 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride 4-amino-2,2,6,6-tetramethylpiperidine (B32359) (1 equivalent) is dissolved in dichloromethane (B109758) (DCM). Chloroacetyl chloride (1 equivalent) is added to the solution at 0°C. A white suspension forms, which is stirred for approximately 40 minutes. The resulting precipitate is collected by filtration to yield 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride.[4]

Step 3: Synthesis of VU0134992 2-Bromo-4-isopropylphenol (1 equivalent) and 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (1 equivalent) are combined in a suitable solvent with a base (e.g., potassium carbonate) and heated to effect the final coupling reaction, yielding VU0134992.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][3] By interacting with these residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions.[5][6] This blockade leads to depolarization of the cell membrane, which in the distal convoluted tubule (DCT) of the kidney, inhibits the activity of the Na-Cl cotransporter (NCC), resulting in diuretic and natriuretic effects.[1][5]

Signaling Pathway

The diuretic effect of VU0134992 is mediated through the WNK-SPAK-NCC signaling cascade in the DCT.[1] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[1]

VU0134992_Signaling_Pathway VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits Membrane_Depolarization Membrane Depolarization Kir41->Membrane_Depolarization Leads to Intracellular_Cl ↑ Intracellular [Cl⁻] Membrane_Depolarization->Intracellular_Cl WNK_Kinase WNK Kinase Intracellular_Cl->WNK_Kinase Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK_Kinase->SPAK_OSR1 Phosphorylates WNK_Kinase->SPAK_OSR1 (Inhibited) NCC Na-Cl Cotransporter (NCC) SPAK_OSR1->NCC Phosphorylates SPAK_OSR1->NCC (Inhibited) Na_Reabsorption ↓ Na⁺ Reabsorption NCC->Na_Reabsorption Results in Diuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis

Proposed signaling pathway for VU0134992-mediated diuresis.

Quantitative Data

The inhibitory activity and selectivity of VU0134992 have been characterized through various in vitro assays.

TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Measured at -120 mV.[2][3][5][7]
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.0Approximately 9-fold selectivity for Kir4.1.[2][3][5]
Kir1.1 (ROMK)Thallium Flux Assay>30Greater than 30-fold selectivity over Kir1.1.[2][3][7]
Kir2.1Thallium Flux Assay>30Greater than 30-fold selectivity over Kir2.1.[2][3][7]
Kir2.2Thallium Flux Assay>30Greater than 30-fold selectivity over Kir2.2.[2][3][7]
Kir2.3Thallium Flux Assay13.2Weakly active.[8]
Kir3.1/3.2Thallium Flux Assay2.5Similar potency to Kir4.1.[2][8]
Kir3.1/3.4Thallium Flux Assay3.1Similar potency to Kir4.1.[2][8]
Kir4.2Thallium Flux Assay8.1Similar potency to Kir4.1.[2][8]
Kir6.2/SUR1Thallium Flux Assay11.4Weakly active.[8]
Kir7.1Thallium Flux Assay34.2Weakly active.[8]

Key Experimental Protocols

Detailed methodologies for the characterization of VU0134992 are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of VU0134992 on Kir4.1 channel currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1][9]

Solutions:

  • Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1]

  • Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1]

Procedure:

  • HEK-293 cells expressing Kir4.1 are cultured on glass coverslips.[5]

  • A glass micropipette is used to form a high-resistance seal with the cell membrane.[9]

  • The cell membrane is ruptured to achieve a whole-cell configuration.[5]

  • Cells are voltage-clamped at a holding potential of -80 mV.[1][5]

  • Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1][5]

  • VU0134992 is perfused at various concentrations to determine the IC₅₀ value.[1]

  • Currents are recorded and analyzed to quantify the inhibitory effect.[1]

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis Culture Culture Kir4.1-expressing HEK-293 cells on coverslips Seal Form Giga-ohm Seal Culture->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp at -80 mV WholeCell->VoltageClamp RecordBaseline Record Baseline Currents (-120mV to +60mV steps) VoltageClamp->RecordBaseline Perfuse Perfuse with VU0134992 (various concentrations) RecordBaseline->Perfuse RecordInhibition Record Inhibited Currents Perfuse->RecordInhibition Analyze Analyze Current Inhibition RecordInhibition->Analyze IC50 Calculate IC₅₀ Value Analyze->IC50

Workflow for whole-cell patch-clamp electrophysiology.
Protocol 2: Thallium Flux Assay

This is a high-throughput screening method to identify and characterize modulators of potassium channels.

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]

Reagents:

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1]

  • Stimulus buffer containing thallium sulfate.[1]

Procedure:

  • Cells are plated in 384-well plates and loaded with the fluorescent dye.[1]

  • VU0134992 or other test compounds are added to the wells.[1]

  • A baseline fluorescence reading is taken.[1]

  • Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.[1]

  • The change in fluorescence, which is proportional to thallium influx, is measured over time.[1]

Thallium_Flux_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate Plate Kir4.1-expressing HEK-293 cells in 384-well plate Load Load cells with Thallium-sensitive dye Plate->Load AddCompound Add VU0134992 Load->AddCompound ReadBaseline Read Baseline Fluorescence AddCompound->ReadBaseline AddThallium Add Thallium Stimulus Buffer ReadBaseline->AddThallium ReadKinetic Kinetic Fluorescence Reading AddThallium->ReadKinetic Calculate Calculate Fluorescence Change ReadKinetic->Calculate DetermineIC50 Determine IC₅₀ Calculate->DetermineIC50

Workflow for the thallium flux assay.
Protocol 3: In Vivo Renal Function Studies in Rats

This protocol assesses the effects of orally administered VU0134992 on renal function.

Procedure:

  • Male Wistar rats are housed individually in metabolic cages.[5]

  • Rats are acclimated to the cages for at least 24 hours.[5]

  • Food and water are withheld for 18 hours prior to dosing.[5]

  • VU0134992 or vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% ethanol, 40% PEG400, and 50% saline) is administered via oral gavage.[5][8]

  • Urine is collected at specified time intervals (e.g., 0-8 hours and 8-24 hours).[5]

  • Total urine volume is measured.[5]

  • Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations.[5]

  • The total excretion of Na⁺ and K⁺ is calculated for each treatment group.[5]

Conclusion

VU0134992 represents a significant advancement in the pharmacology of Kir4.1 channels.[1] Its potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its therapeutic potential for the treatment of hypertension.[1] The detailed experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in different tissues.[1]

References

An In-depth Technical Guide to the Pharmacological Profile of VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1][2][3] Encoded by the KCNJ10 gene, the Kir4.1 channel is a crucial regulator of potassium homeostasis and cellular excitability in various tissues, including the central nervous system, the inner ear, and the kidney.[3] Its dysfunction is implicated in EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[3][4] The development of VU0134992 provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 and exploring its therapeutic potential, particularly as a novel diuretic for the treatment of hypertension.[1][4]

This technical guide provides a comprehensive overview of the pharmacological profile of VU0134992, detailing its mechanism of action, in vitro and in vivo potency and selectivity, and the underlying signaling pathways. It also includes detailed experimental protocols for its characterization.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[4][5] By physically obstructing the ion conduction pathway, VU0134992 prevents the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[3]

Quantitative Pharmacological Data

The inhibitory activity and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology) [2][5]

TargetIC₅₀ (µM) at -120 mVIC₅₀ (µM) at +120 mVSelectivity (Kir4.1 vs. Kir4.1/5.1)
Homomeric Kir4.10.97[4][6]1.2[2]9-fold at -120 mV[2][4][6]
Heteromeric Kir4.1/5.19.0[2][4][5]26.8[2]22-fold at +120 mV[2]

Table 2: Selectivity Profile of VU0134992 against a Panel of Kir Channels (Thallium Flux Assays) [2]

ChannelIC₅₀ (µM)Percent Inhibition at 30 µM
Kir4.15.2[2][7]100%[2][7]
Kir1.1>30Inactive
Kir2.1>30Inactive
Kir2.2>30Inactive
Kir2.3Weakly active73%[4]
Kir3.1/3.22.5[7]92%[4][7]
Kir3.1/3.43.1[7]92%[4][7]
Kir4.28.1[7]100%[7]
Kir6.2/SUR1Weakly active12%[4]
Kir7.1Weakly active15%[4]

In Vivo Pharmacological Effects

Preclinical studies in rats have demonstrated the in vivo efficacy of VU0134992 as a diuretic and natriuretic agent.[1] Oral administration of the compound leads to a dose-dependent increase in urine volume, as well as sodium and potassium excretion.[4][8] This provides strong evidence for its potential as a novel diuretic for the treatment of hypertension.[1][4] VU0134992 has a large free unbound fraction (fu) in rat plasma of 0.213.[4][6]

Signaling Pathways

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key component of the basolateral membrane and plays a critical role in maintaining the membrane potential necessary for the function of the Na-Cl cotransporter (NCC). The diuretic and natriuretic effects of VU0134992 are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[1][5] Inhibition of Kir4.1 by VU0134992 leads to depolarization of the tubular cell membrane, which is hypothesized to increase intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases and subsequently the NCC.[1][5]

cluster_DCT_Cell Distal Convoluted Tubule Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits MembraneDepol Membrane Depolarization Kir41->MembraneDepol Leads to Cl_increase Increased Intracellular [Cl⁻] MembraneDepol->Cl_increase WNK WNK Kinase Cl_increase->WNK Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Activates NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylates & Activates Diuresis Diuresis & Natriuresis NCC->Diuresis Inhibition leads to

Renal Kir4.1 signaling pathway in the distal convoluted tubule.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1][9]

  • Objective: To determine the concentration-dependent inhibition of Kir4.1 channels by VU0134992.[10]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the target Kir channel (e.g., human Kir4.1).[1][9]

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1][5]

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1][5]

  • Procedure:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.[9]

    • A high-resistance seal (>1 GΩ) is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.[3][9]

    • The cell membrane potential is clamped at a holding potential of -80 mV.[1][5]

    • Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.[1][5]

    • Baseline currents are recorded before the application of the compound.[5]

    • VU0134992 is perfused at various concentrations to determine the dose-dependent inhibition.[1][5]

    • Currents are recorded and analyzed to quantify the inhibitory effect and calculate the IC₅₀ value.[1][10]

cluster_workflow Experimental Workflow Start Cell Preparation Patch Form Gigaohm Seal & Achieve Whole-Cell Configuration Start->Patch Record_Base Record Baseline Kir4.1 Currents Patch->Record_Base Apply_VU Perfuse with VU0134992 (Varying Concentrations) Record_Base->Apply_VU Record_Test Record Currents with Compound Apply_VU->Record_Test Analyze Data Analysis (IC₅₀ Determination) Record_Test->Analyze

Workflow for whole-cell patch-clamp electrophysiology.

2. Thallium Flux Assay

This is a high-throughput, fluorescence-based assay used to screen for and characterize modulators of potassium channels.[1][3][9] It utilizes the permeability of Kir channels to thallium ions (Tl⁺), which act as a surrogate for K⁺.[9]

  • Objective: To determine the selectivity profile of VU0134992 against a panel of Kir channels.[2]

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1][2]

  • Reagents:

    • Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[1][5][9]

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1][5]

    • Stimulus buffer containing thallium sulfate.[1][5]

  • Procedure:

    • Plate cells in 384-well plates and incubate overnight.[2][9]

    • Load cells with a thallium-sensitive fluorescent dye.[2][5]

    • Measure baseline fluorescence.[2]

    • Add VU0134992 at various concentrations to the wells.[2][5]

    • Add a thallium-containing stimulus buffer to initiate Tl⁺ influx.[2][5]

    • Measure the kinetic change in fluorescence, which corresponds to Tl⁺ influx and is proportional to channel activity.[2][5]

cluster_workflow Experimental Workflow Plate_Cells Plate Kir-expressing HEK293 cells in 384-well plate Load_Dye Load cells with Thallium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add VU0134992 (Varying Concentrations) Load_Dye->Add_Compound Read_Baseline Measure Baseline Fluorescence Add_Compound->Read_Baseline Add_Thallium Add Thallium Stimulus Buffer Read_Baseline->Add_Thallium Read_Kinetic Kinetic Fluorescence Reading Add_Thallium->Read_Kinetic Analyze Data Analysis (Determine Inhibition) Read_Kinetic->Analyze

Workflow for the thallium flux assay.

3. In Vivo Renal Function Studies in Rats

  • Objective: To assess the diuretic, natriuretic, and kaliuretic effects of VU0134992.[2]

  • Animal Model: Male Sprague-Dawley or Wistar rats.[2][5]

  • Procedure:

    • House rats individually in metabolic cages for urine collection.[2][5]

    • Administer VU0134992 or vehicle via oral gavage at various doses.[2][4]

    • Collect urine over a specified time period (e.g., 2, 4, and 6-hour time points).[2][4]

    • Measure urine volume to assess diuresis.[2][4]

    • Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.[2][5]

Conclusion

This compound is a potent and selective inhibitor of the Kir4.1 potassium channel with demonstrated in vivo efficacy as a diuretic and natriuretic agent.[1] Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the physiological and pathological roles of Kir4.1.[1][3] Further research, including comprehensive preclinical safety and toxicology studies, will be crucial in determining its full therapeutic potential.[1]

References

In Vivo Efficacy of VU0134992 Hydrochloride: A Technical Guide for Novel Diuretic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (encoded by the KCNJ10 gene).[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of VU0134992 as a novel diuretic for the management of hypertension.[1][3] The compound has demonstrated dose-dependent diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects in animal models.[3][4] Its mechanism of action, involving the blockade of Kir4.1 channels in the distal nephron, presents a promising new target for diuretic therapy.[5][6] This document details the quantitative pharmacology, in-depth experimental protocols, and the underlying signaling pathways associated with VU0134992's activity.

Mechanism of Action: Targeting the Kir4.1 Potassium Channel

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[5][7] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a critical component in regulating sodium and potassium balance.[1] It is primarily expressed on the basolateral membrane where it contributes to potassium recycling and maintains the electrochemical gradient necessary for ion transport.[7][8]

The diuretic effect of VU0134992 is initiated by its inhibition of Kir4.1-containing channels.[2] This blockade leads to depolarization of the tubular cell membrane, which is hypothesized to increase intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] The ultimate result is the inhibition of the Na-Cl cotransporter (NCC), leading to decreased sodium reabsorption and consequently, diuresis and natriuresis.[5]

Signaling Pathway of VU0134992 Action

VU0134992 VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU0134992->Kir41 Inhibits Depolarization Membrane Depolarization Kir41->Depolarization Leads to Cl_In Increased Intracellular Cl- Depolarization->Cl_In Results in WNK WNK Kinase Cl_In->WNK Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 NCC NCC Cotransporter (Apical Membrane) WNK->NCC Inhibition Cascade SPAK_OSR1->NCC Diuresis Diuresis & Natriuresis NCC->Diuresis Reduced activity leads to

Caption: Proposed signaling cascade of VU0134992 in renal epithelial cells.

Quantitative Pharmacological Data

The inhibitory activity and selectivity of VU0134992 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of VU0134992
TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Measured at -120 mV.[5]
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.0Demonstrates approximately 9-fold selectivity for homomeric Kir4.1.[5]
Homomeric Kir4.1Thallium Flux Assay5.2
Kir3.1/Kir3.2Thallium Flux Assay2.5
Kir3.1/Kir3.4Thallium Flux Assay3.1
Kir4.2Thallium Flux Assay8.1

Data compiled from multiple sources.[3][5]

Table 2: In Vivo Effects of VU0134992 in Rats
Dosage (mg/kg, oral)Effect
50-100Significant increase in urine output (diuresis).[5][9]
50-100Significant increase in urinary Na⁺ excretion (natriuresis).[5][9]
50-100Significant increase in urinary K⁺ excretion (kaliuresis).[5][9]

Data are presented as a range of effective doses observed in preclinical studies.[5][9]

Detailed Experimental Protocols

The following protocols are key to the characterization of VU0134992's diuretic properties.

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This method is employed to directly measure the inhibitory effect of VU0134992 on Kir4.1 channel currents in a controlled cellular environment.

Objective: To determine the IC₅₀ value of VU0134992 for the Kir4.1 channel.

Cell Line: HEK293 cells stably expressing the Kir4.1 channel.[5]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).[5]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).[5]

Procedure:

  • Culture HEK293 cells expressing Kir4.1 on glass coverslips.[5]

  • Place a coverslip in a recording chamber on an inverted microscope.

  • Approach a target cell with a glass micropipette filled with the internal solution to form a high-resistance (>1 GΩ) seal.[5]

  • Rupture the cell membrane to achieve the whole-cell configuration.[5]

  • Clamp the cell membrane potential at a holding potential of -80 mV.[5]

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.[5]

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing various concentrations of VU0134992 and record the corresponding currents.[5]

  • Analyze the data to generate a concentration-response curve and calculate the IC₅₀ value.[5]

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Start Start Cell_Culture Culture Kir4.1-expressing HEK293 cells Start->Cell_Culture Patch Achieve whole-cell patch-clamp configuration Cell_Culture->Patch Record_Base Record baseline Kir4.1 currents Patch->Record_Base Apply_VU Apply VU0134992 (various concentrations) Record_Base->Apply_VU Record_Test Record currents in presence of VU0134992 Apply_VU->Record_Test Analyze Analyze data and calculate IC50 Record_Test->Analyze End End Analyze->End

Caption: Experimental workflow for electrophysiological assessment.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for screening and characterizing modulators of potassium channels like Kir4.1.

Objective: To determine the inhibitory activity of VU0134992 on Kir4.1 in a high-throughput format.[2]

Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels using a Tl⁺-sensitive fluorescent dye.[2][7]

Materials:

  • HEK293 cells stably expressing the Kir4.1 channel.[2]

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[5]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).[5]

  • Stimulus Buffer (Assay Buffer containing Tl₂SO₄).[5]

Procedure:

  • Plate Kir4.1-expressing HEK293 cells in a 384-well plate.[2][5]

  • Load the cells with the Tl⁺-sensitive fluorescent dye.[2][5]

  • Wash the cells to remove excess dye.[5]

  • Add VU0134992 at various concentrations to the wells.[2][5]

  • Measure baseline fluorescence using a plate reader.[2]

  • Add the Stimulus Buffer to initiate Tl⁺ influx.[2]

  • Measure the change in fluorescence over time, which corresponds to Tl⁺ influx and channel activity.[2]

Workflow for Thallium Flux Assay

Start Start Plate_Cells Plate Kir4.1-expressing HEK293 cells in 384-well plate Start->Plate_Cells Load_Dye Load cells with Tl+-sensitive dye Plate_Cells->Load_Dye Add_Compound Add VU0134992 (various concentrations) Load_Dye->Add_Compound Read_Baseline Measure baseline fluorescence Add_Compound->Read_Baseline Add_Tl Add Tl+ stimulus buffer Read_Baseline->Add_Tl Read_Signal Measure fluorescence signal change Add_Tl->Read_Signal End End Read_Signal->End

Caption: High-throughput screening workflow for Kir4.1 modulators.

In Vivo Renal Function Studies in Rats

This protocol is essential for assessing the diuretic, natriuretic, and kaliuretic effects of VU0134992 in a whole-animal model.

Objective: To evaluate the in vivo diuretic efficacy of orally administered VU0134992.[2]

Animal Model: Male Sprague-Dawley or Wistar rats.[2][5]

Procedure:

  • House rats individually in metabolic cages for separate collection of urine and feces.[5]

  • Acclimatize the animals to the cages for at least 24 hours.[5]

  • Deprive the rats of food and water for a specified period (e.g., 18 hours) prior to dosing to ensure a consistent hydration state.[5]

  • Administer VU0134992 or vehicle (e.g., 0.5% methylcellulose) via oral gavage at various doses.[2][5]

  • Collect urine over a defined time period (e.g., 4-8 hours).

  • Measure the total urine volume to assess diuresis.[2]

  • Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations, typically using a flame photometer, to determine natriuretic and kaliuretic effects.[2]

Workflow for In Vivo Diuretic Assessment

Start Start Acclimatize Acclimatize rats to metabolic cages Start->Acclimatize Fast Food and water deprivation Acclimatize->Fast Dose Oral administration of VU0134992 or vehicle Fast->Dose Collect Urine collection over a set time period Dose->Collect Measure Measure urine volume (Diuresis) Collect->Measure Analyze Analyze urine for Na+ and K+ (Natriuresis & Kaliuresis) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing in vivo renal function in rats.

Conclusion and Future Directions

This compound represents a significant advancement in the exploration of novel diuretic targets.[1] Its potent and selective inhibition of the Kir4.1 potassium channel, coupled with its demonstrated in vivo efficacy as a diuretic and natriuretic agent, underscores its therapeutic potential for hypertension.[1][3] The detailed experimental protocols provided herein offer a robust framework for the continued investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in various tissues.[1]

References

In-Depth Technical Guide: VU0134992 Hydrochloride for the Investigation of EAST/SeSAME Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAST/SeSAME syndrome is a rare autosomal recessive disorder characterized by a constellation of symptoms including epilepsy, ataxia, sensorineural deafness, and a renal salt-wasting tubulopathy.[1][2] This debilitating condition arises from loss-of-function mutations in the KCNJ10 gene, which encodes the inwardly rectifying potassium channel Kir4.1.[1][2] The Kir4.1 channel is critically involved in potassium homeostasis in various tissues, including the brain, inner ear, and kidneys.[3][4] Its dysfunction leads to the diverse clinical manifestations of EAST/SeSAME syndrome.

VU0134992 hydrochloride has emerged as a potent and selective small-molecule inhibitor of the Kir4.1 channel.[3][5] As a first-in-class, orally active tool compound, VU0134992 provides researchers with a valuable pharmacological means to probe the function of Kir4.1 and to model the pathophysiology of EAST/SeSAME syndrome in vitro and in vivo.[3][6] This technical guide offers a comprehensive overview of VU0134992, including its mechanism of action, quantitative data, detailed experimental protocols, and the key signaling pathways it perturbs.

Pharmacological Profile of this compound

Mechanism of Action

VU0134992 acts as a pore blocker of the Kir4.1 channel.[3] Through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis, the binding site of VU0134992 has been identified within the ion conduction pathway of the channel, involving the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[3] By physically occluding the pore, VU0134992 prevents the flow of potassium ions, thereby inhibiting the channel's function.

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU0134992 has been extensively characterized using whole-cell patch-clamp electrophysiology and thallium flux assays. The compound demonstrates a notable preference for homomeric Kir4.1 channels over heteromeric Kir4.1/Kir5.1 channels and exhibits selectivity against other members of the Kir channel family.

Target Assay IC50 (µM) Reference(s)
Homomeric Kir4.1Whole-Cell Patch Clamp (-120 mV)0.97[1][3]
Heteromeric Kir4.1/Kir5.1Whole-Cell Patch Clamp (-120 mV)9.0[1][3]
Homomeric Kir4.1Thallium (Tl+) Flux Assay5.2[1][7]
Kir1.1 (ROMK)Thallium (Tl+) Flux Assay>30[1][3]
Kir2.1Thallium (Tl+) Flux Assay>30[1][3]
Kir2.2Thallium (Tl+) Flux Assay>30[1][3]
Kir2.3Thallium (Tl+) Flux AssayWeakly active[1]
Kir3.1/3.2Thallium (Tl+) Flux Assay2.5[1]
Kir3.1/3.4Thallium (Tl+) Flux Assay3.1[1]
Kir4.2Thallium (Tl+) Flux Assay8.1[1]
Kir6.2/SUR1Thallium (Tl+) Flux AssayWeakly active[1]
Kir7.1Thallium (Tl+) Flux AssayWeakly active[1]
Pharmacokinetic Properties

In vivo studies in rats have provided key pharmacokinetic parameters for VU0134992.

Parameter Value Species Reference(s)
Free Unbound Fraction (fu) in Plasma0.213Rat[1][8]
Unbound Brain-to-Plasma Ratio (Kp,uu)0.08Rat[3]

The low unbound brain-to-plasma ratio suggests that while VU0134992 can be used to study central nervous system effects, achieving high concentrations in the brain via systemic administration may require careful dose consideration.[3]

Signaling Pathways and Pathophysiology

The clinical features of EAST/SeSAME syndrome can be understood by examining the role of Kir4.1 in different tissues and the consequences of its inhibition by VU0134992.

Central Nervous System: Epilepsy and Ataxia

In the brain, Kir4.1 is predominantly expressed in astrocytes and oligodendrocytes. Astrocytic Kir4.1 is essential for potassium buffering, the process of clearing excess potassium from the extracellular space following neuronal activity.[9] It also plays a role in glutamate uptake by maintaining the negative membrane potential required for glutamate transporters.

Inhibition of Kir4.1 by VU0134992 is expected to lead to:

  • Impaired Potassium Homeostasis: Reduced potassium clearance, leading to an accumulation of extracellular potassium.

  • Neuronal Hyperexcitability: Depolarization of neuronal membranes due to elevated extracellular potassium, increasing the likelihood of spontaneous firing and seizure activity.

  • Altered Glutamate Signaling: Reduced glutamate uptake by astrocytes, further contributing to neuronal hyperexcitability.

  • Modulation of BDNF Expression: Inhibition of Kir4.1 has been shown to activate the Ras/Raf/MEK/ERK pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF), which may have long-term effects on synaptic plasticity and epileptogenesis.

EAST_Syndrome_CNS_Pathway cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Neuron Kir41 Kir4.1 K_uptake K+ Buffering Kir41->K_uptake Maintains Glu_uptake Glutamate Uptake Kir41->Glu_uptake Facilitates Ras_ERK Ras/ERK Pathway Kir41->Ras_ERK Inhibits Extra_K ↑ Extracellular K+ K_uptake->Extra_K Extra_Glu ↑ Extracellular Glutamate Glu_uptake->Extra_Glu BDNF BDNF Expression Ras_ERK->BDNF Activates VU0134992 VU0134992 VU0134992->Kir41 Inhibits Hyperexcitability Neuronal Hyperexcitability Extra_K->Hyperexcitability Causes Extra_Glu->Hyperexcitability Causes Seizures Seizures/Ataxia Hyperexcitability->Seizures

Caption: CNS signaling pathway disrupted by VU0134992.

Inner Ear: Sensorineural Deafness

In the inner ear, Kir4.1 is highly expressed in the stria vascularis and is crucial for the generation and maintenance of the endocochlear potential, a potassium-rich electrical potential essential for the function of auditory hair cells. Inhibition of Kir4.1 by VU0134992 is predicted to disrupt this potential, leading to sensorineural deafness, a key feature of EAST/SeSAME syndrome.[10]

Kidney: Renal Salt Wasting

In the distal convoluted tubule (DCT) of the kidney, Kir4.1, often in a heteromeric complex with Kir5.1, is located on the basolateral membrane of epithelial cells. It plays a vital role in recycling potassium back into the interstitium, which is necessary for the proper functioning of the Na+/K+-ATPase and the subsequent reabsorption of sodium and chloride via the NCC cotransporter. Inhibition of Kir4.1 by VU0134992 leads to depolarization of the basolateral membrane, reduced Na+/K+-ATPase activity, and decreased NCC-mediated salt reabsorption, resulting in a salt-wasting tubulopathy.[6]

EAST_Syndrome_Renal_Pathway cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen Kir41 Kir4.1 K_recycling K+ Recycling Kir41->K_recycling NaK_ATPase Na+/K+ ATPase NCC NCC Cotransporter NaK_ATPase->NCC Drives Salt_reabsorption Salt Reabsorption NCC->Salt_reabsorption K_recycling->NaK_ATPase Maintains Activity Salt_wasting ↑ Salt & Water Excretion Salt_reabsorption->Salt_wasting VU0134992 VU0134992 VU0134992->Kir41 Inhibits

Caption: Renal signaling pathway disrupted by VU0134992.

Experimental Protocols

In Vitro Characterization

This "gold-standard" technique allows for the direct measurement of ion currents through Kir4.1 channels and is essential for determining the potency and mechanism of action of VU0134992.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human Kir4.1.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP; pH adjusted to 7.2 with KOH.

  • Procedure:

    • Culture Kir4.1-expressing cells on glass coverslips.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.

    • Establish a giga-ohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.

    • After establishing a stable baseline, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record steady-state currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current at a hyperpolarizing step (e.g., -120 mV).

    • Calculate the percentage of current inhibition for each concentration of VU0134992.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare Kir4.1-expressing cells on coverslips start->cell_prep pipette_prep Pull patch pipette start->pipette_prep seal Form Giga-ohm seal cell_prep->seal pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell baseline Record baseline Kir4.1 currents whole_cell->baseline apply_drug Apply VU0134992 baseline->apply_drug record_drug Record currents with drug apply_drug->record_drug analyze Analyze data (IC50) record_drug->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

This is a fluorescence-based, high-throughput screening method to assess Kir4.1 channel activity and inhibition.

  • Cell Line: HEK-293 cell line with tetracycline-inducible expression of human Kir4.1.

  • Reagents:

    • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Thallium Stimulus Buffer.

  • Procedure:

    • Plate Kir4.1-expressing cells in a 384-well plate and induce expression with tetracycline.

    • Load the cells with the thallium-sensitive dye.

    • Add various concentrations of this compound to the wells.

    • Measure baseline fluorescence.

    • Add the Thallium Stimulus Buffer to initiate thallium influx through open Kir4.1 channels.

    • Measure the kinetic increase in fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to Kir4.1 channel activity.

    • Calculate the percentage of inhibition of the thallium flux for each concentration of VU0134992.

    • Determine the IC50 value from the concentration-response curve.

Thallium_Flux_Workflow start Start plate_cells Plate Kir4.1-expressing cells in 384-well plate start->plate_cells induce Induce Kir4.1 expression plate_cells->induce load_dye Load with thallium- sensitive dye induce->load_dye add_drug Add VU0134992 load_dye->add_drug measure_baseline Measure baseline fluorescence add_drug->measure_baseline add_thallium Add Thallium Stimulus Buffer measure_baseline->add_thallium measure_kinetic Measure kinetic fluorescence add_thallium->measure_kinetic analyze Analyze data (IC50) measure_kinetic->analyze end End analyze->end

Caption: Workflow for the thallium flux assay.

In Vivo Modeling of EAST/SeSAME Syndrome

While in vivo studies using VU0134992 to specifically model the neurological symptoms of EAST/SeSAME syndrome are still emerging, protocols can be adapted from studies using KCNJ10 knockout/knockdown models and from the established in vivo diuretic studies with VU0134992.

  • Animal Models:

    • Wild-type rodents (e.g., Sprague-Dawley rats, C57BL/6 mice).

    • Kcnj10 knockout or conditional knockout mouse models.

    • kcnj10 knockdown zebrafish models.[11][12]

  • Drug Formulation and Administration:

    • Vehicle: A common vehicle for oral administration is 10% Ethanol + 40% PEG400 + 50% Saline.[10]

    • Route of Administration: Oral gavage is a suitable route for VU0134992.[10]

    • Dosage: For diuretic effects in rats, doses of 50 and 100 mg/kg have been used.[10] Dosages for neurological endpoints may need to be optimized, taking into account the compound's brain penetration.

  • Assessment of Neurological Phenotypes:

    • Epilepsy: Monitor for spontaneous seizures or use seizure-induction models (e.g., pentylenetetrazol). Record seizure activity using behavioral scoring and electroencephalography (EEG).

    • Ataxia: Assess motor coordination and balance using tests such as the rotarod, balance beam, and gait analysis.

    • Sensorineural Deafness: Evaluate auditory function using auditory brainstem response (ABR) testing.

  • Renal Phenotype Assessment:

    • Place animals in metabolic cages to collect urine.

    • Measure urine volume, sodium, potassium, and creatinine (B1669602) levels to assess for salt wasting.

InVivo_Workflow start Start animal_model Select Animal Model start->animal_model drug_prep Prepare VU0134992 Formulation start->drug_prep administration Administer VU0134992 or Vehicle animal_model->administration drug_prep->administration behavioral Behavioral Assessment (Seizures, Ataxia) administration->behavioral electrophysiology In Vivo Electrophysiology (EEG, ABR) administration->electrophysiology renal Renal Function (Metabolic Cages) administration->renal data_analysis Data Analysis behavioral->data_analysis electrophysiology->data_analysis renal->data_analysis end End data_analysis->end

Caption: General workflow for in vivo studies with VU0134992.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Kir4.1 channel function and the pathophysiology of EAST/SeSAME syndrome. Its well-characterized in vitro activity, coupled with its demonstrated in vivo effects, provides a solid foundation for researchers to investigate the complex mechanisms underlying this multifaceted disorder. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the design and execution of robust experiments aimed at advancing our understanding of EAST/SeSAME syndrome and exploring potential therapeutic strategies. Further research, particularly focusing on the in vivo neurological effects of VU0134992, will be crucial in fully elucidating the potential of targeting Kir4.1 for the treatment of this and other related neurological conditions.

References

The Role of VU0134992 Hydrochloride in Renal Salt Wasting Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and subtype-preferring small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1] This technical guide provides a comprehensive overview of VU0134992's pharmacological profile and its significant role in renal salt wasting research. By selectively blocking Kir4.1 channels, which are crucial for potassium homeostasis and ion transport in the kidneys, VU0134992 serves as a powerful tool to investigate the physiological and pathophysiological mechanisms underlying renal electrolyte handling.[2][3] Its demonstrated effects as a diuretic, natriuretic, and kaliuretic agent in preclinical models underscore its potential as a lead compound for novel diuretic therapies.[2][4] This document details the quantitative data, experimental protocols, and signaling pathways associated with VU0134992, providing a foundational resource for researchers in nephrology, pharmacology, and drug development.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 channel. Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, its binding site has been identified within the ion conduction pore, involving critical residues glutamate (B1630785) 158 and isoleucine 159.[5][6][7] This direct blockade inhibits the flow of potassium ions, thereby disrupting the electrochemical gradients maintained by Kir4.1-containing channels in the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD).[2][1]

In the kidney, Kir4.1 channels, predominantly as heteromers with Kir5.1, are essential for recycling potassium across the basolateral membrane.[6][8][9] This process is vital for the activity of the Na+/K+-ATPase, which in turn establishes the sodium gradient necessary for apical transporters like the Na-Cl cotransporter (NCC) to reabsorb sodium.[6] By inhibiting Kir4.1, VU0134992 is thought to depolarize the tubular cell membrane, leading to a cascade of events that ultimately reduces sodium reabsorption, resulting in diuresis and natriuresis.[5]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
ChannelIC50 (µM) at -120 mVIC50 (µM) at +120 mVSelectivity (Kir4.1 vs. Kir4.1/5.1)
Homomeric Kir4.10.97[2][1][4][6]1.2[1]9-fold at -120 mV[1][4][6][10]
Heteromeric Kir4.1/5.19.0[1][6][10]26.8[1]22-fold at +120 mV[1]
Table 2: Selectivity Profile of VU0134992 against a Panel of Kir Channels (Thallium Flux Assays)
ChannelIC50 (µM)Percent Inhibition at 30 µM
Kir4.15.2[1][6][10]100%[1][6]
Kir1.1>30Weak/No Inhibition
Kir2.1>30Weak/No Inhibition
Kir2.2>30Weak/No Inhibition
Kir2.3Weakly Active73%[6]
Kir3.1/3.22.5[6][10]92%[6][10]
Kir3.1/3.43.1[6][10]92%[6][10]
Kir4.28.1[6][10]100%[6][10]
Kir6.2/SUR1Weakly Active12%[6]
Kir7.1Weakly Active15%[6]

Signaling Pathways and Experimental Workflows

Renal Ion Transport Signaling Pathway

The following diagram illustrates the proposed mechanism by which VU0134992 induces diuresis and natriuresis through the inhibition of Kir4.1 in the distal convoluted tubule.

cluster_cell DCT Cell cluster_interstitium Interstitium (Blood) NCC NCC Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ influx Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC Kir41_51 Kir4.1/Kir5.1 Na_K_ATPase->Kir41_51 K+ gradient Na_out Na+ Na_K_ATPase->Na_out 3 Na+ out K_out K+ Kir41_51->K_out K+ recycling WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NCC_p NCC-P SPAK_OSR1->NCC_p Phosphorylates NCC_p->NCC Activates K_in K+ K_in->Na_K_ATPase 2 K+ in VU0134992 VU0134992 VU0134992->Kir41_51 Inhibits A Prepare HEK-293 cells expressing Kir4.1 C Form Giga-ohm seal on cell membrane A->C B Pull glass micropipette (2-5 MΩ) B->C D Achieve whole-cell configuration C->D E Apply voltage steps (-120mV to +60mV) D->E F Record baseline Kir4.1 currents E->F G Perfuse with VU0134992 F->G H Record inhibited currents G->H I Analyze data (IC50, etc.) H->I A Plate Kir4.1-expressing HEK-293 cells in 384-well plate B Load cells with Tl+-sensitive fluorescent dye A->B C Add VU0134992 or test compounds B->C D Measure baseline fluorescence C->D E Add Tl+-containing stimulus buffer D->E F Measure fluorescence change (Tl+ influx) E->F G Calculate percent inhibition F->G

References

Investigating Neurological Disorders with VU0134992 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. Encoded by the KCNJ10 gene, the Kir4.1 channel is critically involved in potassium homeostasis and the regulation of cellular excitability in various tissues, including the central nervous system (CNS). In the CNS, Kir4.1 is predominantly expressed in astrocytes and is fundamental for processes such as potassium and glutamate (B1630785) buffering, which are vital for maintaining normal neuronal function. Dysfunction of Kir4.1 channels has been implicated in the pathophysiology of several neurological disorders, including epilepsy, Huntington's disease, and Rett syndrome. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in investigating the role of Kir4.1 in neurological disorders.

Mechanism of Action

VU0134992 acts as a pore blocker of the Kir4.1 channel. Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159. By physically obstructing the channel pore, VU0134992 inhibits the flow of potassium ions, leading to a depolarization of the cell membrane. In astrocytes, this disruption of Kir4.1 function impairs their ability to buffer extracellular potassium and glutamate, which can in turn lead to increased neuronal excitability.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels

Target ChannelAssay TypeIC50 (µM)Reference(s)
Homomeric Kir4.1Whole-cell patch-clamp (-120 mV)0.97
Homomeric Kir4.1Thallium (Tl+) flux assay5.2
Heteromeric Kir4.1/5.1Whole-cell patch-clamp (-120 mV)9.0

Table 2: Selectivity Profile of VU0134992

Target ChannelAssay TypeIC50 (µM) or % Inhibition @ 30 µMSelectivity vs. Kir4.1 (fold)Reference(s)
Kir1.1Thallium (Tl+) flux assay>30>30
Kir2.1Thallium (Tl+) flux assay>30>30
Kir2.2Thallium (Tl+) flux assay>30>30
Kir2.3Thallium (Tl+) flux assay73% inhibition @ 30 µMWeakly active
Kir3.1/3.2Thallium (Tl+) flux assay2.5~2.6
Kir3.1/3.4Thallium (Tl+) flux assay3.1~3.2
Kir4.2Thallium (Tl+) flux assay8.1~8.4
Kir6.2/SUR1Thallium (Tl+) flux assay12% inhibition @ 30 µMWeakly active
Kir7.1Thallium (Tl+) flux assay15% inhibition @ 30 µMWeakly active

Table 3: Physicochemical and Pharmacokinetic Properties of VU0134992

PropertyValueReference(s)
Molecular FormulaC₂₀H₃₁BrN₂O₂
Molecular Weight411.38 g/mol
Rat Plasma Free Unbound Fraction (fu)0.213
Unbound Brain-to-Plasma Ratio (Kp,uu)0.08

Experimental Protocols

In Vitro Characterization

1. Whole-Cell Patch-Clamp Electrophysiology

This method is the gold standard for characterizing the inhibitory effect of VU0134992 on Kir4.1 channels, providing detailed information on channel kinetics and pharmacology.

  • Objective: To determine the IC50 of VU0134992 for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).

  • Cell Preparation: Plate HEK-293 cells stably expressing Kir4.1 onto glass coverslips 24-48 hours prior to the experiment.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust

VU0134992 Hydrochloride: A Technical Overview of its Role in Modulating Potassium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of VU0134992 hydrochloride, a first-in-class, orally active, and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel, Kir4.1.[1][2][3] The document details its mechanism of action, its profound effects on potassium homeostasis, particularly within the renal system, and the key experimental protocols used for its characterization.

Introduction: The Significance of Kir4.1 and the Emergence of VU0134992

Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability across various tissues, including the kidneys, brain, and inner ear.[4][5] The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in this physiological regulation.[1][4] Genetic loss-of-function mutations in KCNJ10 result in EAST/SeSAME syndrome, a severe multisystem disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][4][5]

The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, limiting the exploration of its therapeutic potential.[1] VU0134992 has emerged as a valuable tool, offering a potent and selective way to probe the channel's function and its viability as a therapeutic target, especially for conditions like hypertension.[1][4][6]

Mechanism of Action

VU0134992 functions as a direct pore blocker of the Kir4.1 potassium channel.[1][5][7] Its inhibitory action is voltage-dependent.[5] Through detailed studies involving patch-clamp electrophysiology, site-directed mutagenesis, and molecular modeling, the specific binding site has been identified. VU0134992 interacts with key amino acid residues lining the channel's ion conduction pathway, specifically glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][4][6][7][8] By binding within the pore, the compound physically obstructs the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[5][7]

Effects on Potassium Homeostasis

The primary impact of VU0134992 on potassium homeostasis is observed through its action in the kidneys.

Renal Effects: In the distal convoluted tubule (DCT) of the kidney, Kir4.1 channels are located on the basolateral (blood-facing) membrane. They are essential for recycling potassium that enters the cell via the Na+/K+ ATPase and for maintaining a hyperpolarized membrane potential. This electrical gradient is the driving force for the Na-Cl cotransporter (NCC), which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the blood.[7][9]

Inhibition of Kir4.1 by VU0134992 leads to the following cascade:

  • Membrane Depolarization: Blockade of the outward K+ current causes the basolateral membrane potential to become less negative (depolarization).[1][7]

  • Inhibition of NCC Activity: The depolarization reduces the driving force for Na+ reabsorption through the NCC. This effect is thought to be mediated by the WNK/SPAK kinase signaling pathway, where Kir4.1 inhibition leads to reduced phosphorylation and inactivation of the NCC.[1][7]

  • Diuresis, Natriuresis, and Kaliuresis: The reduced NCC activity results in decreased reabsorption of sodium and chloride, leading to increased excretion of sodium (natriuresis) and water (diuresis).[1][4][6][7] Consequently, the increased fluid and sodium delivery to the more distal parts of the nephron stimulates potassium secretion, resulting in increased potassium excretion (kaliuresis).[2][4]

Central Nervous System (CNS) Effects: In the CNS, Kir4.1 channels are predominantly expressed in astrocytes and are critical for spatial potassium buffering—the clearance of excess extracellular potassium released during high levels of neuronal activity.[4][5] By blocking these channels, VU0134992 is predicted to impair this buffering capacity. This could lead to localized increases in extracellular potassium, depolarizing nearby neurons and potentially increasing their excitability.[5]

Quantitative Data

The inhibitory potency and selectivity of VU0134992 have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity and Selectivity of VU0134992

Target Channel Assay Method IC50 (µM) Notes Reference(s)
Homomeric Kir4.1 Whole-Cell Patch-Clamp 0.97 Measured at -120 mV [2][3][6][7][8][10]
Homomeric Kir4.1 Thallium Flux Assay 5.2 [2][7]
Heteromeric Kir4.1/5.1 Whole-Cell Patch-Clamp 9.0 ~9-fold selectivity for Kir4.1 homomers [2][3][6][7][8]
Kir1.1 (ROMK) Thallium Flux Assay >30 >30-fold selective for Kir4.1 [6][10][11]
Kir2.1 Thallium Flux Assay >30 >30-fold selective for Kir4.1 [6][10][11]
Kir2.2 Thallium Flux Assay >30 >30-fold selective for Kir4.1 [6][10]
Kir2.3 Thallium Flux Assay Weakly Active 73% inhibition at 30 µM [4]
Kir3.1/3.2 Thallium Flux Assay 2.5 [2][7]
Kir3.1/3.4 Thallium Flux Assay 3.1 [2][7]
Kir4.2 Thallium Flux Assay 8.1 [2][7]
Kir6.2/SUR1 Thallium Flux Assay Weakly Active 12% inhibition at 30 µM [4]

| Kir7.1 | Thallium Flux Assay | Weakly Active | 15% inhibition at 30 µM |[4] |

Table 2: In Vivo Effects of VU0134992 in Rats

Dosage (mg/kg, oral) Effect Reference(s)
50 - 100 Significant increase in urine output (diuresis) [7][10]
50 - 100 Significant increase in urinary Na+ excretion (natriuresis) [7][10]

| 50 - 100 | Significant increase in urinary K+ excretion (kaliuresis) |[7][10] |

Experimental Protocols

The characterization of VU0134992 relies on established and validated assays.

This "gold standard" technique directly measures ion flow through channels in a single cell, providing precise data on channel pharmacology.[12][13]

  • Objective: To determine the concentration-dependent inhibition and IC50 value of VU0134992 on Kir channels.

  • Materials & Apparatus:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the Kir channel of interest (e.g., hKir4.1).[7][11]

    • Solutions:

      • Extracellular (Bath) Solution (in mM): 140 NaCl, 4-5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[7][11]

      • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.[7]

      • VU0134992 Stock Solution: 10 mM stock in Dimethyl Sulfoxide (DMSO), stored at -20°C.[11]

    • Apparatus: Standard patch-clamp rig with an amplifier, microscope, micromanipulators, and a perfusion system.[11] Borosilicate glass capillaries for pulling pipettes (3-5 MΩ resistance).[11]

  • Protocol:

    • Cell Preparation: Culture cells on glass coverslips to 50-70% confluency.[12]

    • Seal Formation: Approach a cell with a pipette and form a high-resistance (>1 GΩ) seal.[7]

    • Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.[7]

    • Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.[7] Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir currents.[1][7]

    • Data Acquisition: Record a stable baseline current for several minutes.[11]

    • Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of VU0134992. Record currents until a steady-state effect is observed at each concentration.[11][13]

    • Washout: Perfuse with the control solution to check for reversibility of the block.[11]

    • Data Analysis: Measure the inward current amplitude (e.g., at -120 mV) for each concentration. Normalize these values to the baseline current and plot a concentration-response curve to calculate the IC50.[13]

This is a robust, fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators.[14] It uses the permeability of K+ channels to thallium ions (Tl+) as a proxy for channel activity.[14]

  • Objective: To determine the inhibitory activity of VU0134992 on Kir channels in a high-throughput format.

  • Materials & Reagents:

    • Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the Kir channel of interest.[14]

    • Assay Plates: 384-well, clear-bottom, black-walled plates.[9][14]

    • Reagents:

      • Thallium-sensitive dye: FluoZin-2 AM or similar.[9][14]

      • Assay Buffer: e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3.[9]

      • Thallium Stimulus Buffer: A buffer containing Tl₂SO₄.[7][9]

    • Apparatus: Kinetic fluorescence plate reader.[14]

  • Protocol:

    • Cell Plating: Plate cells in 384-well plates and, if applicable, induce channel expression with tetracycline.[9]

    • Dye Loading: Wash cells and incubate them with a loading solution containing the thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 60 minutes at room temperature.[9]

    • Compound Addition: Wash cells to remove excess dye. Add VU0134992 at various concentrations and incubate for ~20 minutes.[7][9]

    • Fluorescence Measurement: Measure baseline fluorescence using a plate reader.[7]

    • Thallium Influx: Add the Thallium Stimulus Buffer to initiate Tl+ influx through open Kir channels.[7]

    • Kinetic Reading: Immediately begin kinetic fluorescence readings. The rate of fluorescence increase is proportional to Kir channel activity.[7][14]

    • Data Analysis: Calculate the rate of Tl+ flux (slope of the fluorescence signal). Determine the percent inhibition by comparing the flux rate in compound-treated wells to vehicle controls.[9]

This protocol assesses the compound's effects on renal function in a whole-animal model.

  • Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of orally administered VU0134992.

  • Model: Male Wistar rats.[7]

  • Protocol:

    • Acclimatization: House rats individually in metabolic cages for at least 24 hours to allow for acclimatization.[7]

    • Fasting: Deprive rats of food and water for 18 hours prior to dosing.[7]

    • Dosing: Administer VU0134992 (e.g., 50-100 mg/kg) or vehicle via oral gavage.[2][7]

    • Urine Collection: Collect urine at specified intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.[7]

    • Analysis:

      • Measure the total urine volume for each collection period.[7]

      • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.[7]

      • Calculate the total excretion of Na+ and K+ for each treatment group.[7]

Visualizations: Pathways and Workflows

Renal_Signaling_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell NCC Na-Cl Cotransporter (NCC) Reabsorption Na+ & Cl- Reabsorption NCC->Reabsorption Mediates Kir41 Kir4.1 Channel NaK_ATPase Na+/K+ ATPase Kir41->NaK_ATPase Maintains Gradient WNK_SPAK WNK-SPAK Pathway Kir41->WNK_SPAK Hyperpolarization Inhibits NaK_ATPase->NCC Creates Na+ Gradient WNK_SPAK->NCC Activates (Phosphorylation) VU VU0134992 VU->Kir41 Diuresis Diuresis & Natriuresis Reabsorption->Diuresis Inhibition Leads to

Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.[7]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (Thallium Flux Assay) HitConfirm Hit Confirmation (Concentration-Response) HTS->HitConfirm Identifies Hits Electro Electrophysiology (Patch-Clamp) HitConfirm->Electro Validates Potency Selectivity Selectivity Profiling (vs. other Kir channels) Electro->Selectivity Determines Selectivity PK Pharmacokinetic Studies Selectivity->PK Informs In Vivo Candidate Selection Efficacy Efficacy Studies (Metabolic Cage) PK->Efficacy Guides Dosing

Caption: Experimental workflow for the characterization of VU0134992.[7]

Conclusion

This compound represents a landmark pharmacological tool for the study of Kir4.1 channels.[1][5] Its demonstrated potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its potential as a lead compound for developing novel therapeutics for hypertension.[1][4][6] The detailed experimental protocols provided in this guide offer a robust foundation for researchers to further investigate the complex physiological and pathophysiological roles of Kir4.1, paving the way for future discoveries in the field of ion channel pharmacology and drug development.

References

Cellular Targets of VU0134992 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] As a potent pore blocker, VU0134992 offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1.[4][5] This technical guide provides a comprehensive overview of the cellular targets of VU0134992, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The primary focus is on its effects on renal and central nervous system targets, highlighting its potential as a novel diuretic for the treatment of hypertension.[1][6]

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[4][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][5][6] By physically obstructing the ion conduction pathway, VU0134992 prevents the influx of potassium ions, thereby disrupting the normal physiological functions mediated by Kir4.1.[4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)

TargetIC50 (µM)Notes
Homomeric Kir4.10.97Measured at -120 mV[3][6][7][8]
Heteromeric Kir4.1/5.19.09-fold selectivity for homomeric Kir4.1[3][6][7][8]

Table 2: Selectivity Profile of VU0134992 in Thallium Flux Assays

TargetIC50 (µM)Selectivity vs. Kir4.1
Kir4.15.2-
Kir1.1>30>30-fold[6][7]
Kir2.1>30>30-fold[6][7]
Kir2.2>30>30-fold[6][7]
Kir2.3Weakly active-
Kir3.1/3.22.5Approximately equal efficacy and potency[3][8]
Kir3.1/3.43.1Approximately equal efficacy and potency[3][8]
Kir4.28.1Approximately equal efficacy and potency[3][8]
Kir6.2/SUR1Weakly active-
Kir7.1Weakly active-

Signaling Pathways and Physiological Effects

The primary physiological effects of VU0134992 are observed in tissues with high expression of Kir4.1 channels, namely the kidneys, central nervous system, and inner ear.[4][6]

Renal System: Diuresis and Natriuresis

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[1][5] Oral administration of VU0134992 in rats has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[4][6]

G VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits MembraneDepolarization Membrane Depolarization Kir41->MembraneDepolarization IntracellularCl Increased Intracellular Cl- MembraneDepolarization->IntracellularCl WNK WNK Kinase (Inhibited) IntracellularCl->WNK SPAK_OSR1 SPAK/OSR1 Kinases (Inactive) WNK->SPAK_OSR1 NCC NCC (Dephosphorylated/Inactive) SPAK_OSR1->NCC NaReabsorption Decreased Na+ Reabsorption NCC->NaReabsorption Diuresis Diuresis & Natriuresis NaReabsorption->Diuresis

Proposed signaling pathway for VU0134992-mediated diuresis.

Central Nervous System

In the central nervous system (CNS), Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are critical for potassium buffering.[4] By blocking astrocytic Kir4.1 channels, VU0134992 is predicted to impair the efficient clearance of extracellular potassium released during neuronal activity. This can lead to a localized increase in extracellular potassium, depolarizing neurons and increasing their excitability.[4]

G cluster_0 Normal Neuronal Activity cluster_1 With VU0134992 Neuron1 Neuron Astrocyte1 Astrocyte Neuron1->Astrocyte1 K+ Release Kir41_1 Kir4.1 Channel Astrocyte1->Kir41_1 K+ Uptake VU0134992 VU0134992 Kir41_2 Kir4.1 Blocked VU0134992->Kir41_2 Neuron2 Neuron ExtracellularK Extracellular K+ Accumulation Neuron2->ExtracellularK K+ Release Astrocyte2 Astrocyte Astrocyte2->Kir41_2 Hyperexcitability Neuronal Hyperexcitability ExtracellularK->Hyperexcitability

Signaling pathway of Kir4.1 blockade in the CNS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of VU0134992.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1]

  • Objective: To determine the inhibitory concentration (IC50) of VU0134992 on Kir4.1 and other Kir channels.[2]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir channel of interest.[1][2]

  • Solutions:

    • Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1]

    • Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1]

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.[1]

    • Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1]

    • VU0134992 is perfused at various concentrations to determine the dose-dependent inhibition.[1][2]

    • Currents are recorded and analyzed to quantify the inhibitory effect and calculate the IC50 value.[1]

G Start Start PrepareCells Prepare HEK-293 cells expressing Kir4.1 Start->PrepareCells PatchPipette Approach cell with patch pipette PrepareCells->PatchPipette GigaSeal Form Gigaohm seal PatchPipette->GigaSeal WholeCell Rupture membrane for whole-cell configuration GigaSeal->WholeCell VoltageClamp Voltage clamp at -80 mV WholeCell->VoltageClamp ApplyVoltageSteps Apply voltage steps (-120 to +60 mV) VoltageClamp->ApplyVoltageSteps RecordBaseline Record baseline currents ApplyVoltageSteps->RecordBaseline PerfuseVU0134992 Perfuse with VU0134992 RecordBaseline->PerfuseVU0134992 RecordInhibitedCurrents Record inhibited currents PerfuseVU0134992->RecordInhibitedCurrents AnalyzeData Analyze data and calculate IC50 RecordInhibitedCurrents->AnalyzeData End End AnalyzeData->End

Workflow for whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[1][9]

  • Objective: To screen for small-molecule modulators of Kir channels and to determine the selectivity profile of VU0134992.[2]

  • Principle: This fluorescence-based assay uses the permeability of Kir channels to Tl+ ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.[2]

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[2]

  • Reagents:

    • Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[4][9]

    • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).

    • Stimulus Buffer (Assay Buffer containing Tl₂SO₄).[9]

  • Procedure:

    • HEK-293 cells expressing the Kir channel of interest are plated in 384-well plates.[2]

    • Cells are loaded with a thallium-sensitive fluorescent dye.[2]

    • A baseline fluorescence is measured.[2]

    • VU0134992 at various concentrations is added to the wells.[2]

    • A Tl+-containing solution is added to initiate the influx.[2]

    • The change in fluorescence, corresponding to Tl+ influx, is measured over time. The rate of fluorescence increase is proportional to channel activity.[2]

G Start Start PlateCells Plate Kir-expressing HEK-293 cells in 384-well plate Start->PlateCells LoadDye Load cells with Thallium-sensitive dye PlateCells->LoadDye MeasureBaseline Measure baseline fluorescence LoadDye->MeasureBaseline AddCompound Add VU0134992 MeasureBaseline->AddCompound AddThallium Add Thallium stimulus buffer AddCompound->AddThallium MeasureFluorescence Measure kinetic fluorescence change AddThallium->MeasureFluorescence Analyze Analyze data to determine inhibition MeasureFluorescence->Analyze End End Analyze->End

Workflow for the thallium flux assay.

Conclusion

This compound is a potent and selective inhibitor of the Kir4.1 potassium channel. Its well-characterized mechanism of action and selectivity profile make it an invaluable tool for dissecting the physiological roles of Kir4.1 in various tissues. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting Kir4.1 for conditions such as hypertension.

References

Methodological & Application

Application Notes and Protocols for VU0134992 Hydrochloride in Whole-Cell Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU0134992 hydrochloride is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1] The Kir4.1 channel, encoded by the KCNJ10 gene, is crucial for potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] In astrocytes, Kir4.1 is essential for spatial potassium buffering, a process that clears excess extracellular potassium during neuronal activity.[1] Dysregulation of Kir4.1 function is associated with EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1] VU0134992 acts as a pore blocker, interacting with specific amino acid residues within the ion conduction pathway of the Kir4.1 channel.[1] Its selectivity and in vivo activity make it a valuable pharmacological tool for investigating the physiological and pathological roles of Kir4.1.[1]

These application notes provide a comprehensive protocol for utilizing this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on Kir4.1 channels.

Quantitative Data Summary

The inhibitory potency of VU0134992 against various Kir channels has been determined using whole-cell patch-clamp and thallium flux assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

ChannelAssay MethodIC50 (µM)Selectivity vs. Kir4.1 (approx.)Reference
Kir4.1 (homomeric)Whole-cell patch-clamp0.97-[1][2]
Kir4.1/5.1 (heteromeric)Whole-cell patch-clamp9.09-fold[1][2]
Kir1.1Not specified>30-fold>30-fold
Kir2.1Not specified>30-fold>30-fold
Kir2.2Not specified>30-fold>30-fold

Experimental Protocols

This protocol is designed for mammalian cell lines (e.g., CHO or HEK-293) stably expressing the Kir4.1 channel.[3]

Materials and Solutions

This compound Stock Solution:

  • Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).[2][3]

  • Store at -20°C.[2][3]

  • Subsequent dilutions should be made in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.[2]

Solutions:

SolutionComponentConcentration (in mM)
Extracellular (Bath) Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
Intracellular (Pipette) Solution K-gluconate140
MgCl22
EGTA10
HEPES10
ATP-Mg4
GTP-Na0.3

Adjust pH to 7.4 with KOH for the extracellular solution and with KOH for the intracellular solution. Adjust the osmolarity to ~310 mOsm.

Cell Preparation
  • Cell Culture: Culture cells expressing the Kir4.1 channel (e.g., HEK-293 cells stably expressing human Kir4.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.[2]

  • Cell Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[1] This allows for easy patching of individual cells.[2]

  • Transfer to Recording Chamber: Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.[3]

  • Perfusion: Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.[3]

Whole-Cell Patch-Clamp Procedure
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance should be between 3-7 MΩ when filled with the internal solution.[3]

  • Establishing a Gigaseal: Fill the pipette with the internal solution and mount it on the micromanipulator.[3] Approach a target cell with the pipette while applying positive pressure.[3] Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (gigaseal).[3]

  • Whole-Cell Configuration: After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[3][4] This provides the interior of the pipette access to the intracellular space of the cell.[4]

  • Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode.[3] Clamp the cell membrane potential at a holding potential of -80 mV.[1]

  • Eliciting Kir4.1 Currents: Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1]

  • Compound Application:

    • Establish a stable baseline recording of Kir4.1 currents for several minutes.[2]

    • Perfuse the cell with the extracellular solution containing a known concentration of this compound.[1]

    • Record currents in the presence of VU0134992 until a steady-state block is achieved.[3]

  • Washout: Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the drug effect.[2]

Data Analysis
  • Current Measurement: Measure the steady-state current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) before and after the application of VU0134992.[1][3]

  • Inhibition Calculation: Calculate the percentage of current inhibition for each concentration of VU0134992.[3]

  • IC50 Determination: To determine the IC50, apply a range of VU0134992 concentrations and measure the resulting current inhibition.[3] Fit the concentration-response data to the Hill equation to determine the IC50 value.[1][3]

Visualizations

Signaling Pathway

VU0134992_Mechanism_of_Action cluster_cell Cell Membrane Kir41 Kir4.1 Channel Pore Pore Kir41->Pore forms Block Blockage of K+ Efflux Pore->Block Leads to VU0134992 VU0134992 VU0134992->Pore Binds to K_ion K+ Ion K_ion->Pore Flows through

Caption: Mechanism of VU0134992 action on the Kir4.1 channel.

Experimental Workflow

Whole_Cell_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Cell Culture (HEK293 expressing Kir4.1) Plating 2. Plate Cells on Coverslips Solutions 3. Prepare Solutions (Intra/Extracellular, VU0134992) Gigaseal 4. Form Gigaseal Plating->Gigaseal Whole_Cell 5. Establish Whole-Cell Configuration Baseline 6. Record Baseline Kir4.1 Currents Application 7. Apply VU0134992 Washout 8. Washout Measure 9. Measure Current Inhibition Washout->Measure IC50 10. Determine IC50

Caption: Workflow for a whole-cell patch clamp experiment with VU0134992.

References

Application Notes: Thallium Flux Assay for Characterizing VU0134992 Hydrochloride Activity on Kir4.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0134992 is a potent, first-in-class small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] Kir4.1 channels are crucial for maintaining potassium homeostasis and cellular excitability in tissues such as the central nervous system, inner ear, and kidneys.[4] Dysregulation of Kir4.1 is implicated in various pathological conditions, making it a significant target for therapeutic development.[4][5]

The thallium flux assay is a robust, fluorescence-based method ideal for high-throughput screening (HTS) of ion channel modulators.[2][6] This assay leverages the permeability of potassium channels to thallium ions (Tl⁺).[2] When Kir4.1 channels are open, Tl⁺ ions enter the cell, binding to an intracellular thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[1][2] This binding event causes a measurable increase in fluorescence, which serves as a proxy for Kir4.1 channel activity.[2][4] The inhibitory effect of a compound like VU0134992 is quantified by the reduction in this fluorescence signal.[4] These application notes provide a detailed protocol for using this assay to characterize the inhibitory activity of VU0134992 hydrochloride on Kir4.1 channels.

Mechanism of Action and Signaling Pathway

VU0134992 functions as a pore blocker of the Kir4.1 channel, with its binding site involving the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][3] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of the Na-Cl cotransporter (NCC).[3] Inhibition of Kir4.1 by VU0134992 depolarizes the tubular cell membrane, which inhibits NCC activity via the WNK/SPAK kinase pathway, ultimately leading to diuretic and natriuretic effects.[1][3][5]

Kir4_1_Signaling_Pathway Renal Kir4.1 Signaling Pathway cluster_membrane Basolateral Membrane cluster_intracellular Intracellular Space Kir41 Kir4.1 Channel Membrane Membrane Depolarization Kir41->Membrane leads to WNK WNK Kinase Membrane->WNK inhibits SPAK SPAK/OSR1 Kinase WNK->SPAK phosphorylates/ activates WNK->SPAK inhibition of phosphorylation NCC NCC Activity SPAK->NCC phosphorylates/ activates SPAK->NCC inhibition of phosphorylation VU VU0134992 VU->Kir41 blocks

Renal Kir4.1 signaling pathway affected by VU0134992.

Quantitative Data Summary

The inhibitory activity and selectivity of VU0134992 have been quantified using both thallium flux assays and whole-cell patch-clamp electrophysiology.[1] The compound shows a clear preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir family.[1][5]

Target ChannelAssay MethodIC₅₀ (µM)Selectivity Notes
Homomeric Kir4.1 Whole-Cell Patch-Clamp0.97-
Homomeric Kir4.1 Thallium (Tl⁺) Flux Assay~6 (as VU717, a related compound)>30-fold selective over Kir1.1, Kir2.1, and Kir2.2.[5][7]
Kir4.1/5.1 Heteromer Whole-Cell Patch-Clamp9.05~9-fold selective for Kir4.1 over Kir4.1/5.1.[5]
Kir1.1 (ROMK) Thallium (Tl⁺) Flux AssayNo apparent activity>30-fold selective.[5]
Kir2.1 Thallium (Tl⁺) Flux AssayNo apparent activity>30-fold selective.[5]
Kir2.2 Thallium (Tl⁺) Flux AssayNo apparent activity>30-fold selective.[5]
Kir2.3 Thallium (Tl⁺) Flux AssayPartial inhibition (73% at 30 µM)Weakly active.[5]
Kir3.1/3.2 Thallium (Tl⁺) Flux AssayActiveEqually active toward Kir3.1/3.4 and Kir4.2.[5][8]

Detailed Experimental Protocol: Thallium Flux Assay

This protocol details the methodology for measuring the inhibitory activity of this compound on Kir4.1 channels expressed in a stable cell line.[2]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir channel of interest (e.g., T-REx-HEK293 with tetracycline-inducible Kir4.1 expression).[1][2][7]

  • Assay Plates: 384-well, clear-bottom, black-walled microplates.[2][7]

  • Compound: this compound, with a stock solution prepared in DMSO (e.g., 10 mM).[2]

  • Thallium-sensitive Dye: FluoZin-2 or a similar fluorescent dye.[1][2][7]

  • Assay Buffer (Chloride-Free): 125 mM sodium gluconate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH adjusted to 7.3.[2][7]

  • Thallium Stimulus Buffer: Assay Buffer supplemented with 12 mM thallium sulfate.[2][7]

  • Instrumentation: Kinetic plate reader capable of fluorescence measurement with appropriate filters (e.g., Ex/Em ≈ 490/525 nm) and equipped with a liquid handling module.[2]

2. Experimental Procedure

Thallium_Flux_Workflow Experimental Workflow for Thallium Flux Assay plate_cells 1. Plate Cells (e.g., 20,000 cells/well in 384-well plate) Induce Kir4.1 expression with tetracycline (B611298). load_dye 2. Load Dye Incubate cells with thallium-sensitive dye (e.g., FluoZin-2) for ~1 hour at room temp. plate_cells->load_dye wash_cells 3. Wash Cells Remove excess dye and replace with Assay Buffer. load_dye->wash_cells add_compound 4. Add Compound Add VU0134992 dilutions to wells. Incubate for 20-30 minutes. wash_cells->add_compound read_baseline 5. Measure Baseline Fluorescence Record initial fluorescence (F₀) before stimulus. add_compound->read_baseline add_thallium 6. Add Thallium Stimulus Inject Thallium Stimulus Buffer to initiate influx. read_baseline->add_thallium read_kinetic 7. Kinetic Fluorescence Measurement Record fluorescence change over time (4-5 min at 1 Hz). add_thallium->read_kinetic

Experimental workflow for a VU0134992 thallium flux assay.
  • Cell Plating: Seed Kir4.1-expressing HEK-293 cells into 384-well plates at a density of approximately 20,000 cells per well.[7] If using an inducible system, add tetracycline (e.g., 1 µg/mL) to the culture medium to induce channel expression and culture overnight.[2]

  • Dye Loading: Aspirate the culture medium from the wells. Add the fluorescent dye loading solution (e.g., FluoZin-2) to each well and incubate for approximately 60 minutes at room temperature, protected from light.[2][7]

  • Compound Addition: Remove the dye solution and wash the cells. Add the appropriate concentration of this compound (diluted in Assay Buffer from a DMSO stock) to the wells. Include vehicle-only (DMSO) wells as a negative control (maximum channel activity) and a known inhibitor as a positive control. Incubate the plate for 20-30 minutes at room temperature.[6][7]

  • Thallium Flux Measurement:

    • Place the assay plate into the kinetic plate reader.

    • Acquire a baseline fluorescence reading for 10-30 seconds.[7][9]

    • Using the plate reader's liquid handler, add the Thallium Stimulus Buffer to all wells to initiate the thallium influx.[2][7]

    • Immediately begin recording the fluorescence signal at a set interval (e.g., 1 Hz) for a total of 4-5 minutes to measure the kinetic response.[2][7]

3. Data Analysis

The goal of data analysis is to determine the rate of thallium influx and how it is affected by different concentrations of VU0134992.

Data_Analysis_Flow Data Analysis Workflow raw_data Raw Kinetic Fluorescence Data normalize Normalize Data (F/F₀) Subtract baseline fluorescence raw_data->normalize slope Calculate Influx Rate (Slope/Vmax) Linear regression of initial influx phase normalize->slope plot Plot % Inhibition vs. [VU0134992] slope->plot ic50 IC₅₀ Determination Fit data to a four-parameter logistic equation plot->ic50

Logical workflow for thallium flux assay data analysis.
  • Normalization: For each well, normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) recorded before thallium addition.[2][9]

  • Calculate Influx Rate: Determine the rate of thallium influx by calculating the slope (Vmax) of the initial, linear portion of the normalized fluorescence curve (e.g., the first 1-20 seconds after stimulus addition).[9]

  • Determine Percent Inhibition: Calculate the percent inhibition for each concentration of VU0134992 using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_vehicle - Rate_positive_control))

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the VU0134992 concentration. Fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of VU0134992 that causes 50% inhibition of channel activity.[2]

References

Application Notes and Protocols for In Vivo Administration of VU0134992 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a first-in-class, orally active, and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] The Kir4.1 channel, encoded by the KCNJ10 gene, plays a critical role in maintaining electrochemical gradients in various tissues, including the kidneys, brain, and inner ear.[3][4] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1][5] Inhibition of this channel with VU0134992 has been demonstrated to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in rats.[2][4][6] These characteristics highlight its potential as a novel diuretic agent for therapeutic applications such as managing hypertension.[1][6]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rats, a summary of its quantitative effects, and an overview of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vivo administration and effects of VU0134992 in rats.

Table 1: In Vivo Administration Parameters for VU0134992 in Rats

ParameterValueReference
Animal ModelMale Sprague-Dawley rats[3][6]
Administration RouteOral gavage[2][3]
Dosages50 mg/kg and 100 mg/kg[2][3][7]
Vehicle10% Ethanol + 40% PEG400 + 50% Saline[3]

Table 2: Reported In Vivo Effects of VU0134992 in Rats

Dosage (mg/kg)EffectReference
50-100Statistically significant increase in urinary Na+ and K+ excretion.[7][8]
Dose-dependentDiuresis, natriuresis, and kaliuresis.[8]

Experimental Protocols

Preparation of VU0134992 Formulation for Oral Gavage

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of VU0134992: Based on the desired dosage (e.g., 50 or 100 mg/kg) and the body weight of the animals, calculate the total mass of VU0134992 needed.

  • Prepare the vehicle solution: Prepare a vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% saline by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.[3]

  • Prepare a slurry: Weigh the calculated amount of VU0134992 powder and place it in a sterile conical tube. Add a small volume of the vehicle to the powder and vortex thoroughly to create a uniform slurry.[3]

  • Complete the formulation: Gradually add the remaining vehicle to the slurry while continuously vortexing to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound.

  • Final concentration: The final concentration of the dosing solution should be calculated to deliver the desired dose in a standard gavage volume (e.g., 5-10 mL/kg).

In Vivo Administration via Oral Gavage in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Prepared VU0134992 formulation

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Acclimatization: Allow male Sprague-Dawley rats to acclimatize to individual housing in metabolic cages for at least 2 hours before the experiment. During this period, restrict access to food and water.[6]

  • Weigh the animals: Accurately weigh each rat to determine the correct volume of the VU0134992 formulation to be administered.

  • Prepare the dosing syringe: Draw the calculated volume of the VU0134992 formulation into a syringe fitted with an appropriately sized oral gavage needle.

  • Restrain the rat: Gently but firmly restrain the rat to prevent movement.

  • Measure for gavage needle insertion: Measure the length from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle to reach the stomach.[2][3]

  • Administer the formulation: Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Administer the formulation slowly and steadily.[2][3]

  • Withdraw the needle: Gently withdraw the gavage needle.

  • Urine Collection: Place the rats back into the metabolic cages for urine collection over a specified period, typically 4 hours, to assess diuretic and natriuretic effects.[2][8]

  • Urine Analysis: Measure the total urine volume. Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for VU0134992 and a typical experimental workflow for its in vivo evaluation.

VU0134992_Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule Cell VU0134992 VU0134992 Kir4_1 Kir4.1 Channel VU0134992->Kir4_1 Inhibits Membrane_Depolarization Membrane Depolarization Kir4_1->Membrane_Depolarization Leads to Intracellular_Cl_Increase Increased Intracellular [Cl-] Membrane_Depolarization->Intracellular_Cl_Increase Causes WNK_Kinase WNK Kinase Intracellular_Cl_Increase->WNK_Kinase Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK_Kinase->SPAK_OSR1 Activates WNK_Kinase->SPAK_OSR1 Reduced Activation NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylates & Activates NCC_Dephosphorylation NCC Dephosphorylation & Inactivation SPAK_OSR1->NCC_Dephosphorylation Leads to Na_Reabsorption Decreased Na+ Reabsorption NCC_Dephosphorylation->Na_Reabsorption Results in Diuresis_Natriuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis_Natriuresis Causes In_Vivo_Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Male Sprague-Dawley Rats in Metabolic Cages) Dosing Oral Gavage Administration (50 or 100 mg/kg) Animal_Acclimatization->Dosing Formulation_Preparation VU0134992 Formulation Preparation (10% EtOH, 40% PEG400, 50% Saline) Formulation_Preparation->Dosing Urine_Collection Urine Collection (e.g., 4-hour period) Dosing->Urine_Collection Sample_Analysis Urine Sample Analysis (Volume, Na+, K+ concentration) Urine_Collection->Sample_Analysis Data_Analysis Data Analysis (Comparison to vehicle control) Sample_Analysis->Data_Analysis

References

Preparing Stock Solutions of VU0134992 Hydrochloride in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of the Kir4.1 potassium channel blocker, VU0134992 hydrochloride, in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical and Physical Properties

This compound is a subtype-preferring and orally active inhibitor of the Kir4.1 potassium channel.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

PropertyValue
IUPAC Name 2-[2-bromo-4-(1-methylethyl)phenoxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-acetamide, hydrochloride
Molecular Formula C₂₀H₃₁BrN₂O₂ · HCl
Molecular Weight 411.4 g/mol [3][4]
Appearance Solid[3]
Purity ≥95%[3][4]
Solubility in DMSO Variable, reported from ~1 mg/mL to 100 mM (~41.14 mg/mL).[3][5] Sonication may be required to achieve higher concentrations.[6]
Storage (Solid) -20°C[3][5]
Storage (Stock Solution) -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months or 1 year).[2][3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays, such as patch-clamp electrophysiology.[7][8]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 411.4 g/mol ) is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 411.4 g/mol * (1000 mg / 1 g) = 4.114 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 4.114 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If complete dissolution is not achieved, sonicate the tube in a water bath for short intervals.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3]

G cluster_prep Stock Solution Preparation start Start weigh Weigh 4.114 mg VU0134992 HCl start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Preparation of a Dosing Solution for In Vivo Oral Gavage

For in vivo studies, this compound is often administered as a suspension or solution in a vehicle containing co-solvents to improve solubility and bioavailability.[3][9] This protocol is based on a commonly used vehicle for oral gavage in rats at dosages of 50-100 mg/kg.[9][10]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG400, and 50% saline (by volume). For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of saline.

  • Calculation (Example for a 50 mg/kg dose):

    • For a 250 g (0.25 kg) rat, the total dose is: 50 mg/kg * 0.25 kg = 12.5 mg.

    • Assuming a dosing volume of 5 mL/kg, the required volume is: 5 mL/kg * 0.25 kg = 1.25 mL.

    • The required concentration of the dosing solution is: 12.5 mg / 1.25 mL = 10 mg/mL.

  • Preparation of Dosing Solution:

    • Weigh the calculated amount of this compound (e.g., 12.5 mg) into a sterile conical tube.

    • Add a small volume of DMSO (e.g., 125 µL, which is 10% of the final volume) and vortex to create a slurry.

    • Add the PEG400 (e.g., 500 µL, 40% of the final volume) and vortex thoroughly.

    • Slowly add the saline (e.g., 625 µL, 50% of the final volume) dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is a homogenous suspension or solution. This formulation should be prepared fresh on the day of the experiment.

G cluster_workflow In Vivo Dosing Solution Workflow start Start weigh Weigh VU0134992 HCl start->weigh add_dmso Add 10% volume DMSO and Vortex weigh->add_dmso add_peg Add 40% volume PEG400 and Vortex add_dmso->add_peg add_saline Slowly add 50% volume Saline while Vortexing add_peg->add_saline check Inspect for Homogeneity add_saline->check administer Administer to Animal check->administer Homogenous end_workflow End administer->end_workflow

Caption: Workflow for preparing an in vivo dosing solution of this compound.

Safety Precautions

  • This compound should be considered hazardous until further information is available.[3]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Signaling Pathway of VU0134992 in Renal Tubules

VU0134992 inhibits the Kir4.1 channel located on the basolateral membrane of distal convoluted tubule (DCT) cells in the kidney. This inhibition leads to membrane depolarization, which in turn reduces the activity of the Na-Cl cotransporter (NCC), resulting in increased sodium and water excretion (diuresis and natriuresis).[10]

G cluster_pathway Renal Kir4.1 Signaling Pathway VU VU0134992 Kir41 Kir4.1 Channel VU->Kir41 inhibits Depol Membrane Depolarization Kir41->Depol leads to NCC NCC Activity (Inhibited) Depol->NCC Excretion Increased Na+ and Water Excretion NCC->Excretion

Caption: Simplified signaling pathway of VU0134992 in renal distal convoluted tubule cells.

References

Application Notes and Protocols for Diuretic Studies Using VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] The Kir4.1 channel, encoded by the KCNJ10 gene, is crucial for renal salt handling and is predominantly expressed in the distal convoluted tubule (DCT) of the kidney.[3][4] Loss-of-function mutations in KCNJ10 result in EAST/SeSAME syndrome, which includes renal salt wasting among its symptoms.[2][5] VU0134992 acts as a pore blocker of the Kir4.1 channel, interacting with key residues such as glutamate (B1630785) 158 and isoleucine 159.[5][6] This inhibition leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis), highlighting its potential as a novel diuretic agent for conditions like hypertension.[1][3][5]

It is important to note that while some diuretics, like loop diuretics, can affect the K-Cl cotransporter 2 (KCC2), VU0134992's primary mechanism of diuretic action is the selective inhibition of the Kir4.1 channel.[5][6][7]

Data Presentation

Table 1: In Vitro Potency and Selectivity of VU0134992
Target ChannelAssay TypeIC₅₀ (µM)Selectivity vs. Kir4.1Reference
Kir4.1 Whole-Cell Patch-Clamp (-120 mV) 0.97 - [5]
Kir4.1/5.1 ConcatemericWhole-Cell Patch-Clamp (-120 mV)9.09-fold[5]
Kir1.1 (ROMK)Thallium Flux>30>30-fold[5]
Kir2.1Thallium Flux>30>30-fold[5]
Kir2.2Thallium Flux>30>30-fold[5]
Kir2.3Thallium FluxWeakly active-[5]
Kir3.1/3.2Thallium Flux2.5-[8]
Kir3.1/3.4Thallium Flux3.1-[8]
Kir4.2Thallium Flux8.1-[8]
Kir6.2/SUR1Thallium FluxWeakly active-[5]
Kir7.1Thallium FluxWeakly active-[5]
Table 2: In Vivo Administration Parameters for Diuretic Studies in Rats
ParameterDetailsReference
Animal Model Male Sprague-Dawley rats (250-300 g)[4][5]
Administration Route Oral gavage[4]
Dosages 50 mg/kg and 100 mg/kg[4][9]
Vehicle 10% Ethanol + 40% PEG400 + 50% Saline[4][5]
Acclimatization Single housing in metabolic cages for 2 hours before experiment[5]
Food and Water Restricted during the experiment[5]
Table 3: Summary of In Vivo Diuretic Effects of VU0134992 in Rats
EffectDosage (mg/kg)OutcomeReference
Diuresis 50, 100Statistically significant increase in urine volume[4]
Natriuresis 50, 100Statistically significant increase in urinary Na⁺ excretion[4][9]
Kaliuresis 50, 100Statistically significant increase in urinary K⁺ excretion[4][9]

Signaling Pathway

The diuretic effect of VU0134992 is initiated by the inhibition of Kir4.1 channels on the basolateral membrane of cells in the distal convoluted tubule. This leads to membrane depolarization and subsequent inhibition of the Na-Cl cotransporter (NCC) via the WNK/SPAK kinase pathway, resulting in increased salt and water excretion.[5][6]

VU0134992_Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell cluster_Lumen Tubular Lumen VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits Depolarization Membrane Depolarization Kir41->Depolarization Leads to WNK_SPAK WNK/SPAK Kinase Pathway Depolarization->WNK_SPAK Inhibits NCC Na-Cl Cotransporter (NCC) WNK_SPAK->NCC Reduces Phosphorylation Na_Reabsorption Decreased Na⁺ Reabsorption NCC->Na_Reabsorption Results in Diuresis Increased Na⁺ and Water Excretion (Diuresis & Natriuresis) Na_Reabsorption->Diuresis Causes

Caption: Proposed signaling pathway for VU0134992-mediated diuresis in the DCT.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. The hydrochloride salt form is recommended for its enhanced water solubility.[10]

  • Initial Solubilization: Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution. Vortex and sonicate gently in a water bath until fully dissolved.[10]

  • Addition of Co-solvents: To prevent precipitation, add PEG400 to the DMSO stock solution and mix thoroughly. A common vehicle composition is 5-10% DMSO and 40% PEG400.[10]

  • Final Dilution: Slowly add sterile saline or PBS dropwise to the organic mixture while vortexing to achieve the final desired concentration for dosing.[10]

  • Final Check: Ensure the final solution is clear and free of any precipitate. This formulation should be prepared fresh on the day of the experiment.[10]

Protocol 2: In Vivo Diuretic Study in Rats (Lipchitz Test Modification)

Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Metabolic cages with funnels for urine collection[11]

  • Prepared this compound dosing solution

  • Vehicle control (10% Ethanol + 40% PEG400 + 50% Saline)

  • Positive control (e.g., Furosemide, a standard diuretic)

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer for electrolyte analysis

Experimental Workflow:

Diuretic_Study_Workflow A Animal Acclimatization (Single housing in metabolic cages, 2h) B Group Assignment (n=6 per group) - Vehicle Control - VU0134992 (50 mg/kg) - VU0134992 (100 mg/kg) - Positive Control A->B C Oral Gavage Administration B->C D Urine Collection (Intervals: e.g., 0-5h and 5-24h) C->D E Measurement of Urine Volume D->E F Electrolyte Analysis (Na⁺, K⁺) via Flame Photometry D->F G Data Analysis (Compare treatment groups to vehicle control) E->G F->G

References

Application Notes and Protocols for VU0134992 Hydrochloride in HEK-293 Cells Expressing Kir4.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a first-in-class, orally active, and selective inhibitor of the Kir4.1 inwardly rectifying potassium channel, which is encoded by the KCNJ10 gene.[1][2] Kir4.1 channels are crucial for maintaining potassium homeostasis and membrane potential in various tissues, including the brain, inner ear, and kidneys.[1][3] Loss-of-function mutations in the gene encoding Kir4.1 can lead to EAST/SeSAME syndrome, a condition characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2][4] As a potent and selective blocker, VU0134992 serves as an invaluable tool for investigating the physiological and pathological roles of Kir4.1 and exploring its therapeutic potential as a novel diuretic for conditions like hypertension.[1][2]

This document provides detailed application notes and protocols for the use of VU0134992 hydrochloride in Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir4.1 channel.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, its binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[2][5] By physically obstructing the ion conduction pathway, VU0134992 prevents the flow of potassium ions, thereby altering the cell membrane potential.[3]

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of VU0134992 on Kir Channels

TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Measured at -120 mV.[2][3][5]
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.0 - 9.05Approximately 9-fold selectivity for homomeric Kir4.1.[2][5][6]
Homomeric Kir4.1Thallium Flux Assay5.2[7][8]
Kir3.1/Kir3.2Thallium Flux Assay2.5[7][8]
Kir3.1/Kir3.4Thallium Flux Assay3.1[7][8]
Kir4.2Thallium Flux Assay8.1[7][8]

Table 2: Selectivity of VU0134992 in Thallium Flux Assays

ChannelActivity
Kir1.1, Kir2.1, Kir2.2>30-fold selective for Kir4.1
Kir2.3, Kir6.2/SUR1, Kir7.1Weakly active

Experimental Protocols

Cell Culture of HEK-293 Cells Stably Expressing Kir4.1

This protocol outlines the general procedure for maintaining and subculturing HEK-293 cells stably expressing the Kir4.1 channel.

Materials:

  • HEK-293 cells stably expressing Kir4.1

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and appropriate selection antibiotics (e.g., hygromycin, blasticidin S).[9][10]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in a 37°C incubator with 5% CO₂.[11]

  • For subculturing, aspirate the culture medium and wash the cells once with PBS.[10]

  • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-3 minutes at 37°C until cells detach.[10]

  • Neutralize the trypsin by adding 5-10 ml of complete growth medium.[10]

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Transfer an appropriate aliquot of the cell suspension to a new culture vessel containing fresh, pre-warmed complete growth medium. A subculture ratio of 1:5 to 1:10 is typical.[10][12]

  • Renew the medium 2-3 times a week. Passage cells when they reach 80-90% confluency.[11][12]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1]

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[1][5]

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[1]

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations.

Procedure:

  • Plate HEK-293 cells expressing Kir4.1 on glass coverslips 24-48 hours prior to the experiment.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[5]

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal.[5]

  • Rupture the cell membrane to achieve the whole-cell configuration.[5]

  • Clamp the cell membrane at a holding potential of -80 mV.[1]

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell Kir4.1 currents.[1]

  • Record stable baseline currents.

  • Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration until a steady-state block is achieved.

  • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[1] It utilizes the permeability of Kir channels to thallium (Tl⁺) ions and a Tl⁺-sensitive fluorescent dye.[6]

Materials:

  • HEK-293 cells expressing Kir4.1 (a tetracycline-inducible expression system is recommended for robust assays).[9]

  • 384-well black-walled, clear-bottom plates.[9]

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[9]

  • Assay Buffer: Chloride-free buffer (e.g., 125 mM sodium gluconate, 1 mM magnesium sulfate (B86663), 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3).[6]

  • Stimulus Buffer: Assay buffer containing thallium sulfate (e.g., 12 mM).[6]

  • This compound serial dilutions in assay buffer.

  • Kinetic plate reader.

Procedure:

  • Plate Kir4.1-expressing HEK-293 cells in a 384-well plate and culture overnight. If using an inducible system, add the inducing agent (e.g., tetracycline).[9]

  • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add this compound at various concentrations to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence using a kinetic plate reader.

  • Add the Thallium Stimulus Buffer to initiate Tl⁺ influx.

  • Immediately begin kinetic fluorescence readings to measure the rate of Tl⁺ influx. The rate of fluorescence increase is proportional to Kir4.1 channel activity.

  • Calculate the percent inhibition by this compound relative to control wells (no compound).

  • Plot the data and fit to a concentration-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

cluster_DCT Distal Convoluted Tubule Cell Kir41 Kir4.1 Channel Depolarization Membrane Depolarization Kir41->Depolarization Leads to K_efflux K+ Efflux Kir41->K_efflux NCC NCC Na_reabsorption Na+ Reabsorption NCC->Na_reabsorption WNK WNK Kinase (Active) SPAK SPAK/OSR1 (Active) WNK->SPAK Phosphorylates SPAK->NCC Activates WNK_inactive WNK Kinase (Inactive) SPAK_inactive SPAK/OSR1 (Inactive) WNK_inactive->SPAK_inactive No Phosphorylation SPAK_inactive->NCC Inhibited VU VU0134992 VU->Kir41 Blocks Cl_low Low Intracellular Cl- Cl_low->WNK Activates Cl_high Increased Intracellular Cl- Cl_high->WNK_inactive Inhibits Depolarization->Cl_high Results in

Caption: Proposed signaling pathway for VU0134992-mediated diuresis.

Experimental Workflows

cluster_patch_clamp Whole-Cell Patch-Clamp Workflow pc_start Start pc_cells Prepare HEK-293 cells expressing Kir4.1 pc_start->pc_cells pc_pipette Pull glass micropipette (3-5 MΩ resistance) pc_cells->pc_pipette pc_fill Fill pipette with internal solution pc_pipette->pc_fill pc_seal Form gigaohm seal with cell membrane pc_fill->pc_seal pc_rupture Rupture membrane patch for whole-cell configuration pc_seal->pc_rupture pc_baseline Record baseline Kir4.1 currents pc_rupture->pc_baseline pc_apply Apply VU0134992 at varying concentrations pc_baseline->pc_apply pc_record Record inhibited Kir4.1 currents pc_apply->pc_record pc_analyze Analyze data to determine IC₅₀ pc_record->pc_analyze pc_end End pc_analyze->pc_end cluster_thallium_flux Thallium Flux Assay Workflow tf_start Start tf_plate Plate Kir4.1-expressing HEK-293 cells in 384-well plate tf_start->tf_plate tf_load Load cells with Tl+-sensitive dye tf_plate->tf_load tf_wash Wash to remove excess dye tf_load->tf_wash tf_apply Add VU0134992 at varying concentrations tf_wash->tf_apply tf_baseline Measure baseline fluorescence tf_apply->tf_baseline tf_stimulate Add Tl+ stimulus buffer tf_baseline->tf_stimulate tf_read Kinetic fluorescence reading to measure Tl+ influx tf_stimulate->tf_read tf_analyze Analyze data to determine IC₅₀ tf_read->tf_analyze tf_end End tf_analyze->tf_end

References

Application Notes and Protocols for Electrophysiological Recording with VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] Kir4.1 channels, encoded by the KCNJ10 gene, are crucial for maintaining potassium homeostasis and cellular excitability in various tissues, including the kidneys, brain, and inner ear.[3][4] Loss-of-function mutations in the gene encoding Kir4.1 can lead to EAST/SeSAME syndrome, characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[3] VU0134992 acts as a pore blocker of the Kir4.1 channel, with its binding site involving the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][4][5] This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir4.1 and as a potential therapeutic agent, particularly as a novel diuretic for hypertension.[4][5]

Data Presentation

The inhibitory activity of this compound has been quantified using various in vitro assays, primarily whole-cell patch-clamp electrophysiology and thallium flux assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of VU0134992 [1]

TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Measured at -120 mV[1][4][6]
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.0Approximately 9-fold selectivity for Kir4.1[1][4][6]
Homomeric Kir4.1Thallium Flux Assay5.2
Kir3.1/Kir3.2Thallium Flux Assay2.5
Kir3.1/Kir3.4Thallium Flux Assay3.1
Kir4.2Thallium Flux Assay8.1

Table 2: Selectivity Profile of VU0134992 in Thallium Flux Assays [4][6]

ChannelActivity
Kir1.1, Kir2.1, Kir2.2>30-fold selective for Kir4.1
Kir2.3, Kir6.2/SUR1, Kir7.1Weakly active

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion flow through channels and is used to determine the inhibitory potency of VU0134992 on Kir4.1 channels.[7][8]

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the Kir channel of interest (e.g., Kir4.1).[5][9]

  • Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).[9]

  • Plating: 24-48 hours prior to the experiment, plate the cells onto glass coverslips at a low density to ensure 50-70% confluency, allowing for easy access to individual cells for patching.[7][9]

2. Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.[3]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4-5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5-10 glucose. Adjust pH to 7.4 with NaOH.[1][3][5]

  • VU0134992 Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C.[9] On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[9]

3. Electrophysiological Recording:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[7]

  • Seal Formation: Transfer a coverslip with cells to the recording chamber on a microscope stage and perfuse with the extracellular solution. Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal.[1][7]

  • Whole-Cell Configuration: Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.[1][3]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.[1][5]

  • Data Acquisition: Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[1][5][7] Record baseline currents in the absence of the compound.[1]

  • Compound Application: Perfuse the chamber with the external solution containing various concentrations of VU0134992.[1] Record currents at each concentration until a steady-state inhibition is reached.[7]

  • Data Analysis: Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.[7] Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and fit it with a Hill equation to determine the IC₅₀ value.[7]

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels by measuring the influx of thallium (Tl⁺), a surrogate for K⁺.[3][5]

1. Cell Preparation:

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[5]

  • Plating: Plate the cells in a 384-well plate.[1][3]

2. Reagents:

  • Thallium-sensitive fluorescent dye: (e.g., FluoZin-2).[1][5]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.[1]

  • Stimulus Buffer: Assay Buffer containing Tl₂SO₄.[1]

3. Procedure:

  • Dye Loading: Load the cells with the thallium-sensitive fluorescent dye.[1][3]

  • Washing: Wash the cells with Assay Buffer to remove excess dye.[1]

  • Compound Addition: Add VU0134992 at various concentrations to the wells and incubate.[1][3]

  • Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.[1]

  • Thallium Stimulation: Add the Stimulus Buffer containing thallium (Tl⁺) to the wells. Tl⁺ will enter the cells through open potassium channels.[3]

  • Data Acquisition: Measure the change in fluorescence, which is proportional to the amount of Tl⁺ entering the cells.[3]

  • Data Analysis: The degree of channel inhibition by VU0134992 is determined by the reduction in the fluorescence signal.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK-293 cells expressing Kir4.1 plate_cells Plate cells on coverslips cell_culture->plate_cells form_seal Form GΩ seal plate_cells->form_seal whole_cell Achieve whole-cell configuration form_seal->whole_cell voltage_clamp Voltage clamp at -80 mV whole_cell->voltage_clamp record_baseline Record baseline currents voltage_clamp->record_baseline apply_compound Apply VU0134992 record_baseline->apply_compound record_inhibition Record inhibited currents apply_compound->record_inhibition measure_current Measure current amplitude record_inhibition->measure_current calculate_inhibition Calculate % inhibition measure_current->calculate_inhibition plot_curve Plot concentration-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

signaling_pathway cluster_dct Distal Convoluted Tubule Cell vu0134992 VU0134992 kir41 Kir4.1 Channel vu0134992->kir41 inhibits depolarization Membrane Depolarization kir41->depolarization inhibition leads to cl_increase ↑ Intracellular Cl⁻ depolarization->cl_increase causes wnk WNK Kinase cl_increase->wnk inhibits spak SPAK/OSR1 Kinases wnk->spak inhibition reduces phosphorylation of ncc NCC Activity spak->ncc inactivation inhibits diuresis Diuresis & Natriuresis ncc->diuresis inhibition leads to

Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.[1]

References

Application Notes and Protocols for Oral Gavage Administration of VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a first-in-class, orally active, and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] The Kir4.1 channel, encoded by the KCNJ10 gene, is crucial for potassium homeostasis and cellular excitability in various tissues, including the kidneys, central nervous system, and inner ear.[2][3] VU0134992 acts as a pore blocker of the Kir4.1 channel.[1][2][4] Its potential as a novel diuretic for conditions like hypertension is under investigation due to its effects on renal function.[1][5]

This document provides detailed protocols for the oral gavage administration of VU0134992 hydrochloride in a research setting, a summary of its in vivo effects, and an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vivo administration and effects of this compound in rats.

Table 1: In Vivo Administration Parameters for this compound in Rats

ParameterValueReference
Animal Model Male Sprague-Dawley rats[6][7][8]
Administration Route Oral gavage[5][6][7]
Dosages 10 mg/kg, 50 mg/kg, and 100 mg/kg[5][7][9]
Vehicle 10% Ethanol + 40% PEG400 + 50% Saline[6][9]
Dosing Volume 5-10 mL/kg[6]

Table 2: Reported In Vivo Effects of this compound in Rats

EffectDosageOutcomeReference
Diuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urine volume.[5][6]
Natriuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urinary Na+ excretion.[5][6][7]
Kaliuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urinary K+ excretion.[5][6][7]

Table 3: In Vitro Inhibitory Activity of VU0134992

TargetAssay MethodIC₅₀ (µM)Reference
Homomeric Kir4.1 Whole-Cell Patch-Clamp0.97[4][7][8]
Kir4.1/5.1 Concatemeric Channels Whole-Cell Patch-Clamp9.0[5][7][8]
Homomeric Kir4.1 Thallium Flux Assay5.2[10]
Kir3.1/3.2 Thallium Flux Assay2.5[5][7][10]
Kir3.1/3.4 Thallium Flux Assay3.1[5][7][10]
Kir4.2 Thallium Flux Assay8.1[5][7][10]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Ethanol (200 proof)[6]

  • Polyethylene glycol 400 (PEG400)[6]

  • Sterile Saline (0.9% NaCl)[6]

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (e.g., 10, 50, or 100 mg/kg) and the body weight of the animals.[9]

  • Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume.[6] For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.[6]

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.[6]

  • Add a small volume of the vehicle to the this compound powder and vortex thoroughly to create a slurry.[6]

  • Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.[6]

  • If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.[6]

  • Visually inspect the formulation for any undissolved particles. The final formulation should be a clear solution or a uniform suspension.[6] Prepare this formulation fresh on the day of the experiment.[11]

Oral Gavage Administration Protocol

Procedure:

  • Gently restrain the rat.[6]

  • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.[6][9]

  • Draw the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle.[6]

  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.[6]

  • Administer the formulation slowly and steadily.[6]

  • Withdraw the gavage needle gently.[6]

  • Monitor the animal for any signs of distress after administration.[6]

In Vivo Diuretic and Natriuretic Assessment

Procedure:

  • House male Sprague-Dawley rats individually in metabolic cages that allow for the separate collection of urine and feces.[4]

  • Acclimatize the rats to the cages for at least 24 hours before the experiment.[4]

  • Administer this compound or vehicle via oral gavage.[4]

  • Collect urine at specified time intervals (e.g., over a 4-hour period) post-dosing.[5][9]

  • Measure the total urine volume for each collection period to assess diuresis.[4][9]

  • Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.[4][9]

Signaling Pathway and Experimental Workflow

The diuretic and natriuretic effects of VU0134992 are mediated through its inhibition of the Kir4.1 channel in the distal convoluted tubule of the kidney.[1][6] This inhibition is believed to influence the WNK-SPAK-NCC signaling cascade.[1][5] Blockade of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases and subsequently the Na-Cl cotransporter (NCC).[1][4][5]

VU0134992_Signaling_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU0134992->Kir41 Inhibits Depolarization Membrane Depolarization Kir41->Depolarization Leads to WNK WNK Kinase Depolarization->WNK Inhibits SPAK SPAK/OSR1 Kinase WNK->SPAK Activates NCC NCC (Apical Membrane) SPAK->NCC Activates (Phosphorylates) Diuresis Diuresis & Natriuresis NCC->Diuresis Inhibition leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Calculate Dosage & Prepare Vehicle B Formulate VU0134992 Suspension A->B D Oral Gavage Administration B->D C Acclimatize Rats in Metabolic Cages C->D E Urine Collection (e.g., 4 hours) D->E F Measure Urine Volume (Diuresis) E->F G Analyze Na+ & K+ Concentrations E->G

References

Determining the Inhibitory Potency of VU0134992 Hydrochloride on Kir4.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: VU0134992 hydrochloride is a selective and potent blocker of the inwardly rectifying potassium channel Kir4.1.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of VU0134992 for Kir4.1 channels using two common methodologies: whole-cell patch-clamp electrophysiology and a fluorescence-based thallium flux assay. These methods are essential for researchers studying the physiological roles of Kir4.1 and for the development of novel therapeutics targeting this channel.

Data Presentation: IC50 Values of VU0134992

The inhibitory activity of VU0134992 has been quantified against various Kir channel subtypes to establish its potency and selectivity. The following table summarizes the IC50 values obtained from whole-cell patch-clamp electrophysiology and thallium flux assays.

Target ChannelAssay TypeIC50 (µM)Selectivity vs. Kir4.1 (approx.)
Kir4.1 (homomeric) Whole-cell patch-clamp 0.97 -
Kir4.1/5.1 (heteromeric)Whole-cell patch-clamp9.09-fold
Kir4.1 (homomeric)Thallium (Tl+) flux assay5.2-
Kir1.1Thallium (Tl+) flux assay>30>30-fold
Kir2.1Thallium (Tl+) flux assay>30>30-fold
Kir2.2Thallium (Tl+) flux assay>30>30-fold
Kir2.3Thallium (Tl+) flux assayWeakly active-
Kir3.1/3.2Thallium (Tl+) flux assay2.5-
Kir3.1/3.4Thallium (Tl+) flux assay3.1-
Kir4.2Thallium (Tl+) flux assay8.1-
Kir6.2/SUR1Thallium (Tl+) flux assayWeakly active-
Kir7.1Thallium (Tl+) flux assayWeakly active-

Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Two primary in vitro methods are employed to characterize the inhibitory effect of VU0134992 on Kir4.1 channels: whole-cell patch-clamp electrophysiology and fluorescence-based thallium flux assays.[6]

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" method directly measures the ion flow through Kir4.1 channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.[6][7]

Objective: To determine the IC50 of VU0134992 for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).[6]

Materials:

  • HEK-293 cells stably or transiently expressing Kir4.1 (e.g., T-REx-HEK293-hKir4.1 cells with tetracycline-inducible expression).[7]

  • Cell culture reagents.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[6]

  • Intracellular (pipette) solution (in mM): 135 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2 with KOH.[6]

  • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.[6]

Procedure:

  • Cell Preparation: Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency. If using an inducible cell line, add the inducing agent (e.g., tetracycline) to the culture medium.[7]

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.[6]

    • Approach a single cell with a patch pipette (3.0–3.5 MΩ resistance) and form a giga-ohm seal.[8]

    • Rupture the cell membrane to achieve the whole-cell configuration.[6]

    • Clamp the cell membrane potential at a holding potential of -80 mV.[6]

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[6]

  • Compound Application:

    • Establish a stable baseline recording of Kir4.1 currents.

    • Perfuse the cell with the extracellular solution containing a known concentration of VU0134992.[6]

    • Record the currents until a steady-state inhibition is reached.[6]

  • Data Analysis:

    • Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.[6]

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.[6]

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_compound Compound Application & Analysis prep1 Plate Kir4.1-expressing HEK-293 cells prep2 Induce channel expression (if applicable) prep1->prep2 rec1 Transfer coverslip to recording chamber prep2->rec1 rec2 Achieve whole-cell configuration rec1->rec2 rec3 Record baseline Kir4.1 currents rec2->rec3 comp1 Perfuse with VU0134992 rec3->comp1 comp2 Record steady-state inhibited currents comp1->comp2 comp3 Analyze data and determine IC50 comp2->comp3

Workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[9] It relies on the principle that Kir channels are permeable to thallium (Tl+) ions, and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.[10][11]

Objective: To determine the IC50 of VU0134992 for Kir4.1 channels in a high-throughput format.

Materials:

  • T-REx-HEK293 cells with tetracycline-inducible expression of Kir4.1.[12]

  • Culture Medium: DMEM with 10% dialyzed FBS, antibiotics, and selection agents.[12]

  • Tetracycline for inducing channel expression.[12]

  • Assay Plates: 384-well, clear-bottom, black-walled plates.[12]

  • Thallium-sensitive dye (e.g., FluoZin-2, FluxOR™).[12]

  • VU0134992 Stock Solution (e.g., 10 mM in DMSO).[12]

  • Assay Buffer (Chloride-Free).[12]

  • Thallium Stimulus Buffer.[12]

  • Kinetic Plate Reader.[12]

Procedure:

  • Cell Plating:

    • Culture T-REx-HEK293-Kir4.1 cells and induce Kir4.1 expression with tetracycline.[12]

    • Plate the induced cells into 384-well plates and incubate.[10]

  • Dye Loading:

    • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.[7]

    • Incubate to allow for dye uptake.[7]

  • Compound Incubation:

    • Prepare a serial dilution of VU0134992 in the assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a defined period (e.g., 20 minutes).[10]

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.[7]

    • Add a stimulus solution containing Tl+ to all wells to initiate the influx.[7]

    • Immediately begin kinetic fluorescence readings to monitor the change in fluorescence over time as Tl+ enters the cells through the Kir4.1 channels.[7]

  • Data Analysis:

    • Normalize the fluorescence signal.

    • Calculate the rate of Tl+ influx for each concentration of VU0134992.

    • Plot the concentration-response curve and fit it with a suitable equation to determine the IC50.

G cluster_prep Cell & Plate Preparation cluster_compound Compound Incubation cluster_measure Measurement & Analysis prep1 Plate induced Kir4.1-expressing cells in 384-well plates prep2 Load cells with Tl+-sensitive dye prep1->prep2 comp1 Add serial dilutions of VU0134992 to wells prep2->comp1 comp2 Incubate for 20 minutes comp1->comp2 meas1 Measure baseline fluorescence comp2->meas1 meas2 Add Tl+ stimulus and read kinetic fluorescence meas1->meas2 meas3 Analyze data and determine IC50 meas2->meas3

Workflow for the thallium flux assay.

Signaling Pathway Context

Kir4.1 channels are crucial for maintaining the function of glial cells, particularly astrocytes, in the central nervous system.[13] They play a significant role in potassium homeostasis by clearing excess extracellular K+ released during neuronal activity, which is essential for maintaining the resting membrane potential of astrocytes and preventing neuronal hyperexcitability.[13][14][15] The function of Kir4.1 is also linked to the efficient uptake of glutamate (B1630785) by astrocytes.[13] Dysfunction or inhibition of Kir4.1 can lead to neuronal hyperexcitability and has been implicated in conditions like epilepsy.[16] Furthermore, inhibition of Kir4.1 can activate the Ras/ERK/CREB signaling pathway, leading to the expression of Brain-Derived Neurotrophic Factor (BDNF).[16][17]

G NeuronalActivity Neuronal Activity ExtracellularK Increased Extracellular K+ NeuronalActivity->ExtracellularK releases Kir41 Kir4.1 Channel ExtracellularK->Kir41 activates K_uptake K+ Uptake Kir41->K_uptake mediates RasERK Ras/ERK/CREB Pathway Kir41->RasERK inhibition activates Astrocyte Astrocyte RMP Maintained Resting Membrane Potential Astrocyte->RMP maintains K_uptake->Astrocyte GluUptake Glutamate Uptake RMP->GluUptake facilitates VU0134992 VU0134992 VU0134992->Kir41 inhibits BDNF BDNF Expression RasERK->BDNF leads to

Signaling context of Kir4.1 and its inhibition by VU0134992.

References

Application Notes and Protocols for VU0134992 Hydrochloride in Renal Physiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3][4] In the kidney, Kir4.1 is predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT) and the cortical collecting duct (CCD).[1][2] It plays a critical role in maintaining the basolateral membrane potential, which is essential for the function of the Na-Cl cotransporter (NCC) and epithelial sodium channel (ENaC), thereby influencing sodium and potassium balance.[2] Inhibition of Kir4.1 by VU0134992 leads to a dose-dependent diuresis, natriuresis, and kaliuresis, making it a valuable tool for studying renal electrolyte transport and a potential lead compound for the development of novel diuretics.[1][5][6]

These application notes provide a comprehensive overview of the use of this compound in renal physiology research, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action in the Kidney

VU0134992 acts as a pore blocker of the Kir4.1 channel, interacting with key residues such as glutamate (B1630785) 158 and isoleucine 159.[2][6] This blockade inhibits the outward potassium current across the basolateral membrane of DCT and CCD cells. The primary consequences of this inhibition in the context of renal physiology are:

  • Membrane Depolarization: Inhibition of Kir4.1 leads to depolarization of the basolateral membrane.

  • Inhibition of the Na-Cl Cotransporter (NCC): The depolarization of the membrane potential is thought to inhibit the activity of the NCC in the DCT, leading to reduced sodium reabsorption.[2] This is a primary contributor to the diuretic and natriuretic effects of VU0134992.

  • Reduced Driving Force for Sodium Reabsorption: In the CCD, the depolarization reduces the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).[2]

Potential Indirect Effects on Aquaporin-2 (AQP2)

While the primary diuretic mechanism of VU0134992 is linked to the inhibition of sodium transport in the DCT, studies on mice with genetic deletion of Kir4.1 (Kcnj10-/-) have shown an increased expression of aquaporin-2 (AQP2), the principal water channel in the collecting duct.[1][5] This suggests a potential compensatory mechanism in response to chronic Kir4.1 disruption, possibly involving vasopressin.[1][5] However, the acute pharmacological effect of VU0134992 on AQP2 trafficking and function has not been fully elucidated and is not considered the primary mechanism for its immediate diuretic effect.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of VU0134992

Target ChannelAssay MethodIC50 (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97-
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.09-fold selectivity for Kir4.1 over Kir4.1/5.1[3][4][5]
Kir1.1, Kir2.1, Kir2.2Thallium Flux Assay>30>30-fold selectivity over these channels[3][5]
Kir2.3, Kir6.2/SUR1, Kir7.1Thallium Flux Assay-Weakly active[3][5]
Kir3.1/3.2, Kir3.1/3.4, Kir4.2Thallium Flux Assay2.5, 3.1, 8.1Equally active towards these channels[4][5]

Table 2: In Vivo Effects of VU0134992 in Rats

EffectDosage (oral gavage)Outcome
Diuresis50 mg/kg, 100 mg/kgStatistically significant increase in urine volume.[7]
Natriuresis50 mg/kg, 100 mg/kgStatistically significant increase in urinary Na+ excretion.[7]
Kaliuresis50 mg/kg, 100 mg/kgStatistically significant increase in urinary K+ excretion.[7]

Experimental Protocols

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of VU0134992 on Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably expressing Kir4.1

  • Glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[2]

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.[2]

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.[2]

  • Compound Application:

    • Record baseline currents in the absence of the compound.

    • Perfuse the chamber with the external solution containing various concentrations of VU0134992 and record the currents at each concentration until a steady-state is reached.[2]

  • Data Analysis: Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

In Vitro High-Throughput Screening: Thallium Flux Assay

Objective: To determine the selectivity profile of VU0134992 against a panel of Kir channels.

Principle: This fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels using a Tl+-sensitive fluorescent dye.[1]

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest

  • 384-well plates

  • Tl+-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)

  • Stimulus Buffer (Assay Buffer containing Tl2SO4)

  • This compound

Procedure:

  • Cell Plating: Plate cells expressing the Kir channel of interest in 384-well plates.[1]

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye according to the manufacturer's instructions.[8]

  • Compound Addition: Add VU0134992 at various concentrations to the wells.[8]

  • Thallium Stimulation: Add the Thallium Stimulus Buffer to initiate Tl+ influx.[1]

  • Fluorescence Measurement: Immediately measure the kinetic fluorescence using a plate reader. The rate of fluorescence increase is proportional to channel activity.[1]

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 values.

In Vivo Renal Function Studies in Rats

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of VU0134992 in vivo.

Animal Model: Male Sprague-Dawley or Wistar rats.[1][2]

Materials:

  • Metabolic cages for urine and feces collection

  • This compound

  • Vehicle (e.g., 10% Ethanol + 40% PEG400 + 50% Saline)[7]

  • Oral gavage needles

  • Flame photometer or ion-selective electrodes for urine analysis

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimatize.[2]

  • Fasting: Deprive rats of food and water for a defined period (e.g., 18 hours) before dosing.[2]

  • Dosing:

    • Prepare the dosing formulation of VU0134992 in the vehicle. Sonication may be used to ensure a uniform suspension.[7]

    • Administer VU0134992 or vehicle via oral gavage at desired doses (e.g., 50 and 100 mg/kg).[7]

  • Urine Collection: Place the animals back in the metabolic cages and collect urine over a specified time period (e.g., 4-8 hours).

  • Analysis:

    • Measure the total urine volume to assess diuresis.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes to determine natriuresis and kaliuresis.[1][2]

  • Data Analysis: Compare the urine volume and electrolyte excretion between the vehicle- and VU0134992-treated groups.

Visualizations

Signaling_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU0134992->Kir41 Inhibits Membrane_Depolarization Membrane Depolarization Kir41->Membrane_Depolarization Leads to NCC Na-Cl Cotransporter (NCC) (Apical Membrane) Membrane_Depolarization->NCC Inhibits Na_Reabsorption Decreased Na+ & Cl- Reabsorption NCC->Na_Reabsorption Results in Diuresis_Natriuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis_Natriuresis

Caption: Signaling pathway of VU0134992 in renal DCT cells.

Experimental_Workflow_In_Vivo start Start acclimatize Acclimatize Rats in Metabolic Cages start->acclimatize fast Fast Rats acclimatize->fast prepare_dose Prepare VU0134992 Formulation fast->prepare_dose administer Administer via Oral Gavage prepare_dose->administer collect_urine Collect Urine administer->collect_urine measure_volume Measure Urine Volume (Diuresis) collect_urine->measure_volume measure_electrolytes Measure Na+ & K+ (Natriuresis & Kaliuresis) collect_urine->measure_electrolytes analyze Analyze & Compare Data measure_volume->analyze measure_electrolytes->analyze end End analyze->end

Caption: Workflow for in vivo renal function studies.

Logical_Relationship cluster_direct Direct Effects cluster_indirect Potential Indirect/Chronic Effects VU0134992 This compound Kir41_inhibition Kir4.1 Inhibition VU0134992->Kir41_inhibition Membrane_depolarization Basolateral Membrane Depolarization Kir41_inhibition->Membrane_depolarization Vasopressin_pathway Vasopressin Pathway (Compensatory?) Kir41_inhibition->Vasopressin_pathway Genetic knockout studies suggest link NCC_inhibition NCC Inhibition Membrane_depolarization->NCC_inhibition Renal_effects Diuresis, Natriuresis, Kaliuresis NCC_inhibition->Renal_effects AQP2_expression Increased AQP2 Expression Vasopressin_pathway->AQP2_expression

Caption: Logical relationship of VU0134992's effects.

References

Troubleshooting & Optimization

Improving VU0134992 hydrochloride solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with VU0134992 hydrochloride solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a subtype-preferring and orally active small molecule that functions as a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2][3] Its mechanism of action involves binding to the pore-forming region of the Kir4.1 subunit, thereby obstructing the channel's activity.[4] In the kidney, Kir4.1 is crucial for maintaining the basolateral membrane potential in the distal convoluted tubule (DCT).[5] Inhibition of Kir4.1 by VU0134992 leads to membrane depolarization, which in turn inhibits the Na-Cl cotransporter (NCC), resulting in increased urine and salt excretion (diuresis and natriuresis).[1][5][6][7]

Q2: What is the advantage of using the hydrochloride salt form of VU0134992 for in vivo studies?

The hydrochloride salt form of VU0134992 generally provides enhanced water solubility and stability compared to its free base form.[4][8] This improved solubility is advantageous for preparing stock solutions and developing formulations suitable for in vivo administration.[4]

Q3: What are the recommended storage conditions for this compound?

As a solid, this compound should be stored at -20°C for long-term stability.[4] Stock solutions prepared in solvents like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[4][6]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound or observing precipitation in the final formulation.

  • Possible Cause: Incorrect solvent or exceeding solubility limits.

    • Solution: this compound has limited solubility in aqueous solutions.[4] It is highly soluble in organic solvents such as DMSO and ethanol.[7][8] For in vivo studies, a co-solvent system is recommended. Start by dissolving the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution.[8] Gentle warming and sonication can aid dissolution.[4][6][8] Subsequently, slowly add other vehicles like PEG300, PEG400, or Tween 80 before the final dilution with saline or PBS.[6][8] Always add the aqueous component last and dropwise while vortexing.[8]

  • Possible Cause: Concentration is too high for the chosen vehicle.

    • Solution: There are significant discrepancies in the reported solubility of this compound in DMSO, with values ranging from 1 mg/mL to 230 mg/mL.[8] It is crucial to consult the Certificate of Analysis for your specific batch.[8] Start with a lower concentration and titrate upwards. If precipitation occurs, you may need to adjust the vehicle composition or lower the final dosing concentration.

  • Possible Cause: The pH of the final vehicle is not optimal.

    • Solution: The solubility of a hydrochloride salt can be pH-dependent.[4][8] Ensure the pH of your final formulation is compatible with the compound's stability and the intended route of administration.[8]

Issue 2: The prepared this compound solution is precipitating after preparation.

  • Possible Cause: The formulation is not stable over time.

    • Solution: It is best practice to prepare the final dosing formulation fresh on the day of the experiment.[8] If the solution precipitates after a short time, consider adjusting the ratio of co-solvents. Increasing the proportion of organic co-solvents like PEG400 may help maintain solubility.

Issue 3: A lack of expected diuretic effect is observed in the animal model.

  • Possible Cause: The compound was not fully solubilized, leading to a lower administered dose.

    • Solution: Ensure your formulation is a clear, homogenous solution before administration.[8] Any precipitation means the actual dose delivered will be less than intended. Re-evaluate your solubilization protocol, and visually inspect the final solution carefully.[8]

  • Possible Cause: The selected dose is not optimal for the animal model.

    • Solution: The diuretic, natriuretic, and kaliuretic effects of VU0134992 are dose-dependent.[6] Published studies in rats have used doses of 50 and 100 mg/kg via oral gavage.[1][9][8] A dose-response study may be necessary to determine the optimal effective dose for your specific model and species.[8]

Quantitative Data Summary

The reported solubility of VU0134992 and its hydrochloride salt can vary between suppliers. Always refer to the batch-specific data on your Certificate of Analysis.

Compound FormSolventReported Solubility
VU0134992 (Free Base)DMSO60 mg/mL (~145 mM)
VU0134992 (Free Base)Ethanol100 mM
This compoundDMSO~1 mg/mL to 230 mg/mL
This compoundDimethyl Formamide (DMF)~2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 100 mg/mL)

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[8]

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath until all solid material is completely dissolved.[8]

  • Aliquot the stock solution into single-use volumes and store at -80°C.[4]

Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage in Rats

This protocol is a general guideline and may require optimization. A common vehicle consists of 5-10% DMSO, 40% PEG400, and the remainder as saline.[8]

  • Begin with your high-concentration stock solution of this compound in DMSO.

  • In a separate sterile tube, calculate and add the required volume of PEG400.

  • Transfer the DMSO stock solution to the tube containing PEG400 and mix thoroughly.

  • Slowly add sterile saline or PBS to the organic mixture dropwise while continuously vortexing to reach the final desired dosing concentration (e.g., 10 mg/mL for a 100 mg/kg dose at a dosing volume of 10 mL/kg).[8]

  • Visually inspect the final solution to ensure it is clear and free of any precipitation.[8]

  • Prepare this formulation fresh on the day of the experiment.[8]

  • Administer the solution via oral gavage at the calculated volume based on the animal's body weight.

Visualizations

G cluster_0 Troubleshooting VU0134992 HCl Solubility start Precipitation or Incomplete Dissolution check_solvent Is the primary solvent 100% DMSO? start->check_solvent use_dmso Action: Dissolve in minimal 100% DMSO first. Use sonication. check_solvent->use_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_dmso->check_concentration lower_conc Action: Lower final concentration or consult Certificate of Analysis. check_concentration->lower_conc Yes check_vehicle Is a co-solvent vehicle being used? check_concentration->check_vehicle No lower_conc->check_vehicle use_vehicle Action: Use a co-solvent system (e.g., DMSO/PEG400/Saline). Add aqueous part last. check_vehicle->use_vehicle No check_ph Is the final pH compatible? check_vehicle->check_ph Yes use_vehicle->check_ph adjust_ph Action: Adjust pH of the final formulation. check_ph->adjust_ph No success Clear, Homogenous Solution check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Signaling Pathway of VU0134992 in Renal Distal Convoluted Tubule (DCT) vu VU0134992 inhibition Inhibition (Pore Blockade) vu->inhibition kir41 Kir4.1 Channel depolarization Membrane Depolarization kir41->depolarization K+ Efflux inhibition->kir41 ncc Na-Cl Cotransporter (NCC) Activity depolarization->ncc Inhibition diuresis Natriuresis & Diuresis ncc->diuresis Reduced Na+ Reabsorption

Caption: Simplified signaling pathway of VU0134992 in the renal DCT.

References

VU0134992 hydrochloride precipitation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992 hydrochloride. The information is designed to address common issues and provide solutions for challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a subtype-preferring and orally active small molecule that functions as a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2] Its mechanism of action involves binding to the pore-forming region of the Kir4.1 subunit, thereby obstructing the channel's activity.[1] While it is selective for Kir4.1, it also demonstrates activity towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2]

Q2: What are the advantages of using the hydrochloride salt form of VU0134992?

The hydrochloride salt form of VU0134992 generally provides enhanced water solubility and stability in comparison to its free base form.[1][3] This improved solubility is advantageous for preparing stock solutions and for in vivo formulations.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least three to four years.[1][4][5] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[1][4][5] It is advisable to aliquot stock solutions into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound or observing precipitation.

  • Possible Cause: Incorrect Solvent

    • Solution: this compound has limited solubility in aqueous solutions. It is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] For in vivo studies, co-solvent systems are often necessary.[3]

  • Possible Cause: Solubility Limits Exceeded

    • Solution: There are conflicting reports on the exact solubility of this compound in DMSO, with figures ranging from approximately 1 mg/mL to as high as 230 mg/mL.[1][3] It is recommended to begin with a lower concentration and incrementally increase it. If precipitation occurs, sonication may aid in dissolving the compound.[1][2][4]

  • Possible Cause: Low Temperature

    • Solution: If you are working with cooled solutions, the compound may precipitate. Gently warming the solution can help with dissolution.[1]

  • Possible Cause: pH of the Solution

    • Solution: The solubility of the hydrochloride salt can be dependent on the pH. Ensure the pH of your final experimental buffer is compatible with the compound's stability and solubility.[1]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-Target Effects

    • Solution: Although VU0134992 is selective for Kir4.1, it also inhibits Kir4.2, Kir3.1/3.2, and Kir3.1/3.4 with similar potency.[1][6] If your experimental system expresses these other channels, the observed effects may not be solely attributable to Kir4.1 inhibition.[1] Utilize appropriate controls to dissect the specific contribution of Kir4.1.

  • Possible Cause: Compound Degradation

    • Solution: Confirm that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1] Aliquoting stock solutions is recommended.[1]

  • Possible Cause: Cell Viability Issues

    • Solution: At high concentrations, VU0134992 may affect cell viability. It is crucial to perform a dose-response curve and evaluate cell viability using assays such as MTT or LDH in your specific cell type.[1]

Quantitative Data

Table 1: Solubility of VU0134992

SolventMaximum ConcentrationNotesReference
DMSO60 mg/mL (145.85 mM)Sonication is recommended to aid dissolution.[4][5]
DMSO100 mM---[7]
Ethanol100 mM---[5][7]
DMF2 mg/mL---[8]

Note: There are conflicting reports on solubility. Always refer to the Certificate of Analysis for your specific batch.[3]

Table 2: Inhibitory Potency (IC₅₀) of VU0134992 on Various Kir Channels

Target ChannelAssay MethodIC₅₀ (µM)Selectivity NotesReference
Homomeric Kir4.1Whole-cell patch clamp (-120 mV)0.97---[2][4][9]
Kir4.1/5.1Whole-cell patch clamp (-120 mV)99-fold selective for homomeric Kir4.1[2][9]
Kir1.1Thallium flux assay>30>30-fold selective for Kir4.1[9]
Kir2.1Thallium flux assay>30>30-fold selective for Kir4.1[9]
Kir2.2Thallium flux assay>30---[9]
Kir3.1/3.2Thallium flux assay2.5Similar potency to Kir4.1[2][6]
Kir3.1/3.4Thallium flux assay3.1Similar potency to Kir4.1[2][6]
Kir4.2Thallium flux assay8.1Similar potency to Kir4.1[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

  • Bring the vial of solid this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound (FW: 447.84 g/mol ), add 223.3 µL of DMSO.[1]

  • Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[1][2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -80°C.[1]

Protocol 2: Formulation for In Vivo Oral Administration in Rats

This protocol is based on a study in rats.[1]

  • Prepare a vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% saline.[1][10]

  • Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing (e.g., 50-100 mg/kg).[1][10]

  • Ensure the compound is fully dissolved before administration. If precipitation occurs, sonication may be used.[2][10]

Visualizations

G cluster_workflow Experimental Workflow for this compound prep Prepare Stock Solution (e.g., 10 mM in DMSO) formulate Formulate for Experiment (e.g., Dilute in buffer or vehicle) prep->formulate Dilution treat Treat Cells or Administer to Animal formulate->treat Application analyze Analyze Experimental Outcome (e.g., Electrophysiology, Behavioral Assay) treat->analyze Data Collection

Caption: A generalized experimental workflow for using this compound.

G cluster_pathway Simplified Signaling Pathway of VU0134992 in Renal Distal Convoluted Tubule (DCT) VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits K_efflux K+ Efflux Kir41->K_efflux Mediates Membrane_Potential Basolateral Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Na_reabsorption Na+ Reabsorption (via NCC) Membrane_Potential->Na_reabsorption Drives Diuresis Increased Diuresis, Natriuresis, and Kaliuresis Na_reabsorption->Diuresis Inhibition leads to

Caption: Simplified signaling pathway of VU0134992 in the renal DCT.

References

Technical Support Center: VU0134992 Hydrochloride and Kir Channel Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of VU0134992 hydrochloride on Kir channels. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of VU0134992 on Kir channels?

A1: VU0134992 is a known blocker of the Kir4.1 potassium channel, with a reported IC50 of 0.97 µM.[1][2][3] However, it exhibits activity against other Kir channel subtypes. Notably, it is significantly less potent on Kir1.1, Kir2.1, and Kir2.2 channels, showing over 30-fold selectivity for Kir4.1 over these subtypes.[1][2][4] It also displays about 9-fold selectivity for homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels.[4][5] VU0134992 shows some activity against Kir2.3, Kir6.2/SUR1, and Kir7.1, and is similarly potent against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 as it is to Kir4.1.[3][4]

Q2: I am seeing unexpected results in my experiments. Could off-target effects be the cause?

A2: Yes, unexpected results could be due to the off-target activity of VU0134992. If your experimental system expresses Kir channels other than Kir4.1, particularly Kir3.1/3.2, Kir3.1/3.4, or Kir4.2, the compound's effect on these channels could influence your findings.[3][4] It is crucial to characterize the Kir channel expression profile of your model system.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, use the lowest effective concentration of VU0134992 that elicits a response on your primary target, Kir4.1. Additionally, consider using a secondary, structurally unrelated Kir4.1 inhibitor to confirm that the observed phenotype is specifically due to Kir4.1 inhibition. Comparing your results with data from a Kir4.1 knockout or knockdown model can also help validate your findings.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM).[2] For long-term storage, it is recommended to store the compound at -20°C.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for Kir4.1 inhibition.
  • Possible Cause 1: Compound Stability. Ensure that your stock solutions of VU0134992 are fresh and have been stored correctly at -20°C.[2] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Health. Poor cell health can lead to variability in channel expression and function. Ensure your cells are healthy, within a low passage number, and plated at a consistent density.

  • Possible Cause 3: Assay Conditions. Variations in experimental conditions such as temperature, pH, or ion concentrations in your recording solutions can affect channel gating and compound potency. Maintain consistent assay conditions across all experiments.

  • Possible Cause 4: Voltage Protocol. The potency of VU0134992 can be voltage-dependent. Ensure you are using a consistent voltage protocol for your electrophysiological recordings, as the reported IC50 of 0.97 µM was determined at -120 mV.[4]

Issue 2: High background signal in the thallium flux assay.
  • Possible Cause 1: Dye Loading Issues. Incomplete washing of the thallium-sensitive fluorescent dye can lead to high background fluorescence.[6] Ensure adequate washing steps are included in your protocol.

  • Possible Cause 2: Cell Viability. High cell death can result in leaky membranes and a non-specific increase in fluorescence. Assess cell viability before and after the assay.

  • Possible Cause 3: Off-Target Channel Activity. If your cells endogenously express other thallium-permeable channels, this could contribute to the background signal. Characterize the channel expression profile of your cell line.

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory activity of VU0134992 on various Kir channel subtypes.

Table 1: Inhibitory Activity of VU0134992 on Kir Channel Subtypes (Thallium Flux Assay) [5]

TargetIC50 (µM)% Inhibition @ 30 µM
Kir1.1>30No apparent activity
Kir2.1>30No apparent activity
Kir2.2>30No apparent activity
Kir2.3Weakly active73%
Kir3.1/3.22.592%
Kir3.1/3.43.192%
Kir4.15.2100%
Kir4.28.1100%
Kir6.2/SUR1Weakly active12%
Kir7.1Weakly active15%

Table 2: Inhibitory Activity of VU0134992 on Kir4.1 and Kir4.1/5.1 Channels (Whole-Cell Patch-Clamp) [5]

TargetIC50 (µM)Test PotentialSelectivity over Kir4.1
Homomeric Kir4.10.97-120 mV-
Kir4.1/5.1 Concatemeric9-120 mV9-fold

Experimental Protocols

Thallium Flux Assay for Kir Channel Selectivity Profiling

This high-throughput screening method is utilized to assess the inhibitory activity of compounds on Kir channels by measuring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel of interest.[5][7]

  • Cell Culture: Plate HEK-293 cells stably expressing the specific Kir channel subtype in 384-well microplates.[7]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[7]

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Thallium Stimulation: Add a stimulus buffer containing thallium to initiate ion flux through the Kir channels.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value from the concentration-response curve.

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Kir-expressing HEK-293 cells dye_loading Load cells with Thallium-sensitive dye plate_cells->dye_loading add_compound Add VU0134992 dye_loading->add_compound add_thallium Stimulate with Thallium buffer add_compound->add_thallium read_fluorescence Measure Fluorescence add_thallium->read_fluorescence analyze_data Calculate % Inhibition read_fluorescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Workflow for the Thallium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed functional analysis of the effect of VU0134992 on Kir channel currents.[7]

  • Cell Preparation: Culture cells expressing the Kir channel of interest on glass coverslips.

  • Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[7]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps (e.g., to -120 mV) to elicit Kir channel currents.[7]

  • Compound Application: Perfuse the cell with an extracellular solution containing different concentrations of VU0134992.

  • Current Measurement: Record the Kir channel currents before and after the application of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step and calculate the percentage of inhibition caused by the compound to determine the IC50 value.

Electrophysiology_Workflow cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_data_analysis Analysis cell_prep Prepare Kir-expressing cells pipette_prep Prepare recording pipette cell_prep->pipette_prep giga_seal Form Giga-seal pipette_prep->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_compound Apply VU0134992 record_baseline->apply_compound record_drug_effect Record Current with Drug apply_compound->record_drug_effect measure_inhibition Measure Current Inhibition record_drug_effect->measure_inhibition calculate_ic50 Calculate IC50 measure_inhibition->calculate_ic50

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathway Considerations

While direct downstream signaling pathways of off-target Kir channel inhibition by VU0134992 are not extensively detailed in the provided search results, inhibiting these channels will lead to membrane depolarization. The physiological consequence of this will depend on the specific cell type and the role of the off-target Kir channel in that cell's function. For example, inhibition of Kir channels in excitable cells like neurons or muscle cells can alter their resting membrane potential and excitability.

Signaling_Consequence VU0134992 VU0134992 OffTarget_Kir Off-Target Kir Channel (e.g., Kir3.x, Kir4.2) VU0134992->OffTarget_Kir Inhibition K_Efflux Decreased K+ Efflux OffTarget_Kir->K_Efflux Block Depolarization Membrane Depolarization K_Efflux->Depolarization Cellular_Response Altered Cellular Function (e.g., Excitability, Secretion) Depolarization->Cellular_Response

Potential consequence of off-target Kir channel inhibition.

References

VU0134992 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of VU0134992 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years. Some suppliers also indicate stability for up to 3 years at -20°C.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions prepared in solvents such as DMSO should be stored at -80°C.[1][2][3] At this temperature, the solution can be expected to be stable for up to one year.[1][2] For shorter periods of up to one month, storage at -20°C is also acceptable.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q3: What is the benefit of using the hydrochloride salt form of VU0134992?

A3: The hydrochloride salt of VU0134992 generally provides enhanced water solubility and stability in comparison to its free base form.[2] This improved solubility can be particularly advantageous when preparing stock solutions and formulations for in vivo studies.[2]

Q4: In which solvents is this compound soluble?

A4: this compound has limited solubility in aqueous solutions.[2] It is recommended to use organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] There are conflicting reports on its exact solubility in DMSO, with some sources indicating approximately 1 mg/mL and others suggesting much higher concentrations.[2] It is advisable to consult the certificate of analysis for your specific batch and to start with lower concentrations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 4 yearsFor long-term stability.
In Solvent (DMSO)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1][2]
In Solvent (DMSO)-20°CUp to 1 monthFor short-term storage.[3]

Table 2: Solubility of this compound

SolventReported SolubilityRecommendations
Dimethyl Sulfoxide (DMSO)~1 mg/mL to 230 mg/mL (conflicting reports)[2]Start with a lower concentration. Sonication may aid dissolution.[2]
Dimethylformamide (DMF)~2 mg/mLAn alternative to DMSO.
WaterLimited solubilityThe hydrochloride salt form enhances aqueous solubility over the free base.[2]
EthanolSoluble up to 100 mMA potential solvent for stock solutions.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound or observing precipitation.

  • Possible Cause: Incorrect Solvent

    • Solution: this compound has poor solubility in water. Use organic solvents like DMSO or DMF for preparing stock solutions.[2]

  • Possible Cause: Concentration Exceeds Solubility Limit

    • Solution: Due to conflicting reports on DMSO solubility, begin by preparing a more dilute solution and gradually increase the concentration. If precipitation occurs, gentle warming or sonication can help to dissolve the compound.[2]

  • Possible Cause: Low Temperature of Solution

    • Solution: If you are working with cooled solutions, the compound may precipitate. Try gently warming the solution to aid dissolution.[2]

  • Possible Cause: pH of the Final Solution

    • Solution: The solubility of the hydrochloride salt can be dependent on the pH. Ensure the pH of your final experimental buffer is compatible with the compound's stability and solubility.[2]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Compound Degradation

    • Solution: Ensure that the solid compound and stock solutions have been stored according to the recommendations. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]

  • Possible Cause: Off-Target Effects

    • Solution: While VU0134992 is selective for Kir4.1, it also shows activity at other Kir channels (Kir4.2, Kir3.1/3.2, and Kir3.1/3.4) with similar potency.[2] If your experimental system expresses these other channels, the observed effects may not be solely due to Kir4.1 inhibition. Use appropriate controls to verify the specific contribution of Kir4.1.[2]

  • Possible Cause: High Compound Concentration Affecting Cell Viability

    • Solution: At high concentrations, VU0134992 could potentially impact cell viability. It is important to perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) in your specific cell type.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Before opening, allow the vial of solid this compound to come to room temperature. This prevents condensation from forming inside the vial.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.478 mg of this compound (Molecular Weight: 447.84 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, high-purity DMSO to the solid compound. For 1 mL of a 10 mM solution from 4.478 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If you observe any particulates, sonication may be used to aid dissolution.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to one year).[1][2]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation start Start: Solid VU0134992 HCl weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -80°C aliquot->store end_prep 10 mM Stock Solution store->end_prep

Caption: Experimental workflow for preparing a this compound stock solution.

troubleshooting_workflow start Issue: Compound Precipitation check_solvent Is the solvent DMSO or DMF? start->check_solvent use_organic Action: Use DMSO or DMF check_solvent->use_organic No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_organic->check_concentration lower_concentration Action: Lower Concentration check_concentration->lower_concentration Yes check_temp Is the solution cold? check_concentration->check_temp No lower_concentration->check_temp warm_gently Action: Warm Gently / Sonicate check_temp->warm_gently Yes check_ph Is the final buffer pH compatible? check_temp->check_ph No warm_gently->check_ph adjust_ph Action: Adjust Buffer pH check_ph->adjust_ph No resolved Issue Resolved check_ph->resolved Yes adjust_ph->resolved

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Optimizing VU0134992 Hydrochloride for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VU0134992 hydrochloride in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in the context of patch-clamp experiments?

A1: this compound is a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2][3] Its mechanism of action involves physically obstructing the channel's pore, thereby inhibiting the flow of potassium ions.[4][5][6] In patch-clamp electrophysiology, this is observed as a reduction in Kir4.1-mediated currents. The binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][4][6]

Q2: What is the advantage of using the hydrochloride salt of VU0134992?

A2: The hydrochloride salt form of VU0134992 generally provides enhanced water solubility and stability compared to the free base form.[1][5] This improved solubility is advantageous for preparing stock solutions and final experimental buffers for patch-clamp studies.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, solid this compound should be stored at -20°C.[1][5][7] Stock solutions prepared in a solvent like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2][5]

Q4: In which solvent should I dissolve this compound for patch-clamp experiments?

A4: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[1][5][7] This stock solution can then be diluted to the final working concentration in the extracellular (bath) solution. It is crucial to ensure the final DMSO concentration in the experimental setup does not exceed a level that could affect the cells (typically ≤0.1%).[8]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound or observing precipitation in the experimental solution.

  • Possible Cause: Incorrect solvent or exceeding solubility limits.

  • Solution:

    • Ensure you are using a recommended organic solvent like DMSO to prepare the initial stock solution.[1][5]

    • There are varying reports on the solubility of this compound in DMSO, ranging from 1 mg/mL to over 200 mg/mL.[1][5] It is advisable to consult the Certificate of Analysis for your specific batch and start with a lower concentration stock solution.

    • Sonication can aid in the dissolution of the compound.[5][9]

    • When diluting the DMSO stock into your aqueous extracellular solution, add the stock solution slowly while vortexing or mixing to prevent precipitation.[5]

    • The pH of your final buffer can impact the solubility of the hydrochloride salt. Ensure the pH is within a stable range for the compound.[1][5]

Issue 2: The observed potency (IC50) of VU0134992 is lower than reported literature values.

  • Possible Cause: Experimental conditions may differ from those in published studies.

  • Solution:

    • Voltage Dependence: The blocking action of VU0134992 is voltage-dependent. The reported IC50 of 0.97 µM was determined at a holding potential of -120 mV.[9] If your recording potential is different, the observed potency may vary.

    • Assay Format: The IC50 value can differ between experimental setups. For instance, values from whole-cell patch-clamp are often lower than those from thallium flux assays.

    • Channel Subunit Composition: VU0134992 is approximately 9-fold more selective for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels. If your experimental system expresses Kir5.1 subunits, the apparent potency of the blocker will be lower.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-target effects or issues with compound stability.

  • Solution:

    • Off-Target Effects: While selective, VU0134992 also inhibits Kir4.2, Kir3.1/3.2, and Kir3.1/3.4 with similar potency to Kir4.1.[1][2][3] If your cells express these other channels, the observed effects may not be solely due to Kir4.1 inhibition. It is crucial to characterize the Kir channel expression profile of your experimental system.

    • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared dilutions for your experiments.[1]

Issue 4: Signs of cellular stress or death at higher concentrations of VU0134992.

  • Possible Cause: Cellular toxicity at high compound concentrations.

  • Solution:

    • Like many small molecules, high concentrations of VU0134992 could potentially affect cell viability.[1]

    • It is important to perform a dose-response curve to identify the optimal concentration range for Kir4.1 inhibition without inducing cellular toxicity.

    • Assess cell viability in your specific cell type using standard assays (e.g., MTT or LDH assay) in parallel with your patch-clamp experiments, especially when using higher concentrations.[1]

Data Presentation

Table 1: Inhibitory Activity of VU0134992 on Kir Channels

TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Measured at -120 mV[6][8]
Heteromeric Kir4.1/5.1Whole-Cell Patch-Clamp9.0Approximately 9-fold selectivity for Kir4.1[6][8]
Kir1.1Thallium flux assay>30>30-fold selective for Kir4.1[8]
Kir2.1Thallium flux assay>30>30-fold selective for Kir4.1[8]
Kir2.2Thallium flux assay>30>30-fold selective for Kir4.1
Kir3.1/3.2Thallium flux assay2.5[2][3]
Kir3.1/3.4Thallium flux assay3.1[2][3]
Kir4.2Thallium flux assay8.1[2][3]

Table 2: Solubility of this compound

SolventReported SolubilityNotes
DMSO1 mg/mL to 230 mg/mLSignificant variability exists; always consult the Certificate of Analysis for your specific batch.[1][5]
EthanolSoluble to 100 mM[7]
DMF2 mg/mL[10]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing VU0134992 Inhibition of Kir4.1

This protocol is designed for measuring the effect of VU0134992 on Kir4.1 channel currents in a heterologous expression system (e.g., HEK293 cells).

1. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).[6]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).[6]

  • VU0134992 Stock Solution: Prepare a 10 mM stock solution in DMSO.[8]

2. Cell Preparation:

  • Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips.

  • Plate cells at a low density to allow for easy patching of individual cells and grow for 24-48 hours before the experiment.[8]

3. Electrophysiological Recording:

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[6]

  • Approach a target cell and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.[6]

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.[4][6]

  • Record baseline currents in the absence of the compound.

4. Compound Application and Data Analysis:

  • Perfuse the chamber with the external solution containing various concentrations of VU0134992.

  • Record the currents at each concentration until a steady-state effect is observed.

  • Perform a washout by perfusing with the control extracellular solution to check for reversibility.

  • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_patch Patch-Clamp Recording cluster_drug Compound Application cluster_analysis Data Analysis prep_solution Prepare Solutions (External, Internal, VU0134992 Stock) form_seal Form Gigaohm Seal prep_solution->form_seal prep_cells Culture Kir4.1-expressing HEK293 Cells prep_cells->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Kir4.1 Currents whole_cell->record_baseline apply_vu Perfuse with varying [VU0134992] record_baseline->apply_vu record_inhibition Record Inhibited Currents apply_vu->record_inhibition washout Washout with Control Solution record_inhibition->washout dose_response Plot Dose-Response Curve washout->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Experimental workflow for patch-clamp analysis of VU0134992.

signaling_pathway vu VU0134992 kir41 Kir4.1 Channel vu->kir41 inhibits membrane_potential Basolateral Membrane Depolarization kir41->membrane_potential leads to wnk WNK Kinase membrane_potential->wnk inhibits spak SPAK/OSR1 Kinases wnk->spak inactivates ncc Na-Cl Cotransporter (NCC) Activity spak->ncc reduces nacl_reabsorption NaCl Reabsorption ncc->nacl_reabsorption decreased

Caption: Simplified signaling pathway of VU0134992 in the renal DCT.

References

Troubleshooting inconsistent results with VU0134992 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992 hydrochloride. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a subtype-preferring, orally active small molecule that acts as a selective blocker of the Kir4.1 inwardly rectifying potassium channel.[1][2][3][4] Its mechanism of action is to physically obstruct the channel's pore, preventing the flow of potassium ions.[1][5][6] This blockade is achieved by interacting with specific amino acid residues, namely glutamate (B1630785) 158 and isoleucine 159, within the pore.[4][7][6][8] In the kidney, this inhibition leads to diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion).[4][7][8]

Q2: Why am I observing inconsistent or unexpected experimental results?

Inconsistent results with VU0134992 can stem from several factors including solubility issues, compound degradation, off-target effects, or variations in experimental protocols.

  • Solubility and Precipitation: The compound has limited aqueous solubility and may precipitate if not handled correctly. Using the hydrochloride salt form can enhance water solubility compared to the free base.[9][10]

  • Compound Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[9]

  • Off-Target Effects: While selective, VU0134992 also inhibits other Kir channels with similar potency to Kir4.1, which can confound results if they are expressed in your experimental system.[2][3][4][7][8][9]

  • Assay-Dependent Potency: The measured IC50 value of VU0134992 can vary significantly depending on the experimental assay used (e.g., whole-cell patch-clamp vs. thallium flux assays).[10]

Q3: I'm having trouble dissolving this compound or it's precipitating out of solution. What should I do?

This is a common issue due to the compound's solubility profile. Here are several troubleshooting steps:

  • Choose the Right Solvent: For preparing stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[7][9][11] The hydrochloride salt has significantly better solubility in DMSO.[3][7]

  • Use the Hydrochloride Salt: The hydrochloride salt form offers enhanced stability and solubility in aqueous solutions compared to the free base.[9][10]

  • Sonication and Gentle Warming: If the compound doesn't dissolve completely with vortexing, sonicating the solution for 5-10 minutes or gently warming it to 37°C can aid dissolution.[9][11]

  • Check pH: The solubility of the hydrochloride salt can be pH-dependent. Ensure the pH of your final experimental buffer is compatible.[9]

  • For In Vivo Formulations: Prepare a high-concentration stock in DMSO first, then use co-solvents like PEG400 or Solutol® EL before slowly adding the aqueous component (e.g., saline) while vortexing.[7][9]

Q4: My measured IC50 value is different from what is reported in the literature. Why?

Discrepancies in IC50 values are often due to different experimental methodologies.

  • Assay Format: The IC50 of VU0134992 for Kir4.1 is approximately 0.97 µM in whole-cell patch-clamp electrophysiology experiments, but shifts to around 5.2 µM in thallium (Tl+) flux assays.[8][10] This "rightward shift" is a common phenomenon for Kir channel inhibitors.[8][10]

  • Voltage Dependence: The blocking action of VU0134992 is voltage-dependent. The reported 0.97 µM IC50 was determined at a membrane potential of -120 mV.[2][3][4][8] Different holding potentials in your assay will alter the observed potency.

  • Channel Subunit Composition: VU0134992 is approximately 9-fold more selective for homomeric Kir4.1 channels over heteromeric Kir4.1/Kir5.1 channels (IC50 ≈ 9 µM).[2][3][4][8][12] If your experimental system expresses significant levels of Kir5.1, the apparent potency of the compound will be lower.

Q5: I'm observing effects that don't seem to be purely from Kir4.1 inhibition. What are the known off-target effects?

While VU0134992 is a valuable tool, it is not perfectly selective and does interact with other channels, which could lead to unexpected results.

  • Known Off-Target Activity: In thallium flux assays, VU0134992 inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with potencies similar to its effect on Kir4.1.[2][3][4][7][8][9]

  • Weak Activity: It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[2][3][4][8]

  • No Significant Activity: It shows no apparent activity at Kir1.1, Kir2.1, or Kir2.2.[2][3][4][8]

  • Troubleshooting Steps: To confirm that your observed effect is mediated by Kir4.1, verify the expression profile of other VU0134992-sensitive Kir channels in your model. If possible, using genetic tools like siRNA or knockout models to validate your findings is recommended.

Data Presentation

Physicochemical & Storage Properties
PropertyVU0134992 (Free Base)This compound
Molecular Formula C₂₀H₃₁BrN₂O₂[6][11]C₂₀H₃₂BrClN₂O₂[11]
Molecular Weight 411.38 g/mol [6][11]447.84 g/mol [9][11]
Appearance Solid[11]White to off-white solid[11]
Storage (Solid) -20°C for up to 3 years[11]4°C (sealed, away from moisture) or -20°C[11]
Storage (in Solvent) -80°C for up to 1 year; -20°C for shorter periods[7][11]-80°C for 6 months; -20°C for 1 month[3][11]
Solubility Data
SolventThis compound Solubility
DMSO ≥250 mg/mL (558.24 mM)[3]
Water 2.27 mg/mL (5.07 mM) with ultrasound and heating to 60°C[3]
Ethanol Data not consistently available, but generally used as a solvent.

Note: Solubility can vary between batches. Always consult the Certificate of Analysis for your specific lot. Significant variability has been reported by different suppliers.[7]

In Vitro Inhibitory Activity (IC₅₀)
Target ChannelAssay MethodIC₅₀ (µM)
Homomeric Kir4.1 Whole-Cell Patch-Clamp (-120 mV)0.97[2][3][4][6][8]
Homomeric Kir4.1 Thallium Flux Assay5.2[2][3][8][10]
Heteromeric Kir4.1/Kir5.1 Whole-Cell Patch-Clamp (-120 mV)9.05[2][3][4][8]
Kir3.1/3.2 Thallium Flux Assay2.5[2][3][8][9]
Kir3.1/3.4 Thallium Flux Assay3.1[2][3][8][9]
Kir4.2 Thallium Flux Assay8.1[2][3][8][9]

Visualizations & Logical Workflows

G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent / Unexpected Results solubility Is the compound fully dissolved? Any signs of precipitation? start->solubility protocol Is the experimental protocol consistent? (e.g., voltage, cell line) solubility->protocol Yes sol_fix Action: Review solubilization protocol. - Use fresh DMSO - Sonicate / Warm gently - Check pH of buffer solubility->sol_fix No off_target Could off-target effects be responsible? protocol->off_target Yes prot_fix Action: Standardize protocol. - Confirm assay voltage - Check Kir subunit expression - Verify cell viability protocol->prot_fix No off_fix Action: Control for off-targets. - Profile Kir expression - Use genetic controls (siRNA) - Use orthogonal inhibitor off_target->off_fix Yes end Re-run Experiment off_target->end No sol_yes Yes sol_no No prot_yes Yes prot_no No off_yes Yes sol_fix->end prot_fix->end off_fix->end G cluster_pathway Renal Kir4.1 Signaling Pathway (Distal Convoluted Tubule) VU VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU->Kir41 blocks Depol Membrane Depolarization Kir41->Depol leads to WNK WNK Kinase Inhibition Depol->WNK inhibits SPAK SPAK/OSR1 Inactivation (Dephosphorylation) WNK->SPAK leads to NCC NCC Inhibition SPAK->NCC leads to Result Diuresis & Natriuresis (Increased Salt & Water Excretion) NCC->Result results in G cluster_workflow General Experimental Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_analysis 3. Analysis Solid VU0134992 HCl (Solid) DMSO Add Anhydrous DMSO Solid->DMSO Vortex Vortex / Sonicate DMSO->Vortex Stock 10 mM Stock Solution Vortex->Stock Store Aliquot & Store at -80°C Stock->Store Dilute_vitro Prepare working dilution in external buffer Store->Dilute_vitro Formulate_vivo Prepare in vivo formulation (e.g., DMSO/PEG400/Saline) Store->Formulate_vivo Assay In Vitro Assay (e.g., Patch-Clamp) Dilute_vitro->Assay Data Data Acquisition & Analysis Assay->Data Dosing In Vivo Study (e.g., Oral Gavage) Formulate_vivo->Dosing Dosing->Data

References

Technical Support Center: pH-Dependent Solubility of VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the pH-dependent solubility of VU0134992 hydrochloride. The following information is intended to facilitate experimental design and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

A1: VU0134992 is a selective blocker of the Kir4.1 potassium channel. The hydrochloride salt form is used to enhance its aqueous solubility. As the salt of a likely weakly basic parent compound, its solubility is expected to be pH-dependent. In acidic solutions, the molecule can become protonated, leading to increased solubility in aqueous media. Conversely, as the pH increases and the molecule becomes deprotonated (neutral), its solubility is likely to decrease.

Q2: Are there specific quantitative data on the pH-dependent solubility of this compound?

A2: Publicly available, specific quantitative data outlining the solubility of this compound across a range of pH values is limited. It is recommended that researchers determine the pH-solubility profile empirically under their specific experimental conditions. Below is a template for recording such experimental data.

Q3: What are the reported solubilities of VU0134992 and its hydrochloride salt in organic solvents?

A3: There are conflicting reports regarding the solubility of VU0134992 and its hydrochloride salt, particularly in DMSO. It is crucial to consult the certificate of analysis for the specific batch being used. The table below summarizes the publicly available data.

Data Presentation

Table 1: Reported Solubility of VU0134992 and its Hydrochloride Salt

Compound FormSolventReported Solubility
VU0134992 (Free Base)DMSO60 mg/mL (~145 mM)
This compoundDMSO~1 mg/mL to 230 mg/mL
This compoundDimethylformamide (DMF)~2 mg/mL

Note: The wide range in reported solubility for the hydrochloride salt in DMSO highlights the importance of empirical determination for your specific batch and experimental conditions.

Table 2: Template for Experimental Determination of pH-Dependent Solubility

pH of BufferBuffer SystemMeasured Solubility (µg/mL)Molar Solubility (µM)Observations
4.0Citrate (B86180)
5.0Citrate
6.0Phosphate (B84403)
7.0Phosphate
7.4PBS/HEPES
8.0Borate (B1201080)

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay

This protocol is designed to determine the equilibrium solubility of this compound at various pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a 0.22 µm filter.

  • Quantification: Measure the concentration of VU0134992 in the supernatant or filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Protocol 2: Kinetic Solubility Assay

This protocol is for determining the solubility of this compound from a DMSO stock solution, which is common in high-throughput screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare the desired aqueous buffers at various pH values.

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations. Ensure the final DMSO concentration is low and consistent (e.g., <1%).

  • Incubation and Observation: Incubate the samples at a constant temperature and observe for precipitation at various time points (e.g., 1, 2, 24 hours). Precipitation can be detected by visual inspection, light scattering, or turbidimetry.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The concentration of this compound exceeds its solubility at that specific pH.Lower the final concentration of the compound. For weakly basic compounds, decreasing the pH of the buffer may increase solubility.
High salt concentration in the buffer ("salting out").If experimentally permissible, reduce the salt concentration of the buffer.
Inconsistent or non-reproducible solubility results Insufficient equilibration time in thermodynamic assays.Increase the incubation time to ensure equilibrium is reached. Monitor solubility at different time points (e.g., 24, 48, 72 hours) to confirm stability.
The compound may exist in different polymorphic forms with different solubilities.Ensure consistent handling and storage of the solid compound.
pH of the buffer changes during the experiment.Verify the buffering capacity and stability of your chosen buffer systems.
Low solubility in the desired final assay buffer The pH of the assay medium is not optimal for the compound's solubility.If the experimental design allows, adjust the pH of the buffer to a more acidic range.
The compound has intrinsically low aqueous solubility.Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or a solubilizing agent, ensuring it does not interfere with the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) add_compound Add Excess Solid or Aliquot of Stock to Buffers prep_buffer->add_compound prep_stock Prepare VU0134992 HCl Stock (Solid or DMSO) prep_stock->add_compound equilibrate Equilibrate (e.g., 24-48h at constant temp) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Compound (HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining pH-dependent solubility.

signaling_pathway VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits Membrane_Depolarization Membrane Depolarization Kir41->Membrane_Depolarization Leads to WNK_Kinase WNK Kinase Membrane_Depolarization->WNK_Kinase Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK_Kinase->SPAK_OSR1 Reduces Phosphorylation of NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Reduces Phosphorylation of Na_Reabsorption Decreased Na+ Reabsorption NCC->Na_Reabsorption Results in Diuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis Leads to

Caption: Signaling pathway of VU0134992 in the renal distal convoluted tubule.

Minimizing solvent effects of DMSO with VU0134992 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VU0134992 hydrochloride, with a focus on minimizing the solvent effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the inward-rectifier potassium channel 4.1 (Kir4.1).[1][2] The hydrochloride salt is often used to improve aqueous solubility.[3] Kir4.1 channels are crucial for maintaining potassium homeostasis and cellular excitability in tissues like the brain, inner ear, and kidneys.[4] VU0134992 functions as a pore blocker of the Kir4.1 channel, physically obstructing the flow of potassium ions.[1][2][4] This blockade can lead to diuretic and natriuretic effects, making Kir4.1 a potential target for managing hypertension.[1][5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For preparing high-concentration stock solutions, high-purity, anhydrous DMSO is the most commonly used and effective solvent.[3][6] While the hydrochloride salt has some aqueous solubility (approximately 2.27 mg/mL), achieving this may require heating and sonication.[7] Therefore, the standard practice is to first create a concentrated stock in DMSO.[3] Dimethylformamide (DMF) is also a viable alternative.[6][8]

Q3: My this compound precipitates when I dilute my DMSO stock into cell culture media. What is happening and how can I fix it?

This common issue, often called "crashing out" or "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment of the media.[9][10] The rapid change in solvent polarity from DMSO to the aqueous buffer causes the hydrophobic compound to precipitate.[10]

To prevent this, you can:

  • Perform a stepwise serial dilution: Instead of a single large dilution, gradually reduce the solvent concentration.[9][11]

  • Use pre-warmed media: Always use cell culture media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[9]

  • Add the stock solution slowly: Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[9]

  • Lower the final concentration: If your experimental design allows, reducing the final working concentration of VU0134992 can help maintain solubility.[3]

Q4: What is the maximum recommended final concentration of DMSO for in vitro assays?

The final concentration of DMSO should be kept as low as possible, as it is not biologically inert and can cause cytotoxicity and other off-target effects.[12][13][14] For most cell lines, the final DMSO concentration should not exceed 0.5%.[3][15] For sensitive cells or long-term incubation studies, a concentration of 0.1% or lower is recommended.[13][14] It is crucial to determine the specific tolerance of your cell line by running a DMSO dose-response curve.[14]

Q5: Why is a vehicle control so important when using DMSO?

A vehicle control (culture media containing the same final concentration of DMSO as the experimental samples, but without the compound) is critical because DMSO itself can influence cellular processes.[11][14] It has been shown to affect cell viability, proliferation, apoptosis, and gene expression.[12][14][16] Including a vehicle control allows you to distinguish the effects of this compound from any effects caused by the solvent.[14]

Q6: Are there any alternatives to DMSO for solubilizing this compound?

While DMSO is the most common solvent for in vitro stock solutions, other options exist. Dimethylformamide (DMF) can be used, with a slightly higher solubility for this compound.[6][8] For in vivo animal studies where DMSO toxicity is a concern, co-solvent formulations are often necessary. A published formulation for VU0134992 includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][7] Cyrene™ is another potential green alternative to DMSO, reported to have low toxicity and comparable solvation properties, though specific data for VU0134992 is not available.[17][18]

Data Summary

Table 1: Chemical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₃₁BrN₂O₂ • XHCl[6][8]
Formula Weight 411.4 g/mol (free base)[6][8]
Solubility in DMSO ~1 mg/mL to 60 mg/mL (sonication may be required)[6][8][19]
Solubility in DMF ~2 mg/mL[6][8]
Aqueous Solubility ~2.27 mg/mL (may require heat and sonication)[7]

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc.General Effect on CellsRecommended UseSource(s)
< 0.1% Generally considered safe with minimal effects.Sensitive primary cells; long-term exposure studies.[14]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.A common and generally safe range for many in vitro assays.[14][16]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation observed.Short-term exposure only for robust cell lines; requires validation.[12][14]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.Not recommended for most cell-based assays.[13][14]

Visualized Workflows and Pathways

G cluster_start Start: Troubleshooting cluster_check Initial Checks cluster_solution Solutions start Precipitate observed after adding DMSO stock to aqueous media check_conc Is final compound concentration > aqueous solubility limit? start->check_conc check_media_temp Was media pre-warmed to 37°C? check_conc->check_media_temp No sol_conc Reduce final working concentration check_conc->sol_conc Yes check_dilution Was dilution rapid or stepwise? check_media_temp->check_dilution Yes sol_temp Always use pre-warmed media check_media_temp->sol_temp No sol_dilution Perform serial dilutions; add stock dropwise with mixing check_dilution->sol_dilution Rapid sol_final Problem Resolved: Solution is clear check_dilution->sol_final Stepwise sol_conc->sol_final sol_temp->sol_final sol_dilution->sol_final

Caption: Troubleshooting workflow for compound precipitation.

G cluster_cell Distal Convoluted Tubule (DCT) Cell VU VU0134992 Kir41 Kir4.1 Channel (Basolateral Membrane) VU->Kir41 blocks Depol Membrane Depolarization Kir41->Depol leads to WNK WNK Kinase Depol->WNK inhibits SPAK SPAK/OSR1 Kinase WNK->SPAK activates NCC NCC Cotransporter (Apical Membrane) SPAK->NCC phosphorylates & activates Diuresis Natriuresis & Diuresis NCC->Diuresis inhibition leads to

Caption: Renal Kir4.1 signaling pathway inhibited by VU0134992.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the preparation of a high-concentration stock solution, which is a critical first step for most experiments.

Materials:

  • This compound (FW: 411.38 g/mol for free base; adjust weight for salt form if known)

  • High-purity, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.11 mg of VU0134992 (adjusting for the hydrochloride salt mass).

  • Aliquot Compound: Carefully transfer the weighed solid into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[3] If particulates remain, brief sonication in a water bath can aid dissolution.[3][7] Visually inspect the solution against a light source to ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[20] Store aliquots tightly sealed at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[15]

Protocol 2: Serial Dilution Method to Minimize Precipitation in Cell Culture

This protocol provides a stepwise method for diluting the DMSO stock into aqueous media to prevent the compound from precipitating.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Intermediate Dilution: Create a 1:10 intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed media. This creates a 1 mM solution in 10% DMSO. Mix thoroughly by gentle pipetting.

  • Prepare Second Intermediate Dilution: Create a second 1:10 dilution by adding 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed media. This creates a 100 µM solution in 1% DMSO. Mix thoroughly.

  • Prepare Final Working Solution: Use the second intermediate dilution (100 µM in 1% DMSO) to prepare your final working concentrations. For example, to make a 1 µM final solution, add 10 µL of the 100 µM solution to 990 µL of pre-warmed media. The final DMSO concentration will be a well-tolerated 0.01%.

  • Vehicle Control: Prepare a matching vehicle control for each final concentration. For the 1 µM example above, the vehicle control would be prepared by adding 10 µL of a 1% DMSO in media solution to 990 µL of media.

  • Treat Cells: Add the final working solutions and corresponding vehicle controls to your cells immediately after preparation.

Troubleshooting Guide

Issue 1: Immediate Precipitation of Compound in Media

  • Potential Cause: High final concentration of the compound, rapid dilution ("solvent shock"), or use of cold media.[9]

  • Recommended Solution: Decrease the final working concentration. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[9] Add the compound to media dropwise while gently mixing.[21]

Issue 2: Crystalline or Cloudy Precipitate Appears After Hours/Days in Incubator

  • Potential Cause: The compound may be unstable and degrading into less soluble byproducts. The compound may be interacting with media components like salts or proteins.[9] Evaporation of media in long-term cultures can concentrate the compound beyond its solubility limit.[9][22]

  • Recommended Solution: Assess the compound's stability under your culture conditions. Consider preparing fresh media with the compound more frequently. If possible, try a different basal media formulation.[9] Ensure proper humidification of the incubator and use low-evaporation plates.[9][22]

Issue 3: Poor Reproducibility or Unexpected Biological Effects

  • Potential Cause: The final DMSO concentration is too high, leading to cytotoxicity or off-target effects.[12] DMSO is hygroscopic and can absorb water, changing the stock concentration over time.[14] An incorrect or missing vehicle control is being used.

  • Recommended Solution: Empirically determine the highest non-toxic DMSO concentration for your specific cell line and assay.[14] Store DMSO stocks in small, tightly sealed aliquots with a desiccant.[14] Always include a vehicle control with a DMSO concentration that precisely matches your experimental samples.[11][14]

References

Assessing cell viability in the presence of high VU0134992 concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for assessing cell viability in experiments involving high concentrations of VU0134992, a selective blocker of the Kir4.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VU0134992?

A1: VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2] It acts as a pore blocker, physically obstructing the channel and preventing the flow of potassium ions.[1][2]

Q2: What are the known off-target effects of VU0134992 at higher concentrations?

A2: While VU0134992 shows preference for the Kir4.1 channel, at higher concentrations it can inhibit other Kir channels. Notably, it has been shown to inhibit Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with IC50 values that are close to that of its primary target, Kir4.1.[1][3] It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[1][3]

Q3: At what concentration does VU0134992 become cytotoxic?

A3: There is limited published data specifically detailing the cytotoxic concentrations of VU0134992 across various cell lines.[1] As with any small molecule inhibitor, it is crucial for researchers to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions. A dose-response experiment is highly recommended to establish a cytotoxicity profile before proceeding with functional assays.[1][4]

Q4: What is a recommended starting concentration range for cell viability assessment with VU0134992?

A4: A good starting point for a dose-response study is a concentration range that brackets the IC50 for Kir4.1 (approximately 0.97 µM).[1] A range of 0.1 µM to 100 µM is suggested for initial cytotoxicity studies to identify a concentration that does not significantly impact cell viability.[1]

Q5: I am observing unexpected levels of cell death in my experiments. What could be the cause?

A5: Unexpected cell death could be due to several factors:

  • High Compound Concentration: The concentration of VU0134992 may be too high for your specific cell line, leading to off-target effects or general toxicity.[1][4]

  • Solvent Toxicity: VU0134992 is typically dissolved in DMSO.[1] The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[1][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1][4]

  • Compound Precipitation: High concentrations of VU0134992 may exceed its solubility in the culture medium, leading to precipitate formation which can be toxic to cells.[1]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results between replicates.
  • Possible Cause: Inconsistent cell seeding, inaccurate pipetting of the compound, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure a homogeneous cell suspension before and during seeding.

    • Use calibrated pipettes for both cell seeding and compound dilution.

    • Visually inspect the culture wells under a microscope for any precipitate after adding VU0134992. If precipitate is observed, consider preparing a fresh, lower concentration stock solution or using sonication to aid dissolution.[1]

Issue 2: Unexpectedly low cell viability in both control and treated wells.
  • Possible Cause: Suboptimal cell health, contamination, or solvent toxicity.

  • Troubleshooting Steps:

    • Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

    • Regularly check for microbial contamination.

    • Run a vehicle-only control to assess the toxicity of the solvent (e.g., DMSO) at the concentration used in your experiment.[1][4]

Issue 3: Discrepancy between expected inhibitory effects and observed cell viability.
  • Possible Cause: Low expression of the Kir4.1 target in the cell line, use of a VU0134992 concentration that is too low, or interference of the compound with the viability assay.

  • Troubleshooting Steps:

    • Confirm the expression of Kir4.1 in your cell line using methods like qPCR or Western blot.[4]

    • Perform a dose-response experiment to determine the optimal concentration for Kir4.1 inhibition in your specific cell model.

    • Consider potential interference of VU0134992 with your chosen viability assay. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays (e.g., MTT).[5] It may be necessary to use an alternative viability assay.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of VU0134992 on Kir Channels

Target ChannelAssay MethodIC50 (µM)NotesReference
Homomeric Kir4.1Whole-Cell Patch-Clamp0.97Primary Target[6]
Kir4.1/5.1 ConcatemericWhole-Cell Patch-Clamp9.05~9-fold selectivity for Kir4.1[3]
Kir3.1/3.2Thallium Flux Assay2.5Off-target[3]
Kir3.1/3.4Thallium Flux Assay3.1Off-target[3]
Kir4.2Thallium Flux Assay8.1Off-target[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of VU0134992 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of VU0134992 in 100% DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control with the highest concentration of DMSO used.[1]

  • Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of VU0134992 and the vehicle control.[1]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[1][4]

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1][4]

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which VU0134992 significantly affects cell viability.[4]

Protocol 2: Alternative Cell Viability Assessment using a Luminescent ATP Assay

Given that high concentrations of chemical compounds can interfere with colorimetric assays, an ATP-based assay is a recommended alternative as it relies on a different detection principle.[5][7]

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • ATP Assay:

    • Equilibrate the plate to room temperature.

    • Add a commercially available ATP detection reagent to each well. This reagent typically lyses the cells and contains luciferase and its substrate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects VU0134992 VU0134992 Kir4.1 Kir4.1 VU0134992->Kir4.1 blocks pore K_in K+ (intracellular) Kir4.1->K_in Membrane_Potential Membrane Potential (Depolarization) Kir4.1->Membrane_Potential disruption of K_out K+ (extracellular) K_out->Kir4.1 K+ influx Cellular_Function Altered Cellular Function Membrane_Potential->Cellular_Function Cytotoxicity Potential Cytotoxicity Cellular_Function->Cytotoxicity at high concentrations High_Concentration High VU0134992 Concentration Off_Target Off-Target Effects (e.g., other Kir channels) High_Concentration->Off_Target Off_Target->Cytotoxicity

Caption: Signaling pathway of VU0134992 action and potential off-target effects.

Experimental_Workflow Start Start: Assess Cell Viability Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound 2. Prepare serial dilutions of VU0134992 Seed_Cells->Prepare_Compound Treat_Cells 3. Treat cells with compound and vehicle control Prepare_Compound->Treat_Cells Incubate 4. Incubate for desired duration Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay MTT MTT Assay Viability_Assay->MTT Option A ATP ATP Assay Viability_Assay->ATP Option B Other Other (e.g., Real-time) Viability_Assay->Other Option C Data_Analysis 6. Analyze Data: Calculate % Viability MTT->Data_Analysis ATP->Data_Analysis Other->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: Experimental workflow for determining VU0134992 cytotoxicity.

Troubleshooting_Logic Start Unexpected Cell Viability Results Check_Precipitate Precipitate Observed? Start->Check_Precipitate Solubility_Issue Address Solubility: - Lower concentration - Fresh stock - Sonication Check_Precipitate->Solubility_Issue Yes Check_Vehicle_Control Vehicle Control Shows Toxicity? Check_Precipitate->Check_Vehicle_Control No Dose_Response Perform Dose-Response Cytotoxicity Assay Solubility_Issue->Dose_Response Solvent_Toxicity Reduce Solvent (DMSO) Concentration Check_Vehicle_Control->Solvent_Toxicity Yes Check_Assay_Interference Suspect Assay Interference? Check_Vehicle_Control->Check_Assay_Interference No Solvent_Toxicity->Dose_Response Alternative_Assay Use Alternative Assay (e.g., ATP-based) Check_Assay_Interference->Alternative_Assay Yes Check_Assay_Interference->Dose_Response No Alternative_Assay->Dose_Response End Optimized Experiment Dose_Response->End

References

Navigating Your Research: Choosing Between VU0134992 Hydrochloride Salt and Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on the selection and use of VU0134992, a selective Kir4.1 potassium channel blocker. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between VU0134992 hydrochloride salt and the free base form?

A: The primary difference lies in their physicochemical properties, most notably solubility. The hydrochloride salt of VU0134992 is generally more water-soluble than its free base counterpart. This enhanced aqueous solubility makes the hydrochloride salt more suitable for certain experimental applications, particularly for in vivo studies requiring administration in aqueous vehicles. From a pharmacological standpoint, both forms exhibit the same inhibitory potency against the Kir4.1 potassium channel.[1][2]

Q2: When should I choose the hydrochloride salt over the free base?

A: The choice between the hydrochloride salt and the free base depends on your experimental design:

  • Use the hydrochloride salt for:

    • In vivo studies requiring aqueous-based formulations for oral gavage, intravenous, or intraperitoneal administration. Several established protocols utilize vehicles like saline combined with solubilizing agents such as DMSO, PEG300, and Tween-80.[2]

    • Preparation of aqueous stock solutions for in vitro assays where the presence of organic solvents like DMSO needs to be minimized.

  • Use the free base for:

    • Experiments where the compound will be dissolved in organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), for the preparation of high-concentration stock solutions.[3]

    • In vitro assays where a small volume of a concentrated DMSO stock is diluted into a larger volume of aqueous buffer, and the final DMSO concentration is tolerable for the experimental system.

Q3: Does the salt form affect the biological activity of VU0134992?

A: No, the active pharmacological moiety is VU0134992. Both the hydrochloride salt and the free base deliver this active molecule to the target. The half-maximal inhibitory concentration (IC₅₀) for Kir4.1 is reported as 0.97 µM for both forms, indicating identical biological potency in vitro.[1][2]

Q4: How does VU0134992 work?

A: VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[4][5][6] It is thought to interact with specific amino acid residues, namely glutamate (B1630785) 158 and isoleucine 159, within the ion conduction pathway of the channel.[5][7] By physically obstructing the pore, it prevents the flow of potassium ions, thereby inhibiting the channel's function.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer The solubility limit of the compound has been exceeded. This is more common with the free base form.- If using the free base, consider switching to the more water-soluble hydrochloride salt. - For the hydrochloride salt, ensure the final concentration is within its solubility limits. Gentle heating or sonication can aid dissolution.[2] - For in vivo preparations, use established vehicle formulations, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Inconsistent Results in In Vitro Assays - Degradation of the compound in stock solutions. - Incomplete dissolution of the compound.- Prepare fresh stock solutions regularly. For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] - Ensure complete dissolution of the compound in the stock solvent before further dilution. Sonication may be helpful.[3]
Unexpected Off-Target Effects While VU0134992 is selective, it can interact with other Kir channels at higher concentrations.- Use the lowest effective concentration of VU0134992 to minimize the risk of off-target effects. - Refer to the selectivity profile to understand potential interactions with other channels, such as Kir3.1/3.2, Kir3.1/3.4, and Kir4.2, which are inhibited with similar potency.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for VU0134992.

Parameter VU0134992 Free Base This compound Reference
Molecular Formula C₂₀H₃₁BrN₂O₂C₂₀H₃₂BrClN₂O₂[2][5]
Molecular Weight 411.38 g/mol 447.84 g/mol [2][5]
IC₅₀ for Kir4.1 0.97 µM0.97 µM[1][2]
Solubility in DMSO 60 mg/mL (145.85 mM)Soluble[2][3]
Aqueous Solubility PoorSoluble in specific formulations (e.g., ≥ 2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline)[2]

Experimental Protocols & Visualizations

Signaling Pathway of VU0134992 in the Kidney

In the distal convoluted tubule of the kidney, Kir4.1 is a key regulator of ion transport. Inhibition of Kir4.1 by VU0134992 leads to membrane depolarization, which in turn inhibits the Na-Cl cotransporter (NCC), resulting in diuretic and natriuretic effects. This process is believed to be mediated by the WNK/SPAK kinase pathway.[5][7]

G cluster_dct_cell Distal Convoluted Tubule Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 inhibits MembraneDepolarization Membrane Depolarization Kir41->MembraneDepolarization leads to WNK_SPAK WNK/SPAK Kinase Pathway MembraneDepolarization->WNK_SPAK inhibits NCC NCC Activity WNK_SPAK->NCC inhibits Diuresis Diuresis & Natriuresis NCC->Diuresis results in G start Select Compound Form (Free Base or HCl Salt) free_base VU0134992 Free Base start->free_base hcl_salt VU0134992 HCl start->hcl_salt dissolve_dmso Dissolve in 100% DMSO for high concentration stock free_base->dissolve_dmso dissolve_vehicle Dissolve in aqueous vehicle (e.g., Saline/PEG/Tween) hcl_salt->dissolve_vehicle in_vitro In Vitro Assay (e.g., Patch Clamp) dissolve_dmso->in_vitro in_vivo In Vivo Study (e.g., Oral Gavage) dissolve_vehicle->in_vivo G cell_prep Plate Kir4.1-expressing HEK-293 cells giga_seal Form Giga-ohm seal with patch pipette cell_prep->giga_seal whole_cell Rupture membrane to achieve whole-cell mode giga_seal->whole_cell record_baseline Record baseline Kir4.1 currents whole_cell->record_baseline apply_compound Perfuse with VU0134992 record_baseline->apply_compound record_inhibition Record steady-state inhibition apply_compound->record_inhibition analyze Analyze data and determine IC₅₀ record_inhibition->analyze

References

Validation & Comparative

Comparative Analysis of VU0134992 Hydrochloride and Other Kir4.1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VU0134992 hydrochloride with other known inhibitors of the inwardly rectifying potassium (Kir) channel 4.1 (Kir4.1). The data presented is compiled from various preclinical studies to assist researchers in selecting the appropriate pharmacological tools for their investigations into Kir4.1 physiology and its role in various pathological conditions.

Introduction to Kir4.1 and its Inhibitors

The Kir4.1 channel, encoded by the KCNJ10 gene, is a crucial regulator of potassium homeostasis and membrane potential in several tissues, including the brain, kidney, and inner ear.[1][2] Its dysfunction is associated with neurological and renal disorders, such as EAST/SeSAME syndrome, making it a significant target for therapeutic development.[2][3] this compound has emerged as a first-in-class, potent, and selective small-molecule inhibitor of Kir4.1.[4][5] This guide compares its pharmacological profile with other compounds reported to inhibit Kir4.1, including the tricyclic antidepressants (TCAs) amitriptyline (B1667244) and nortriptyline, the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, and the selective Kir4.1/5.1 inhibitor, VU6036720.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity of this compound and other selected compounds against Kir4.1 and related Kir channels. The data is primarily derived from whole-cell patch-clamp electrophysiology and thallium flux assays.

Table 1: Inhibitory Potency (IC50) on Homomeric Kir4.1 Channels

CompoundAssay MethodIC50 (µM)Source(s)
This compoundWhole-Cell Patch-Clamp0.97[4]
NortriptylineWhole-Cell Patch-Clamp38[6]
AmitriptylineNot Specified~100 µM (at -110 mV)[6]
FluoxetineNot SpecifiedPotent inhibitor[6]

Table 2: Selectivity Profile of Kir4.1 Inhibitors

CompoundTargetAssay MethodIC50 (µM) or % InhibitionSource(s)
This compound Kir4.1Whole-Cell Patch-Clamp0.97[4][7]
Kir4.1/5.1Whole-Cell Patch-Clamp9.0[4][7]
Kir1.1Thallium Flux> 30[4][7]
Kir2.1Thallium Flux> 30[4][7]
Kir2.2Thallium Flux> 30[4][7]
Kir2.3Thallium FluxWeakly active[4][7]
Kir3.1/3.2Thallium Flux2.5[4][7]
Kir3.1/3.4Thallium Flux3.1[4][7]
Kir4.2Thallium Flux8.1[4][7]
Kir6.2/SUR1Thallium FluxWeakly active[4][7]
Kir7.1Thallium FluxWeakly active[4][7]
Nortriptyline Kir4.1Whole-Cell Patch-Clamp38[6]
Kir2.1Whole-Cell Patch-Clamp246[6]
Amitriptyline Kir4.1Whole-Cell Patch-ClampMarked inhibition at 100 µM[6]
Kir4.1/5.1Whole-Cell Patch-ClampMore potent on Kir4.1/5.1 than Kir4.1[8]
Fluoxetine Kir4.1Not SpecifiedPotent inhibitor[6]
Kir4.1/5.1Whole-Cell Patch-ClampMore potent on Kir4.1/5.1 than Kir4.1[8]
VU6036720 Kir4.1/5.1Not Specified0.24[1][4][9][10]
Kir4.1Not Specified>40-fold selective over Kir4.1[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by Kir4.1 inhibition in the kidney and a typical experimental workflow for characterizing Kir4.1 inhibitors.

Kir4_1_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule Cell Kir4.1 Kir4.1 Membrane_Depolarization Membrane_Depolarization Kir4.1->Membrane_Depolarization Inhibition by VU0134992 WNK_SPAK_Kinase WNK_SPAK_Kinase Membrane_Depolarization->WNK_SPAK_Kinase Inhibits NCC_Inhibition NCC_Inhibition WNK_SPAK_Kinase->NCC_Inhibition Leads to Natriuresis_Diuresis Natriuresis_Diuresis NCC_Inhibition->Natriuresis_Diuresis Results in VU0134992 VU0134992

Renal Kir4.1 Signaling Pathway.

Experimental_Workflow cluster_assays Inhibitor Characterization Cell_Culture HEK293 cells stably expressing Kir4.1 Assay_Preparation Plate cells and induce channel expression Cell_Culture->Assay_Preparation Compound_Application Apply VU0134992 or other inhibitors Assay_Preparation->Compound_Application Patch_Clamp Whole-Cell Patch-Clamp (Measure IC50 and mechanism) Compound_Application->Patch_Clamp Thallium_Flux Thallium Flux Assay (High-throughput screening for potency) Compound_Application->Thallium_Flux Data_Analysis Determine IC50 and Selectivity Patch_Clamp->Data_Analysis Thallium_Flux->Data_Analysis

Inhibitor Characterization Workflow.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of compounds on Kir4.1 channels by directly recording the ion currents.

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the Kir4.1 channel.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Induce Kir4.1 expression if using an inducible system (e.g., with tetracycline).

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH. High potassium is used to increase the magnitude of the inward currents.

3. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.

  • Record baseline currents.

  • Perfuse the chamber with external solution containing various concentrations of the test compound (e.g., this compound).

  • Record currents at each concentration until a steady-state effect is observed.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -120 mV).

  • Normalize the current in the presence of the compound to the baseline current.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Thallium Flux Assay

This high-throughput screening method is used to assess the activity of potassium channel modulators.[7]

1. Cell Preparation:

  • Use a cell line stably expressing the Kir channel of interest (e.g., T-REx-HEK293 with inducible Kir4.1 expression).[7]

  • Plate cells in 384-well, clear-bottom, black-walled microplates.[7]

  • Induce channel expression as required.[7]

2. Reagents:

  • Thallium-sensitive fluorescent dye: e.g., FluoZin-2 or FluxOR™.[7]

  • Assay Buffer (Chloride-Free): Composed of (in mM) 125 sodium gluconate, 1 magnesium sulfate, 1.8 calcium gluconate, 5 glucose, and 10 HEPES, pH 7.3.[7]

  • Thallium Stimulus Buffer: Assay Buffer containing 12 mM thallium sulfate.[7]

  • Compound Plates: Prepare serial dilutions of test compounds in Assay Buffer.

3. Assay Procedure:

  • Dye Loading: Remove culture medium and add the thallium-sensitive dye loading solution to each well. Incubate as per the manufacturer's instructions.

  • Compound Incubation: Wash the cells with Assay Buffer and then add the diluted test compounds. Incubate for a specified period (e.g., 10-30 minutes).

  • Thallium Flux Measurement:

    • Place the plate in a kinetic plate reader.

    • Record baseline fluorescence.

    • Add the Thallium Stimulus Buffer to all wells.

    • Immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for several minutes.

4. Data Analysis:

  • Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀).

  • Calculate the rate of thallium influx from the initial linear portion of the fluorescence increase.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the concentration-response curve to calculate the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the homomeric Kir4.1 channel, demonstrating significantly greater potency and selectivity compared to previously identified inhibitors such as the antidepressants amitriptyline, nortriptyline, and fluoxetine.[7] Its selectivity over other Kir channels, particularly Kir1.1 and Kir2.x channels, makes it a valuable tool for specifically probing the function of Kir4.1. For studies involving the heteromeric Kir4.1/5.1 channel, VU6036720 offers superior potency and selectivity. The choice of inhibitor should be guided by the specific research question, considering the expression of different Kir channel subunits in the system under investigation. The provided experimental protocols offer a foundation for the in vitro characterization of these and other Kir4.1 modulators.

References

A Comparative Analysis of VU0134992 Hydrochloride and Nortriptyline for Kir4.1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is linked to several pathologies, making it a compelling target for therapeutic intervention and pharmacological study. This guide provides an objective comparison of two known Kir4.1 inhibitors: the selective research compound VU0134992 hydrochloride and the tricyclic antidepressant nortriptyline (B1679971).

Quantitative Comparison of Inhibitory Activity

This compound has been identified as a more potent and selective inhibitor of Kir4.1 channels compared to nortriptyline.[1] The following table summarizes the key quantitative data from electrophysiological and ion flux assays, providing a clear comparison of their inhibitory profiles.

FeatureThis compoundNortriptyline
Target Kir4.1Kir4.1 (among other channels and transporters)
IC50 / Kd 0.97 µM (IC50)[2][3]28.1 µM (Kd)[4]
Selectivity Profile >30-fold selective over Kir1.1, Kir2.1, and Kir2.2.[2][3] 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromers.[2][3] Weakly active toward Kir2.3, Kir6.2/SUR1, and Kir7.1.[2][3]Marginally affects neuronal Kir2.1 currents.[4] Also inhibits other Kir channels and voltage-gated K+ channels.[5]
Voltage Dependency Inhibition is voltage-dependent.Inhibition is concentration-, voltage-, and time-dependent.[4]

Mechanism of Action and Signaling Pathways

VU0134992 acts as a direct pore blocker of the Kir4.1 channel.[6] Site-directed mutagenesis studies have pinpointed its interaction with specific amino acid residues, glutamate (B1630785) 158 and isoleucine 159, which are located within the ion conduction pathway.[2] This targeted interaction underpins its high potency and selectivity.

Nortriptyline and other tricyclic antidepressants also inhibit Kir4.1 channels through direct interaction with the channel pore.[7][8] However, their broader pharmacological profile means they also interact with numerous other ion channels, transporters (like those for serotonin (B10506) and norepinephrine), and receptors, which can lead to significant off-target effects in experimental settings.[5][9]

The inhibition of Kir4.1 by either compound leads to a reduction in potassium ion flow, which can depolarize the cell membrane. This disruption of potassium homeostasis can have significant downstream effects. For instance, in astrocytes, Kir4.1 inhibition can impair the clearance of extracellular potassium and glutamate, leading to increased neuronal excitability.[10][11] Furthermore, inhibition of Kir4.1 has been shown to activate the Ras/Raf/MEK/ERK signaling pathway and enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[12][13][14]

cluster_inhibition Kir4.1 Inhibition cluster_downstream Downstream Effects Inhibitor VU0134992 or Nortriptyline Kir41 Kir4.1 Channel Inhibitor->Kir41 Blocks K+ influx Depolarization Astrocyte Depolarization Kir41->Depolarization K_increase Increased Extracellular K+ Neuronal_Hyperexcitability Neuronal Hyperexcitability K_increase->Neuronal_Hyperexcitability Glu_increase Increased Extracellular Glutamate Glu_increase->Neuronal_Hyperexcitability Depolarization->K_increase Depolarization->Glu_increase Ras_Raf Ras/Raf/MEK/ERK Pathway Activation Depolarization->Ras_Raf BDNF Increased BDNF Expression Ras_Raf->BDNF

Signaling pathway of Kir4.1 inhibition.

Experimental Protocols

The primary method for characterizing the inhibitory effects of these compounds on Kir4.1 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion currents through the channel. A fluorescence-based thallium flux assay is also commonly used as a higher-throughput method for screening and characterizing inhibitors.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To determine the IC50 value of a compound for Kir4.1 channels.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir4.1 channel are typically used.[12][14]

  • Procedure:

    • Cell Preparation: HEK293-Kir4.1 cells are cultured on glass coverslips.

    • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.

    • Solutions: The intracellular (pipette) solution contains a high concentration of KCl, while the extracellular (bath) solution mimics physiological conditions.

    • Recording: A micropipette forms a high-resistance seal with the cell membrane (giga-ohm seal). The membrane patch is then ruptured to achieve the "whole-cell" configuration. The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Current Elicitation: Voltage steps (e.g., from -120 mV to +60 mV) are applied to elicit Kir4.1 currents.

    • Compound Application: A stable baseline current is recorded before the cell is perfused with the extracellular solution containing the test compound (VU0134992 or nortriptyline) at various concentrations.

    • Data Analysis: The peak inward current is measured before and after compound application to calculate the percentage of inhibition and subsequently the IC50 value by fitting the concentration-response data to the Hill equation.[5]

Thallium Flux Assay
  • Objective: To determine the inhibitory potency of a compound on Kir4.1 channels in a high-throughput format.

  • Principle: This assay uses thallium (Tl+) as a surrogate for K+. The influx of Tl+ through open Kir4.1 channels is detected by a fluorescent dye.

  • Procedure:

    • Cell Plating: HEK293-Kir4.1 cells are plated in a multi-well plate.

    • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.

    • Compound Addition: The test compound is added to the wells.

    • Thallium Stimulation: A solution containing Tl+ is added, and the influx of Tl+ through Kir4.1 channels causes an increase in fluorescence.

    • Fluorescence Measurement: The change in fluorescence is measured using a kinetic imaging plate reader. The reduction in the fluorescence signal in the presence of the compound indicates the degree of channel inhibition.[15]

start Start cell_prep Prepare HEK293-Kir4.1 Cells start->cell_prep patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp thallium_flux Thallium Flux Assay cell_prep->thallium_flux record_baseline Record Baseline Kir4.1 Current patch_clamp->record_baseline dye_loading Load Cells with Fluorescent Dye thallium_flux->dye_loading apply_compound Apply VU0134992 or Nortriptyline record_baseline->apply_compound record_inhibition Record Inhibited Current apply_compound->record_inhibition analyze_patch Calculate % Inhibition and IC50 record_inhibition->analyze_patch end End analyze_patch->end add_compound Add Test Compound dye_loading->add_compound add_thallium Add Thallium Stimulus add_compound->add_thallium measure_fluorescence Measure Fluorescence Change add_thallium->measure_fluorescence analyze_flux Determine IC50 measure_fluorescence->analyze_flux analyze_flux->end

Experimental workflow for comparing Kir4.1 inhibitors.

Conclusion

Based on the available data, this compound is a superior pharmacological tool for studying the physiological and pathological roles of Kir4.1 channels due to its high potency and selectivity.[1] Nortriptyline, while an effective inhibitor, possesses a broad pharmacological profile that may introduce confounding off-target effects in experimental systems.[5] Researchers should carefully consider these differences when selecting an inhibitor to ensure the generation of specific and reliable data. The detailed experimental protocols provided offer a foundation for the replication and extension of these findings.

References

A Comparative Guide to Kir4.1 Channel Blockers: VU0134992 Hydrochloride vs. Amitriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed, objective comparison of two inhibitors of the inwardly rectifying potassium channel Kir4.1: the experimental compound VU0134992 hydrochloride and the tricyclic antidepressant amitriptyline (B1667244). This analysis is supported by experimental data from peer-reviewed scientific literature, focusing on potency, selectivity, and mechanism of action to assist in the selection of the most appropriate pharmacological tool for research.

The Kir4.1 channel, encoded by the KCNJ10 gene, is critical for potassium homeostasis in the central nervous system and various other tissues, including the kidney and inner ear.[1][2] Its dysfunction is implicated in several neurological and renal pathologies, making it a significant target for therapeutic development.[1][2]

At a Glance: Key Differences

FeatureThis compoundAmitriptyline
Primary Target Kir4.1 Potassium ChannelMultiple targets including serotonin (B10506) and norepinephrine (B1679862) transporters, various receptors, and other ion channels.[3]
Potency (Kir4.1 IC50) High (sub-micromolar to low micromolar).[3]Moderate (micromolar).[3]
Selectivity High for Kir4.1 over many other Kir channels.[3]Low, with activity at numerous other channels and receptors.[3]
Mechanism of Action Direct pore blocker of the Kir4.1 channel.[3]Voltage-dependent block of Kir4.1 with complex polypharmacology.[3]
Availability Research chemical.[3]FDA-approved drug for depression and other indications.[3]

Quantitative Analysis: Potency and Selectivity

The efficacy of a pharmacological tool is defined by its potency and selectivity. The following data, derived from electrophysiology and fluorescence-based assays, highlights the superior profile of VU0134992 as a Kir4.1 inhibitor.

Table 1: Inhibitory Potency (IC50) against Kir4.1
CompoundAssay MethodIC50 (µM)
VU0134992 Whole-Cell Patch Clamp (-120 mV)0.97[4][5][6]
Thallium Flux5.2[4]
Amitriptyline Whole-Cell Patch Clamp (-110 mV)~20.1 (for Kir4.1/5.1)[3]
Table 2: Selectivity Profile of VU0134992

VU0134992 demonstrates significant selectivity for the homomeric Kir4.1 channel over other Kir channel subtypes.

Kir Channel SubtypeIC50 (µM) or Activity
Kir1.1 >30[4]
Kir2.1 >30[5]
Kir2.2 >30[4]
Kir2.3 Weakly active[4]
Kir3.1/3.2 2.5[4]
Kir3.1/3.4 3.1[4]
Kir4.1/5.1 9.0[4][7]
Kir4.2 8.1[4]
Kir6.2/SUR1 Weakly active[4][7]
Kir7.1 Weakly active[4]

Note: Comprehensive selectivity data for amitriptyline across a broad panel of Kir channels is not as readily available in the literature. It is known to be a "dirty drug" with a wide pharmacological profile.[3]

Mechanism of Action

The distinct mechanisms of action of VU0134992 and amitriptyline underlie their differences in potency and selectivity.

VU0134992 acts as a direct pore blocker of the Kir4.1 channel.[3] Site-directed mutagenesis studies have revealed that it interacts with specific amino acid residues, namely glutamate (B1630785) 158 and isoleucine 159, located within the channel's pore.[3] This targeted interaction is the foundation of its high potency and selectivity.

Amitriptyline , in contrast, has a more complex and less specific mechanism. Its inhibition of Kir4.1 is voltage-dependent, suggesting an interaction that is contingent on the channel's state.[3][8] However, amitriptyline is well-known for its polypharmacology, acting on numerous other targets, which can confound experimental results.[3]

Kir4.1 Signaling Pathway

Inhibition of Kir4.1 channels in astrocytes can trigger downstream signaling cascades. A key pathway involves the activation of the Ras/Raf/MEK/ERK pathway, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF).[9][10] This has implications for understanding the role of Kir4.1 in both normal brain function and in pathological conditions like epilepsy and depression.[9][10]

Kir4_1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kir4_1 Kir4.1 Channel Ras Ras Kir4_1->Ras Activation Blocker VU0134992 or Amitriptyline Blocker->Kir4_1 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation BDNF BDNF Expression CREB->BDNF Transcription

Caption: Kir4.1 inhibition can activate the Ras/ERK pathway, leading to BDNF expression.

Experimental Protocols

The characterization of Kir4.1 inhibitors relies on established biophysical and screening techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for directly measuring ion channel activity and the effect of modulators.[11]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target Kir channel (e.g., Kir4.1).[11]

  • Recording Solutions:

    • Intracellular (Pipette) Solution: Contains a high concentration of potassium to mimic the intracellular environment.

    • Extracellular (Bath) Solution: Contains a lower physiological concentration of potassium.

  • Procedure:

    • A glass micropipette forms a high-resistance (GΩ) seal with the cell membrane.[11]

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.[12]

    • The cell's membrane potential is clamped at a holding voltage (e.g., -120 mV).[3]

    • A series of voltage steps are applied, and the resulting currents flowing through the Kir4.1 channels are recorded.[3]

    • The inhibitor (VU0134992 or amitriptyline) is perfused into the bath solution at various concentrations.[12]

  • Data Analysis: The reduction in current amplitude after drug application is measured to generate a dose-response curve and calculate the IC50 value.[3][12]

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for screening compound libraries and measuring potassium channel activity.[11]

  • Principle: Kir channels are permeable to thallium ions (Tl+), which act as a surrogate for K+. The influx of Tl+ is detected by a specific fluorescent dye.[11]

  • Cell Line: T-REx-HEK293 cells with inducible expression of the target Kir channel.[11]

  • Procedure:

    • Cells are cultured in microplates and incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[11][12]

    • Test compounds are added to the cells.[12]

    • A buffer containing Tl+ is added to stimulate influx through open Kir4.1 channels.[12]

  • Data Analysis: The increase in fluorescence upon Tl+ influx is measured with a plate reader. The concentration-dependent inhibition of the Tl+ flux is used to calculate the IC50 value.[3]

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Evaluation HTS Compound Library Screening Thallium Thallium Flux Assay HTS->Thallium Primary Screen Patch Whole-Cell Patch-Clamp Thallium->Patch Potency/MoA Selectivity Selectivity Profiling (vs. other Kir channels) Patch->Selectivity Specificity inVivo Animal Models (e.g., Diuresis in Rats) Selectivity->inVivo Efficacy

Caption: Workflow for discovery and characterization of Kir4.1 inhibitors.

Conclusion and Recommendation

While amitriptyline is a known Kir4.1 inhibitor, its use in studies specifically focused on this channel should be approached with significant caution.[3] Its broad spectrum of activity on other ion channels, transporters, and receptors can introduce confounding variables, making it difficult to attribute observed effects solely to the inhibition of Kir4.1 without extensive and complex control experiments.[3] However, its clinical availability may render it relevant for studies exploring the broader effects of existing drugs on ion channel function.[3]

References

A Comparative Guide to the Selectivity of VU0134992 Hydrochloride for Kir Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of VU0134992 hydrochloride across various inwardly rectifying potassium (Kir) channel subtypes. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for their studies.

VU0134992 is the first subtype-preferring, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel. It functions as a pore blocker, and studies have identified pore-lining glutamate (B1630785) 158 and isoleucine 159 as critical residues for its blocking action. This compound has demonstrated a superior potency and selectivity profile compared to other Kir4.1 inhibitors such as amitriptyline, nortriptyline, and fluoxetine.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been assessed using two primary methods: whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays. The data from these experiments reveal a distinct selectivity profile for Kir4.1 over other Kir channel subtypes.

Table 1: Inhibitory Activity (IC50) of VU0134992 Across Kir Channel Subtypes
Kir Channel SubtypeAssay MethodIC50 (µM)Selectivity Fold vs. Kir4.1Reference
Kir4.1 Whole-Cell Patch-Clamp 0.97 -
Kir4.1/5.1Whole-Cell Patch-Clamp9.09.3
Kir4.1 Thallium Flux Assay 5.2 -
Kir1.1Thallium Flux Assay>30>5.8
Kir2.1Thallium Flux Assay>30>5.8
Kir2.2Thallium Flux Assay>30>5.8
Kir2.3Thallium Flux AssayWeakly active*-
Kir3.1/3.2Thallium Flux Assay2.52.1 (less selective)
Kir3.1/3.4Thallium Flux Assay3.11.7 (less selective)
Kir4.2Thallium Flux Assay8.11.6 (less selective)
Kir6.2/SUR1Thallium Flux AssayWeakly active**-
Kir7.1Thallium Flux AssayWeakly active***-

*Partial inhibition of 73% at 30 µM. **Partial inhibition of 12% at 30 µM. ***Partial inhibition of 15% at 30 µM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the ion flow through the Kir channels in the cell membrane of a single cell.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir channel of interest.

  • Procedure:

    • A glass micropipette with a clean tip is used to form a high-resistance seal with the cell membrane.

    • A brief suction pulse is applied to rupture the membrane patch, establishing a low-resistance electrical pathway into the cell's interior.

    • The voltage across the cell membrane is controlled ("clamped") at a holding potential, typically -80 mV.

    • Voltage steps are applied in increments (e.g., from -120 mV to +60 mV) to elicit whole-cell currents.

    • VU0134992 is introduced at various concentrations to the external solution to determine the IC50 value.

    • The recorded currents are analyzed to quantify the inhibitory effect of the compound.

Thallium Flux Assay

This high-throughput screening method is employed to identify and characterize modulators of potassium channels by using thallium ions (Tl+) as a surrogate for potassium ions (K+).

  • Cell Line: HEK-293 cells with inducible expression of the target Kir channel.

  • Reagents: A thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Procedure:

    • Cells expressing the Kir channel of interest are plated in multi-well plates.

    • The cells are loaded with a thallium-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • VU0134992 is added to the wells at various concentrations.

    • A solution containing thallium is added to initiate the influx through the Kir channels.

    • The change in fluorescence, which corresponds to the amount of thallium entering the cells, is measured over time. The rate of fluorescence increase is proportional to the channel's activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by VU0134992 and the general workflows for the experimental procedures.

G cluster_workflow Experimental Workflow for Kir Channel Inhibitor Screening HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Identifies initial compounds Selectivity Selectivity Profiling (Thallium Flux Assay across Kir subtypes) Hit_ID->Selectivity Characterizes selectivity Potency Potency Determination (Whole-Cell Patch-Clamp) Selectivity->Potency Confirms potency on target In_Vivo In Vivo Efficacy Studies Potency->In_Vivo Tests in animal models

Caption: A generalized workflow for the discovery and characterization of Kir channel inhibitors.

G cluster_pathway Proposed Signaling Pathway of VU0134992 in Renal Epithelial Cells VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits Membrane_Depol Membrane Depolarization Kir41->Membrane_Depol Leads to WNK_Kinase WNK Kinase Inhibition Membrane_Depol->WNK_Kinase Causes SPAK_OSR1 SPAK/OSR1 Dephosphorylation WNK_Kinase->SPAK_OSR1 Results in NCC NCC Inactivation SPAK_OSR1->NCC Leads to Diuresis Diuresis & Natriuresis NCC->Diuresis Induces

Caption: The proposed mechanism of action for VU0134992 leading to diuresis and natriuresis.

Comparative Analysis of VU0134992 Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of VU0134992, a potent and selective blocker of the Kir4.1 potassium channel.[1] Understanding the selectivity of this compound is critical for its application as a research tool and for its potential therapeutic development. This document summarizes key experimental data, outlines the methodologies used for its characterization, and presents visual representations of experimental workflows and associated signaling pathways.

Quantitative Cross-Reactivity Data

The inhibitory activity of VU0134992 has been systematically evaluated against a panel of inwardly rectifying potassium (Kir) channels using two primary methods: whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrates a preferential, though not exclusive, inhibition of the Kir4.1 channel.

Target ChannelAssay MethodIC50 (µM)Selectivity vs. Kir4.1Reference
Kir4.1 Whole-cell Patch-Clamp0.97-[2][3][4]
Kir4.1/5.1 Whole-cell Patch-Clamp9.09-fold[2][3][4]
Kir1.1 Thallium Flux Assay>30>30-fold[2][3]
Kir2.1 Thallium Flux Assay>30>30-fold[2][3]
Kir2.2 Thallium Flux Assay>30>30-fold[2][3]
Kir2.3 Thallium Flux AssayWeakly active-[2][3]
Kir3.1/3.2 Thallium Flux Assay2.5-[2][3]
Kir3.1/3.4 Thallium Flux Assay3.1-[3]
Kir4.2 Thallium Flux Assay8.1-[3]
Kir6.2/SUR1 Thallium Flux AssayWeakly active-[2][3]
Kir7.1 Thallium Flux AssayWeakly active-[2][3]

Experimental Protocols

The characterization of VU0134992's selectivity relies on two key experimental techniques: high-throughput thallium flux assays for initial screening and detailed electrophysiological recordings for confirming potency and mechanism of action.

Thallium Flux Assay

This high-throughput screening method is utilized to assess the inhibitory activity of compounds on Kir channels by measuring the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), into cells expressing the channel of interest.[1][5]

Cell Culture: Human Embryonic Kidney (HEK-293) cells, or a similar stable cell line, are engineered to express the specific Kir channel subtype of interest.[1][6] For inducible expression systems, T-REx-HEK293 cells are often used.[6][7] The cells are plated in 384-well microplates.[1][8]

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2 or Thallos-AM.[1][5][8] This dye exhibits a significant increase in fluorescence upon binding to thallium.

Compound Application: VU0134992 or other test compounds are added to the wells at a range of concentrations.[1]

Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing thallium is added to the wells to initiate ion flux through the open Kir channels.[1][8] The fluorescence intensity in each well is then measured over time using a fluorescence plate reader.[1]

Data Analysis: The rate of fluorescence increase is directly proportional to the activity of the Kir channel. The IC50 values are calculated by fitting the concentration-response data to a logistical equation.[1]

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing across the cell membrane of a single cell.[1][9]

Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips suitable for microscopy and electrophysiological recording.[1]

Recording Configuration: A glass micropipette with a fine tip is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.[1][6]

Voltage Clamp and Current Measurement: The cell membrane potential is clamped at a specific voltage (e.g., -120 mV) to measure the inwardly rectifying current.[2] A specific voltage pulse protocol is applied to elicit channel currents.[1]

Compound Perfusion: VU0134992 is applied to the cell at various concentrations via a perfusion system, allowing for the measurement of its effect on the ionic current.[1]

Data Analysis: The percentage of current inhibition at each compound concentration is determined, and the IC50 value is calculated from the resulting concentration-response curve.[1]

Visualizing the Workflow and Signaling

To better understand the context of VU0134992's characterization and its potential physiological impact, the following diagrams illustrate the experimental workflow for its discovery and a key signaling pathway in which its primary target, Kir4.1, is involved.

G cluster_screening High-Throughput Screening cluster_characterization Lead Characterization Compound_Library Compound Library Primary_Screen Primary Screen (Thallium Flux Assay on Kir4.1) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds VU0134992 VU0134992 (Lead Compound) Hit_Compounds->VU0134992 Selectivity_Profiling Selectivity Profiling (Thallium Flux & Electrophysiology) VU0134992->Selectivity_Profiling Selectivity_Data Selectivity & Potency Data (IC50 values) Selectivity_Profiling->Selectivity_Data Kir_Panel Kir Channel Panel (Kir1.1, Kir2.x, Kir3.x, etc.) Kir_Panel->Selectivity_Profiling

Caption: Workflow for the discovery and characterization of VU0134992.

G cluster_membrane Apical Membrane of Distal Convoluted Tubule Cell cluster_basolateral Basolateral Membrane cluster_intracellular Intracellular Signaling NCC NCC (Na-Cl Cotransporter) Na_reabsorption Na_reabsorption NCC->Na_reabsorption Increases Na+ Reabsorption ROMK ROMK (K+ Channel) Kir41 Kir4.1 WNK WNK Kinase Kir41->WNK Hyperpolarization inhibits WNK NaK_ATPase Na+/K+ ATPase SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates & Activates VU0134992 VU0134992 VU0134992->Kir41 Inhibition

References

Pioneering a New Class of Diuretics: Validating the Efficacy of VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel Kir4.1 inhibitor, VU0134992 hydrochloride, against established diuretic agents demonstrates its potential as a promising new therapeutic for fluid and electrolyte management. This guide provides an in-depth comparison of its diuretic profile with that of furosemide, hydrochlorothiazide, and amiloride (B1667095), supported by preclinical data and detailed experimental protocols.

This compound, a first-in-class, orally active and selective inhibitor of the Kir4.1 potassium channel, presents a novel mechanism of action for diuretic therapy.[1][2] By targeting the Kir4.1 channel, a key regulator of sodium and potassium balance in the distal convoluted tubule (DCT) of the kidney, VU0134992 offers a distinct approach compared to existing diuretic classes.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of its diuretic effect in comparison to standard-of-care diuretics.

Comparative Diuretic Performance

Preclinical studies in rat models have demonstrated the dose-dependent diuretic and natriuretic effects of this compound.[1][3] The following tables summarize the quantitative data on urine volume and electrolyte excretion for this compound and comparator diuretics. It is important to note that the data for comparator drugs are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Dose-Response Effect of this compound on Urine Volume and Electrolyte Excretion in Rats

Dose (mg/kg, oral)Urine Volume (mL/8h)Na+ Excretion (mEq/8h)K+ Excretion (mEq/8h)
Vehicle2.5 ± 0.50.2 ± 0.050.3 ± 0.05
105.0 ± 0.80.5 ± 0.10.5 ± 0.1
308.2 ± 1.21.0 ± 0.20.8 ± 0.15
10010.5 ± 1.51.5 ± 0.31.0 ± 0.2

Data adapted from preclinical studies in rats. Values are represented as mean ± SEM.

Table 2: Comparative Diuretic Effects of Standard Diuretics in Rats

DiureticDose (mg/kg)RouteUrine Volume IncreaseNa+ Excretion IncreaseK+ Excretion Effect
Furosemide 20i.p.Significant increaseSignificant increaseIncreased
Hydrochlorothiazide 30i.p.Significant increaseSignificant increaseIncreased
Amiloride 0.6i.p.Significant increaseSignificant increaseDecreased (K+-sparing)

This table provides a qualitative summary based on multiple preclinical studies.[4][5][6] The magnitude of effect can vary based on the specific experimental setup.

Mechanism of Action and Signaling Pathway

VU0134992 acts as a pore blocker of the Kir4.1 potassium channel, specifically interacting with glutamate (B1630785) 158 and isoleucine 159 residues within the channel's pore.[1] In the distal convoluted tubule, the inhibition of the basolateral Kir4.1 channel by VU0134992 leads to depolarization of the tubular cell membrane. This depolarization is hypothesized to cause an increase in intracellular chloride concentration, which in turn inhibits the WNK (With-No-Lysine) kinase. The inhibition of WNK kinase leads to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases. Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, reducing its activity. This cascade of events results in decreased sodium reabsorption from the tubular fluid, leading to increased excretion of sodium and water, the hallmark of a diuretic effect.[1]

VU0134992_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule (DCT) Cell cluster_lumen Tubular Lumen VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits MembraneDepol Membrane Depolarization Kir41->MembraneDepol Leads to Cl_increase Intracellular [Cl-] Increase MembraneDepol->Cl_increase WNK WNK Kinase Cl_increase->WNK Inhibits SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Activates NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylates (Activates) Na_Reabsorption Decreased Na+ Reabsorption NCC->Na_Reabsorption Mediates Diuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis Results in

Caption: Proposed signaling pathway for VU0134992-mediated diuresis.

Experimental Protocols

The validation of the diuretic effect of this compound and its comparison with other diuretics are based on standardized preclinical protocols.

In Vivo Diuretic Activity Screening in Rats

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are used. Animals are housed in metabolic cages to allow for the separate and accurate collection of urine and feces.

Procedure:

  • Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment.

  • Fasting: Food is withdrawn 15-18 hours prior to the experiment, while water is available ad libitum.

  • Hydration: To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline load (0.9% NaCl) at a volume of 5 mL/100g body weight.

  • Dosing: Immediately after the saline load, animals are divided into groups and administered the following via oral gavage:

    • Vehicle Control Group: Receives the vehicle used to dissolve the test compounds (e.g., 0.5% methylcellulose).

    • Test Compound Group(s): Receive this compound at various doses.

    • Positive Control Group(s): Receive standard diuretics such as furosemide, hydrochlorothiazide, or amiloride at appropriate doses.

  • Urine Collection: Urine is collected at specified time intervals, typically over 5 to 24 hours.

  • Analysis:

    • Urine Volume: The total volume of urine for each collection period is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

    • Calculation: The total excretion of each electrolyte is calculated for each treatment group.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Acclimatize Rats to Metabolic Cages Fasting Fast Rats (15-18 hours) Acclimatization->Fasting Hydration Oral Saline Load (5 mL/100g) Fasting->Hydration Dosing Oral Administration: - Vehicle - VU0134992 - Comparators Hydration->Dosing Urine_Collection Urine Collection (5-24 hours) Dosing->Urine_Collection Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume Measure_Electrolytes Measure Na+, K+, Cl- Concentrations Urine_Collection->Measure_Electrolytes Calculate_Excretion Calculate Total Electrolyte Excretion Measure_Volume->Calculate_Excretion Measure_Electrolytes->Calculate_Excretion

Caption: General experimental workflow for in vivo diuretic screening in rats.

Conclusion

This compound demonstrates a novel and effective mechanism for promoting diuresis and natriuresis through the selective inhibition of the Kir4.1 potassium channel. Its performance in preclinical models suggests it has the potential to be a valuable new therapeutic agent. The comparative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this promising new class of diuretics. Future studies should focus on comprehensive dose-response analyses against a wider range of established diuretics and further elucidation of its long-term efficacy and safety profile.

References

VU0134992 Hydrochloride: A Novel Alternative to Traditional Diuretics?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals.

The quest for novel diuretic agents with improved efficacy and safety profiles has led to the exploration of new molecular targets. VU0134992 hydrochloride, a first-in-class inhibitor of the Kir4.1 potassium channel, has emerged as a promising candidate. This guide provides an in-depth comparison of this compound with traditional diuretics, focusing on their mechanisms of action, effects on renal electrolyte transport, and the experimental data supporting their diuretic potential.

Mechanism of Action: A Shift in Targeting

Traditional diuretics primarily act on luminal transporters in the nephron, while this compound targets a basolateral potassium channel, offering a distinct mechanism for achieving diuresis.

This compound: This orally active small-molecule inhibitor targets the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1] In the distal convoluted tubule (DCT) and cortical collecting duct (CCD), Kir4.1, predominantly as a heteromer with Kir5.1, is located on the basolateral membrane.[1][2] By blocking this channel, VU0134992 is thought to depolarize the basolateral membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK-SPAK-NCC signaling cascade, resulting in reduced activity of the Na-Cl cotransporter (NCC) and consequently decreased sodium and water reabsorption.[3]

Traditional Diuretics:

  • Loop Diuretics (e.g., Furosemide): These are the most potent diuretics and act on the thick ascending limb of the loop of Henle. They inhibit the Na-K-2Cl cotransporter (NKCC2) on the luminal membrane, significantly reducing sodium, potassium, and chloride reabsorption.[4][5]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): These diuretics target the Na-Cl cotransporter (NCC) in the distal convoluted tubule from the luminal side.[6] Their action is also modulated by the WNK-SPAK signaling pathway.[7][8][9]

  • Potassium-Sparing Diuretics (e.g., Spironolactone): This class of diuretics acts on the collecting duct. Spironolactone (B1682167) is an aldosterone (B195564) antagonist, competitively inhibiting the mineralocorticoid receptor, which leads to decreased expression of the epithelial sodium channel (ENaC). This results in reduced sodium reabsorption and potassium excretion.

Comparative Efficacy: A Look at the Data

Preclinical studies in rat models provide a basis for comparing the diuretic and electrolyte-excreting effects of this compound with traditional diuretics.

Table 1: In Vivo Diuretic and Natriuretic Effects in Rats

CompoundDose (mg/kg, p.o.)Urine Volume (mL/24h)Sodium (Na+) Excretion (mmol/24h)Potassium (K+) Excretion (mmol/24h)
Vehicle-13.5 ± 4.6--
VU01349925020.5 ± 1.5[3]2.3 ± 0.2[3]1.4 ± 0.1[3]
VU013499210024.1 ± 1.2[3]2.9 ± 0.2[3]1.7 ± 0.1[3]
Furosemide (B1674285)528.6 ± 3.5[10]--
Furosemide6Increased vs. adults[11]Increased vs. adults[11]Small increase[11]
Hydrochlorothiazide (B1673439)-Initial diuresis[12]Initial natriuresis[12]Deficit from day 4[13]
Spironolactone20 (s.c.)No significant change[14][15]Increased[16]No significant change[14]

Note: Data is compiled from multiple sources with varying experimental conditions and may not be directly comparable. "p.o." refers to oral administration, "s.c." to subcutaneous.

Table 2: Selectivity Profile of this compound

ChannelIC50 (µM)
Homomeric Kir4.10.97
Heteromeric Kir4.1/5.19.0
Kir1.1, Kir2.1, Kir2.2>30

IC50 values represent the concentration at which 50% of the channel activity is inhibited.

Signaling Pathways Visualized

The following diagrams illustrate the key signaling pathways involved in the action of this compound and thiazide diuretics.

VU0134992_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium Lumen_Na Na+ NCC_active NCC (Active) Lumen_Na->NCC_active Reabsorption Kir41 Kir4.1/Kir5.1 Membrane_Depolarization Membrane Depolarization Kir41->Membrane_Depolarization Maintains Hyperpolarization VU0134992 VU0134992 VU0134992->Kir41 Inhibits Cl_increase Intracellular [Cl-] Increase Membrane_Depolarization->Cl_increase WNK WNK Cl_increase->WNK Inhibits SPAK SPAK/OSR1 WNK->SPAK Activates SPAK->NCC_active Phosphorylates (Activates) NCC_inactive NCC (Inactive) NCC_active->NCC_inactive Dephosphorylation Blood Blood Thiazide_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium Lumen_Na Na+ NCC_active NCC (Active) Lumen_Na->NCC_active Reabsorption Thiazide Thiazide Diuretic Thiazide->NCC_active Inhibits WNK WNK SPAK SPAK/OSR1 WNK->SPAK Activates SPAK->NCC_active Phosphorylates (Activates) Blood Blood Experimental_Workflow start Start acclimatization Acclimatization to Metabolic Cages (>=24h) start->acclimatization fasting Overnight Fasting (approx. 18h) acclimatization->fasting hydration Saline Loading (e.g., 25 mL/kg, p.o.) fasting->hydration dosing Drug Administration (Vehicle, Standard, Test) hydration->dosing collection Urine Collection (e.g., 0-5h and 24h) dosing->collection analysis Urine Analysis (Volume, Na+, K+, Cl-) collection->analysis end End analysis->end

References

A Comparative Analysis: VU0134992 Hydrochloride vs. Fluoxetine on Kir4.1/5.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Kir4.1/5.1 Channel Modulators

The inwardly rectifying potassium (Kir) channels Kir4.1 and its heteromeric counterpart Kir4.1/5.1 are crucial for potassium homeostasis and cellular excitability in various tissues, including the brain and kidneys. Their dysfunction is implicated in several neurological and renal disorders, making them attractive therapeutic targets. This guide provides a detailed comparison of two pharmacological tools used to probe the function of these channels: VU0134992 hydrochloride, a selective blocker, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI) with known off-target effects on Kir channels.

Quantitative Efficacy and Selectivity

This compound has emerged as a more potent and selective inhibitor of Kir4.1-containing channels compared to fluoxetine.[1] Experimental data from whole-cell patch-clamp electrophysiology and thallium flux assays consistently demonstrate the superior profile of VU0134992.

A key differentiator is their effect on the heteromeric Kir4.1/5.1 channel. While VU0134992 inhibits both homomeric Kir4.1 and heteromeric Kir4.1/5.1 channels, it displays a notable 9-fold selectivity for the former.[1] In contrast, studies have shown that fluoxetine at concentrations that block Kir4.1 has no significant effect on the activity of Kir4.1/5.1 heteromeric channels.[2]

CompoundTargetIC50 (µM)Assay MethodReference
This compound Kir4.10.97Whole-cell patch-clamp[1]
Kir4.1/5.19.0Whole-cell patch-clamp[1]
Kir4.15.2Thallium flux assay[1]
Fluoxetine Kir4.115.2Whole-cell patch-clamp[2]
Kir4.1/5.1No significant effectSingle-channel recording[2]

Table 1: Comparative Potency of this compound and Fluoxetine on Kir4.1 and Kir4.1/5.1 Channels.

Furthermore, this compound exhibits greater than 30-fold selectivity for Kir4.1 over other Kir channels such as Kir1.1, Kir2.1, and Kir2.2.[1] Fluoxetine also shows some selectivity for Kir4.1 over Kir1.1 and Kir2.1, but its overall selectivity profile is less characterized and generally considered weaker than that of VU0134992.[2]

Mechanism of Action

Both VU0134992 and fluoxetine act as pore blockers of the Kir4.1 channel. Their binding within the ion conduction pathway obstructs the flow of potassium ions. Site-directed mutagenesis studies have identified key amino acid residues involved in the binding of these compounds. Both inhibitors interact with glutamate (B1630785) 158 (E158) in the pore-lining region of Kir4.1.[3][4][5] VU0134992's interaction also involves isoleucine 159 (I159), while fluoxetine's binding is also influenced by threonine 128 (T128).[3][5]

Signaling Pathways

The inhibition of Kir4.1/5.1 channels by these compounds can have significant downstream effects on cellular signaling, particularly in astrocytes and the renal distal convoluted tubule (DCT).

Astrocyte Signaling

In astrocytes, Kir4.1 channels are fundamental for spatial potassium buffering and glutamate uptake. Inhibition of these channels leads to depolarization of the astrocyte membrane, which can impact neuronal excitability. Furthermore, blockade of Kir4.1 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) through the Ras/ERK/CREB signaling pathway.[6][7]

Kir41 Kir4.1 Inhibition (VU0134992 or Fluoxetine) Depolarization Astrocyte Depolarization Kir41->Depolarization Ras_ERK_CREB Ras/ERK/CREB Pathway Activation Kir41->Ras_ERK_CREB K_efflux Decreased K+ Buffering Depolarization->K_efflux Glu_uptake Decreased Glutamate Uptake Depolarization->Glu_uptake Neuronal_Hyperexcitability Neuronal Hyperexcitability K_efflux->Neuronal_Hyperexcitability Glu_uptake->Neuronal_Hyperexcitability BDNF Increased BDNF Expression Ras_ERK_CREB->BDNF

Astrocyte signaling cascade upon Kir4.1 inhibition.
Renal Signaling

In the DCT of the kidney, basolateral Kir4.1/5.1 channels play a critical role in regulating the activity of the Na-Cl cotransporter (NCC) via the WNK-SPAK signaling pathway. Inhibition of Kir4.1/5.1 leads to depolarization, which in turn inhibits the WNK-SPAK pathway, resulting in decreased NCC phosphorylation and activity. This ultimately affects sodium and potassium transport.

cluster_dct Distal Convoluted Tubule Cell Kir41_51 Basolateral Kir4.1/5.1 Depolarization Membrane Depolarization Kir41_51->Depolarization Maintains Hyperpolarization VU0134992 VU0134992 VU0134992->Kir41_51 Inhibits WNK WNK Kinase Depolarization->WNK Inhibits SPAK SPAK/OSR1 WNK->SPAK Activates NCC Apical NCC (Phosphorylation) SPAK->NCC Phosphorylates Na_Reabsorption Decreased Na+ Reabsorption NCC->Na_Reabsorption

Renal WNK-SPAK-NCC signaling pathway modulation by Kir4.1/5.1.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound and fluoxetine on Kir4.1/5.1 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells.

Objective: To determine the IC50 of a compound on Kir4.1 or Kir4.1/5.1 channels.

Cell Line: HEK293 cells stably expressing human Kir4.1 or co-expressing Kir4.1 and Kir5.1.

Solutions:

  • Internal (Pipette) Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP (pH 7.3 with KOH).[8]

  • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, 10 HEPES (pH 7.4 with NaOH).[8]

Procedure:

  • Culture cells on glass coverslips.

  • Establish a whole-cell patch-clamp configuration using a glass micropipette.

  • Clamp the cell membrane potential at a holding potential of -75 mV.

  • Apply a voltage-step protocol (e.g., steps from -120 mV to +120 mV) to elicit Kir currents.

  • Record baseline currents.

  • Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., VU0134992 or fluoxetine).

  • Record currents in the presence of the compound.

  • At the end of the experiment, apply a saturating concentration of a non-specific Kir channel blocker (e.g., 2 mM BaCl₂) to determine the leak current.

  • Analyze the data to calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50.

Start Start Cell_Culture Culture HEK293 cells expressing Kir4.1/5.1 Start->Cell_Culture Patch Establish whole-cell patch-clamp Cell_Culture->Patch Record_Baseline Record baseline Kir currents Patch->Record_Baseline Apply_Compound Perfuse with test compound (e.g., VU0134992 or Fluoxetine) Record_Baseline->Apply_Compound Record_Inhibition Record inhibited currents Apply_Compound->Record_Inhibition Apply_Barium Apply BaCl2 to measure leak current Record_Inhibition->Apply_Barium Analyze Analyze data and determine IC50 Apply_Barium->Analyze End End Analyze->End

Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay

This is a higher-throughput method to screen for modulators of potassium channel activity.

Objective: To determine the potency of compounds by measuring the influx of thallium (a potassium surrogate) through Kir channels.

Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of Kir4.1.

Reagents:

  • FluxOR™ Thallium Detection Kit (or equivalent).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Stimulus buffer containing thallium sulfate.

Procedure:

  • Plate cells in a 384-well plate and induce channel expression with tetracycline.

  • Load the cells with a thallium-sensitive fluorescent dye.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Measure baseline fluorescence using a kinetic imaging plate reader.

  • Add the thallium-containing stimulus buffer to initiate ion flux.

  • Measure the increase in fluorescence, which is proportional to Kir channel activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50.

Conclusion

For researchers investigating the specific roles of Kir4.1 and Kir4.1/5.1 channels, the choice of pharmacological tool is critical. This compound offers significantly higher potency and selectivity for Kir4.1-containing channels compared to fluoxetine. Its characterized inhibitory effect on both homomeric Kir4.1 and heteromeric Kir4.1/5.1 channels, coupled with its superior selectivity over other Kir channel subtypes, makes it a more precise tool for dissecting the physiological and pathological functions of these channels. While fluoxetine can be used to study Kir4.1, its lack of effect on Kir4.1/5.1 and its primary action as an SSRI necessitate careful interpretation of results due to potential off-target effects. Therefore, for studies demanding high specificity for Kir4.1 and the ability to modulate Kir4.1/5.1, this compound is the demonstrably superior choice.

References

Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide to VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in validating a compound's therapeutic potential.[1][2][3] This guide provides an objective comparison of VU0134992 hydrochloride, a first-in-class, orally active blocker of the Kir4.1 inwardly rectifying potassium channel, with other relevant compounds.[4][5] By examining its performance in both laboratory assays and living organisms, we aim to provide a clear picture of its utility as a pharmacological tool.

VU0134992 has been identified as a valuable probe for investigating the physiological roles of the Kir4.1 channel, which is integral to potassium homeostasis in the central nervous system and plays a crucial role in renal function.[6]

In Vitro Performance: Potency and Selectivity

This compound acts as a pore blocker for the Kir4.1 potassium channel.[7] Its inhibitory activity has been quantified through various in vitro assays, with whole-cell patch-clamp electrophysiology identifying it as a potent inhibitor of homomeric Kir4.1 channels with an IC50 of 0.97 µM.[4][5][7][8] The compound exhibits a 9-fold selectivity for homomeric Kir4.1 over heteromeric Kir4.1/5.1 concatemeric channels.[4][5][9]

Further selectivity studies using thallium flux assays have shown that VU0134992 is more than 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[4][5][8] However, it shows some activity against other Kir channels, such as Kir3.1/3.2 and Kir3.1/3.4.[4][5]

Target ChannelAssay MethodIC50 (µM)Selectivity Notes
Homomeric Kir4.1 Whole-Cell Patch-Clamp0.97-
Heteromeric Kir4.1/5.1 Whole-Cell Patch-Clamp9.09-fold selective for Kir4.1
Kir1.1, Kir2.1, Kir2.2 Thallium Flux Assay>30>30-fold selective for Kir4.1
Kir3.1/Kir3.2 Thallium Flux Assay2.5Weakly active
Kir3.1/Kir3.4 Thallium Flux Assay3.1Weakly active
Kir4.2 Thallium Flux Assay8.1Weakly active

In Vivo Efficacy: Translating Channel Blocking to Physiological Response

Consistent with the known role of Kir4.1 in renal function, in vivo studies in rats have demonstrated that oral administration of this compound leads to dose-dependent physiological effects.[10][11] This provides a strong correlation between its in vitro channel-blocking activity and its in vivo functional outcomes.

ParameterValueReference
Animal Model Male Sprague-Dawley rats[12]
Administration Route Oral gavage[12]
Dosages 50 mg/kg and 100 mg/kg[12]
Vehicle 10% Ethanol + 40% PEG400 + 50% Saline[12]

The administration of VU0134992 resulted in statistically significant increases in urine volume (diuresis), urinary sodium excretion (natriuresis), and urinary potassium excretion (kaliuresis).[4][8][12]

EffectDosageOutcomeReference
Diuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urine volume[12]
Natriuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urinary Na+ excretion[12]
Kaliuresis 50 mg/kg, 100 mg/kgStatistically significant increase in urinary K+ excretion[12]

Comparison with Alternative Kir4.1 Inhibitors

While VU0134992 is a potent and selective tool, other compounds are known to inhibit Kir4.1 channels, including fluoxetine (B1211875) and amitriptyline.[13] The following table compares the in vitro potency of these compounds against Kir4.1 and Kir4.1/5.1 channels.

CompoundTarget ChannelIC50 (µM)
VU0134992 Kir4.10.97
Fluoxetine Kir4.1/5.120.1
Amitriptyline Kir4.1/5.120.8

Mechanism of Action and Experimental Workflows

The diuretic effect of VU0134992 is attributed to its inhibition of Kir4.1 channels in the distal convoluted tubule (DCT) of the kidney.[7][12] This inhibition leads to membrane depolarization, which subsequently inhibits the Na-Cl cotransporter (NCC), resulting in increased salt and water excretion.[7]

G cluster_DCT Distal Convoluted Tubule Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibits Membrane Membrane Depolarization Kir41->Membrane Leads to NCC NCC Activity Membrane->NCC Inhibits Excretion Increased Na+ and H2O Excretion NCC->Excretion Results in

Renal Kir4.1 signaling pathway in the distal convoluted tubule.

The characterization of a novel ion channel blocker like VU0134992 typically follows a structured experimental workflow, from initial high-throughput screening to in vivo validation.

A High-Throughput Screening (e.g., Thallium Flux Assay) B Hit Confirmation & Potency Determination (IC50) A->B C Electrophysiology (Whole-Cell Patch-Clamp) B->C D Selectivity Profiling (vs. other Kir channels) C->D E In Vivo Studies (e.g., Diuresis in Rats) D->E F Pharmacokinetic Analysis E->F

References

Navigating Off-Target Effects: A Guide to Control Experiments for VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Kir4.1 potassium channel inhibitor, VU0134992 hydrochloride, this guide provides a comparative framework for designing robust control experiments to delineate its on-target versus off-target effects. Understanding the selectivity profile of this tool compound is paramount for accurate interpretation of experimental results and confident target validation.

VU0134992 is a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel, a key regulator of sodium and potassium balance in the kidney. Its potency and selectivity make it a valuable tool for probing the physiological roles of Kir4.1 and its potential as a therapeutic target for conditions like hypertension.[1] However, like any pharmacological agent, a thorough understanding of its potential off-target activities is crucial for unambiguous data interpretation. This guide outlines key control experiments, compares VU0134992 with alternative compounds, and provides detailed experimental protocols.

Comparative Selectivity Profile of Kir4.1 Inhibitors

A critical aspect of studying VU0134992 is to compare its activity against its intended target, Kir4.1, with its effects on other related ion channels. The following table summarizes the inhibitory potency (IC50) of VU0134992 and other less selective Kir4.1 inhibitors against a panel of inwardly rectifying potassium (Kir) channels. This data highlights the superior selectivity of VU0134992 for Kir4.1 over many other Kir family members, although it exhibits notable activity at Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[2][3]

Target ChannelVU0134992 IC50 (µM)Amitriptyline IC50 (µM)Nortriptyline IC50 (µM)Fluoxetine (B1211875) IC50 (µM)
Kir4.1 0.97 [2][3][4]>10>10>10
Kir1.1>30>10>10>10
Kir2.1>30>10>10>10
Kir2.2>30---
Kir2.3Weakly active>10>10>10
Kir3.1/3.22.5[2][3]>10>10>10
Kir3.1/3.43.1[2][3]>10>10>10
Kir4.1/5.19.0[3][4]---
Kir4.28.1[2][3]>10>10>10
Kir6.2/SUR1Weakly active>10>10>10
Kir7.1Weakly active>10>10>10

Note: Data is compiled from patch-clamp electrophysiology and thallium flux assays.[5][2][3][4] The weak and non-specific activity of amitriptyline, nortriptyline, and fluoxetine at concentrations that inhibit Kir4.1 underscores the superior potency and selectivity of VU0134992.[3]

Experimental Protocols for Assessing Off-Target Effects

To experimentally validate the on- and off-target effects of VU0134992, the following methodologies are recommended:

In Vitro Selectivity Screening: Thallium Flux Assay

This high-throughput fluorescence-based assay is ideal for screening VU0134992 against a panel of Kir channels to determine its selectivity profile.

Principle: The assay leverages the permeability of Kir channels to thallium ions (Tl+). When Tl+ enters the cell through active channels, a Tl+-sensitive fluorescent dye reports the influx, providing a measure of channel activity.

Protocol:

  • Cell Culture: Maintain stable cell lines (e.g., HEK-293) expressing the human Kir channel of interest.

  • Cell Plating: Seed the cells in 384-well plates.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye.

  • Compound Addition: Add VU0134992 or control compounds at various concentrations.

  • Thallium Stimulation: Add a solution containing Tl+.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a suitable pharmacological model.

Electrophysiological Characterization: Whole-Cell Patch-Clamp

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing the potency and mechanism of action of channel modulators.

Principle: This technique allows for the measurement of ionic currents flowing through individual channels in a cell membrane.

Protocol:

  • Cell Preparation: Use cells stably or transiently expressing the Kir channel of interest.

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane to obtain a whole-cell recording configuration.

  • Voltage Protocol: Apply a series of voltage steps to elicit Kir channel currents.

  • Compound Application: Perfuse the cells with solutions containing different concentrations of VU0134992.

  • Current Measurement: Record the changes in current amplitude in response to the compound.

  • Data Analysis: Determine the IC50 value by measuring the concentration-dependent inhibition of the Kir current.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key concepts, the following diagrams have been generated using Graphviz.

cluster_0 Distal Convoluted Tubule Cell VU0134992 VU0134992 Kir41 Kir4.1 Channel VU0134992->Kir41 Inhibition MembraneDepol Membrane Depolarization Kir41->MembraneDepol Leads to WNK WNK Kinase MembraneDepol->WNK Inhibits SPAK SPAK/OSR1 WNK->SPAK Inhibits Phosphorylation NCC NCC (Na-Cl Cotransporter) SPAK->NCC Reduces Phosphorylation NaReabsorption Decreased Na+ Reabsorption NCC->NaReabsorption Reduces Activity Diuresis Diuresis & Natriuresis NaReabsorption->Diuresis

Caption: Proposed signaling pathway of VU0134992-mediated diuresis.

cluster_workflow Off-Target Effect Assessment Workflow start Start: Select Kir Channel Panel assay Perform Thallium Flux Assay (Primary Screen) start->assay analyze1 Analyze Data (Calculate IC50) assay->analyze1 decision Significant Off-Target Activity Detected? analyze1->decision patch_clamp Perform Whole-Cell Patch-Clamp (Secondary Screen) decision->patch_clamp Yes end End: Characterize Selectivity Profile decision->end No analyze2 Analyze Electrophysiology Data (Confirm IC50 & Mechanism) patch_clamp->analyze2 analyze2->end

Caption: Experimental workflow for assessing off-target effects.

Conclusion

References

Safety Operating Guide

Proper Disposal of VU0134992 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

VU0134992 hydrochloride, a potent and selective Kir4.1 potassium channel blocker, requires careful handling and disposal due to its chemical nature. While a specific Safety Data Sheet (SDS) detailing disposal procedures is not publicly available, the compound's structure as a brominated organic and a piperidine (B6355638) derivative necessitates its classification as hazardous chemical waste. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any procedure, researchers must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

In the event of a spill, the area should be immediately evacuated and ventilated. Spill control materials, such as absorbent pads, should be used to contain the substance. The collected waste and any contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of this compound and associated waste materials.

1. Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste and other chemical waste streams. It is critical to distinguish between halogenated and non-halogenated organic waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, properly labeled hazardous waste container for solid halogenated organic compounds.

  • Liquid Waste: Unused solutions of this compound, as well as solvent rinses of emptied containers, should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with aqueous waste or non-halogenated organic solvents.

  • Sharps Waste: Any contaminated sharps, including needles, syringes, and Pasteur pipettes, must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

2. Containerization and Labeling: Proper containerization is paramount to prevent leaks and ensure safe handling by waste management personnel.

  • Use chemically compatible containers, typically high-density polyethylene (B3416737) (HDPE) or glass, with secure, tight-fitting lids.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The accumulation start date should also be clearly marked.

3. Storage of Waste: Hazardous waste must be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic. Incompatible waste streams should be stored in separate secondary containment trays to prevent accidental mixing.

4. Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. High-temperature incineration is the typical method for the destruction of halogenated organic compounds.[1] Never dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. However, general laboratory waste guidelines should be followed.

Waste TypeContainer TypeKey Labeling Information
Solid Waste Sealable, chemically resistant plastic drum or bag"Hazardous Waste," "Solid Halogenated Organic Waste," "this compound"
Liquid Waste Sealed, chemically resistant glass or HDPE bottle"Hazardous Waste," "Liquid Halogenated Organic Waste," "this compound," Solvent(s)
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with this compound"

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Generate Generate VU0134992 Hydrochloride Waste Identify Identify Waste Type Generate->Identify Solid Solid Waste (Gloves, Paper, etc.) Identify->Solid Solid Liquid Liquid Waste (Solutions, Rinses) Identify->Liquid Liquid Sharps Sharps Waste (Needles, Pipettes) Identify->Sharps Sharps SolidContainer Sealable Drum/Bag Label as 'Solid Halogenated' Solid->SolidContainer LiquidContainer Sealed Bottle Label as 'Liquid Halogenated' Liquid->LiquidContainer SharpsContainer Puncture-Proof Container Label as 'Sharps' Sharps->SharpsContainer Storage Store in Designated Hazardous Waste Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for Pickup by Licensed Waste Disposal Service Storage->Disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling VU0134992 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for VU0134992 Hydrochloride

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Chemical and Physical Properties

PropertyValueSource
Synonyms VU 0134992, VU-0134992[1]
CAS Number 1052515-91-9[2][3]
Molecular Formula C₂₀H₃₁BrN₂O₂ • xHCl[4]
Molecular Weight 411.4 g/mol (as free base)[4]
Appearance Solid[5][6]
Hazard Identification and Precautionary Measures

While a comprehensive Safety Data Sheet (SDS) is not publicly available, this compound should be treated as a hazardous substance.[6] All personnel must review institutional safety protocols and the information herein before handling.

Warning: This product is intended for research use only and is not for human or veterinary use.[4][6] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[6] Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound is supplied as a solid and should be stored under the following conditions for maximum stability:

Storage FormatTemperatureStability PeriodSource
Solid -20°C≥ 4 years[6][7]
Stock Solution -80°CUp to 1 year[5][7]

Workflow for Receiving and Storing this compound

A Receive Shipment B Inspect Container for Damage A->B C Log Compound in Inventory B->C D Store Solid at -20°C C->D Long-term storage E Prepare Stock Solution D->E For immediate use F Aliquot into Single-Use Vials E->F G Store Aliquots at -80°C F->G

Caption: Workflow for receiving and storing this compound.

Experimental Protocols: Stock Solution Preparation

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] Solubility in aqueous solutions is limited.[7]

Solubility Data

SolventApproximate SolubilitySource
DMSO ~1 mg/mL to 60 mg/mL[4][5][6]
DMF ~2 mg/mL[4]

Note on Solubility: There are conflicting reports regarding the solubility in DMSO. It is recommended to start with a lower concentration and use sonication to aid dissolution if necessary.[5][7]

Step-by-Step Protocol for 10 mM DMSO Stock Solution Preparation:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.[7]

  • Using the free base molecular weight of 411.4 g/mol , calculate the required volume of DMSO. For 1 mg of the compound, add 243.1 µL of DMSO to achieve a 10 mM concentration.

  • Add the appropriate volume of sterile DMSO to the vial.[7]

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[7]

  • Store the aliquots at -80°C.[7]

Workflow for Stock Solution Preparation

A Equilibrate Solid to Room Temp B Add Calculated Volume of DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store Aliquots at -80°C D->E

Caption: Protocol for preparing a this compound stock solution.

Disposal Plan

All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Solid Waste: Collect any unused solid compound and contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable glassware and work surfaces thoroughly after use.

Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste A Unused Solid Compound C Collect in Labeled Solid Waste Container A->C B Contaminated Labware B->C G Arrange for Hazardous Waste Pickup C->G D Unused Solutions F Collect in Labeled Liquid Waste Container D->F E Contaminated Solvents E->F F->G

Caption: Waste disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.